2-Chlorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |
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InChI Key |
FPYUJUBAXZAQNL-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C(=C1)C=O)Cl | |
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Molecular Formula |
C7H5ClO, Array | |
| Record name | 2-CHLOROBENZALDEHYDE | |
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| Record name | o-CHLOROBENZALDEHYDE | |
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DSSTOX Substance ID |
DTXSID5024764 | |
| Record name | 2-Chlorobenzaldehyde | |
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Molecular Weight |
140.56 g/mol | |
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Physical Description |
2-chlorobenzaldehyde is a clear colorless to yellowish liquid. (NTP, 1992), Liquid, Colorless to yellow liquid; mp = 12.4 deg C; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
| Record name | 2-CHLOROBENZALDEHYDE | |
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| Record name | Benzaldehyde, 2-chloro- | |
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Boiling Point |
413.4 °F at 760 mmHg (NTP, 1992), 212 °C, 211.9 °C | |
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Flash Point |
190 °F (NTP, 1992), 87 °C (189 °F) (SRP: closed cup), 87 °C c.c. | |
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Solubility |
1 to 5 mg/mL at 75 °F (NTP, 1992), Slightly soluble in water, Soluble in ethanol, diethyl ether, acetone, benzene, carbon tetrachloride, Solubility in water, g/l at 20 °C: 1.8 (poor) | |
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| Record name | o-Chlorobenzaldehyde | |
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Density |
1.248 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2483 g/cu cm at 20 °C, BP range: 209-214 °C; density: 1.240-1.245 at 25 °C/25 °C. Soluble in alcohol, ether, acetone; insoluble in water /Chlorobenzaldehyde/, 1.25 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 4.86 (calculated) | |
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Vapor Pressure |
2.2 mmHg at 122 °F (NTP, 1992), 0.23 [mmHg], 0.23 mm Hg at 20 °C, Vapor pressure, kPa at 25 °C: 0.04 | |
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Color/Form |
Colorless to yellowish liquid, Needles, Liquid or needles | |
CAS No. |
89-98-5, 35913-09-8 | |
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| Record name | o-Chlorobenzaldehyde | |
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| Record name | Benzaldehyde, chloro- | |
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Melting Point |
54.3 °F (NTP, 1992), 11.9 °C, 12.4 °C | |
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| Record name | o-Chlorobenzaldehyde | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorobenzaldehyde: Properties, Reactivity, and Applications
This guide provides a comprehensive overview of the physical and chemical properties of 2-Chlorobenzaldehyde, its reactivity, and its applications, particularly for researchers, scientists, and professionals in drug development. The information is presented to not only detail its characteristics but also to provide insights into the causality behind its chemical behavior and practical experimental guidance.
Introduction
This compound (o-chlorobenzaldehyde) is an aromatic organic compound with the chemical formula C₇H₅ClO. It is a derivative of benzaldehyde with a chlorine atom substituted at the ortho position of the benzene ring. This substitution significantly influences its physical properties and chemical reactivity compared to the parent molecule, making it a versatile intermediate in the synthesis of a wide range of commercially important compounds, including dyes, agrochemicals, and pharmaceuticals.[1] Its stability, particularly its resistance to autoxidation compared to benzaldehyde, further enhances its utility in synthetic organic chemistry.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClO | [2] |
| Molecular Weight | 140.57 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pungent, characteristic of aldehydes | [2] |
| Melting Point | 9-12 °C (48-54 °F) | |
| Boiling Point | 209-215 °C (408-419 °F) | [3] |
| Density | 1.248 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in ethanol, ether, acetone, and benzene.[1] | |
| Vapor Pressure | 1.7 hPa at 50 °C | |
| Refractive Index (n20/D) | 1.566 | [3] |
| Flash Point | 87 °C (189 °F) | |
| Autoignition Temperature | 397 °C (747 °F) |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound. Below are the key spectral data with interpretations.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound in CDCl₃ typically shows the following signals:
-
Aldehydic Proton (CHO): A singlet around δ 10.30 ppm.[4] This downfield shift is characteristic of an aldehyde proton due to the deshielding effect of the carbonyl group.
-
Aromatic Protons (Ar-H): A complex multiplet in the region of δ 7.32-7.87 ppm, corresponding to the four protons on the benzene ring.[4] The ortho-substitution pattern leads to a complex splitting pattern due to spin-spin coupling between adjacent protons.
¹³C NMR Spectrum
The ¹³C NMR spectrum in CDCl₃ provides information about the carbon framework:
-
Carbonyl Carbon (C=O): A signal around δ 189.9 ppm.[4]
-
Aromatic Carbons: Six signals in the range of δ 127.4-137.6 ppm.[4] The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the aldehyde group (C-CHO) will have distinct chemical shifts from the other four aromatic carbons.
Infrared (IR) Spectrum
The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups:
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹. This is a hallmark of the carbonyl group in an aromatic aldehyde.
-
C-H Stretch (Aldehyde): Two weak bands around 2820 and 2740 cm⁻¹ (Fermi resonance).
-
C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Bending: Bands in the 900-675 cm⁻¹ region, indicative of the substitution pattern.
Mass Spectrum
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 140 and an [M+2]⁺ peak at m/z 142 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[5][6] Common fragmentation patterns include the loss of a hydrogen atom ([M-1]⁺), a formyl radical ([M-29]⁺), and a chlorine atom ([M-35]⁺).[5][7]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is governed by the interplay of the electron-withdrawing aldehyde group and the ortho-directing, yet deactivating, chlorine atom. This dual nature makes it a versatile building block in organic synthesis.
Nucleophilic Addition to the Carbonyl Group
The aldehyde functional group is highly susceptible to nucleophilic attack. The electrophilic carbonyl carbon readily reacts with a variety of nucleophiles.[8][9]
Caption: General mechanism of nucleophilic addition to this compound.
This reactivity is exploited in numerous synthetic transformations, including the formation of cyanohydrins, acetals, and imines.
Electrophilic Aromatic Substitution
The benzene ring of this compound can undergo electrophilic aromatic substitution. The aldehyde group is a meta-directing deactivator, while the chlorine atom is an ortho-, para-directing deactivator. The overall effect is that electrophilic substitution is generally disfavored, and when it does occur, the position of substitution is influenced by both groups.
Oxidation and Reduction
-
Oxidation: this compound can be readily oxidized to 2-chlorobenzoic acid using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.[10] This transformation is a key step in the synthesis of various pharmaceuticals and other fine chemicals.
-
Reduction: The aldehyde group can be selectively reduced to a primary alcohol, 2-chlorobenzyl alcohol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[11]
The Biginelli Reaction
A significant application of this compound in medicinal chemistry is its use in the Biginelli reaction, a one-pot multicomponent reaction that produces dihydropyrimidinones.[12][13] These heterocyclic compounds are known to exhibit a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[13][14]
Caption: Simplified workflow of the Biginelli reaction with this compound.
Synthesis of CS Gas
This compound is a key precursor in the synthesis of 2-chlorobenzalmalononitrile (CS gas), a common tear gas agent.[10] The synthesis involves a Knoevenagel condensation reaction between this compound and malononitrile, typically catalyzed by a weak base like piperidine or pyridine.[15][16]
Experimental Protocols
The following are representative experimental protocols for common procedures involving this compound.
Purification by Vacuum Distillation
Objective: To purify commercial or synthesized this compound.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum source
-
Boiling chips
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.
-
Collect the fraction that distills at the appropriate boiling point for the applied pressure (e.g., 84 °C at 10 mmHg).[3]
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Synthesis of 2-Chlorobenzalmalononitrile (CS Gas)
Objective: To synthesize CS gas via Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Ethanol (or other suitable solvent)
-
Piperidine (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve malononitrile in ethanol.
-
Add this compound to the solution.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.[17]
-
Continue stirring until the reaction is complete (monitor by TLC).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: Causes severe skin burns and eye damage. May cause an allergic skin reaction.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and iron.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with a rich reactivity profile. Its unique combination of an aldehyde functional group and a chlorine substituent on the aromatic ring allows for a wide array of chemical transformations, making it an essential building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
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- 5. benchchem.com [benchchem.com]
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- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nucleophilic Addition Reaction: Mechanism, Examples & Key Concepts [vedantu.com]
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- 10. CS gas - Wikipedia [en.wikipedia.org]
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- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
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- 16. idc-online.com [idc-online.com]
- 17. US20080139837A1 - Eco-Friendly Process for the Preparation of 2-Chlorobenzylidene-Malononitrile (Cs) - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chlorobenzaldehyde: Structure, Reactivity, and Applications
This guide provides a comprehensive technical overview of 2-chlorobenzaldehyde, a pivotal organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core structural features, explores its diverse reactivity, and highlights its significant applications across various industries, with a particular focus on pharmaceutical synthesis.
Introduction: The Molecular Profile of this compound
This compound, systematically named 2-chlorobenzene-1-carbaldehyde, is an aromatic aldehyde with the chemical formula C₇H₅ClO.[1] It presents as a colorless to pale yellow liquid characterized by a pungent, almond-like odor.[2] The molecule's structure, featuring a chlorine atom at the ortho-position to the formyl group on the benzene ring, is fundamental to its distinct chemical behavior. This substitution pattern not only influences its physical properties but also modulates the reactivity of both the aldehyde functional group and the aromatic ring.[2]
The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[3] However, the ortho positioning of this bulky halogen also introduces steric hindrance, which can influence reaction rates and pathways.[3] Notably, this compound is more stable against auto-oxidation than benzaldehyde, a property that enhances its shelf-life and utility in synthesis.[4]
Physicochemical Properties
A summary of key physicochemical data for this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClO | [2][4] |
| Molar Mass | 140.57 g/mol | [1][4] |
| Appearance | Colorless to pale yellow oily liquid | [2][4] |
| Melting Point | 9–12 °C | [4] |
| Boiling Point | 209–215 °C | [4] |
| Density | ~1.25 g/cm³ | [2][4] |
| Flash Point | 87-88 °C | [2][5] |
| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, and acetone.[2] | [2] |
Synthesis of this compound: Industrial and Laboratory Approaches
The primary industrial route to this compound involves the hydrolysis of 2-chlorobenzal chloride (1-chloro-2-(dichloromethyl)benzene).[4][6] This precursor is itself synthesized via the free-radical side-chain chlorination of 2-chlorotoluene.[6][7]
Caption: Industrial synthesis of this compound.
Experimental Protocol: Sulfuric Acid-Catalyzed Hydrolysis of 1-Chloro-2-(dichloromethyl)benzene
This protocol details a common laboratory-scale synthesis of this compound.
Materials:
-
1-Chloro-2-(dichloromethyl)benzene
-
Concentrated sulfuric acid (98%)
-
Ice-cold water
-
Sodium carbonate solution (10% w/v)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, cautiously add 250 g of freshly distilled 1-chloro-2-(dichloromethyl)benzene to 500 g of concentrated sulfuric acid.[8]
-
Stir the mixture vigorously to form an emulsion. A significant amount of hydrogen chloride gas will be evolved, which should be directed to a suitable gas trap.[8] The reaction is initially exothermic, and the temperature may drop.
-
Once the initial vigorous reaction subsides, gently heat the mixture to 30-40°C for approximately 12 hours, or until the evolution of HCl ceases.[8]
-
After cooling, pour the reaction mixture carefully onto a large volume of crushed ice/cold water (approx. 3 liters).[8]
-
Separate the oily layer of crude this compound using a separatory funnel.
-
Wash the organic layer sequentially with cold water, 10% sodium carbonate solution (until effervescence ceases), and finally with water again.[8]
-
Dry the crude product over anhydrous magnesium sulfate.
-
Purify the final product by vacuum distillation, collecting the fraction boiling at approximately 84°C/10 mmHg.[8]
The Reactive Landscape of this compound
The reactivity of this compound is dominated by the interplay between its aldehyde functionality and the chloro-substituted aromatic ring. It participates in a wide array of chemical transformations, making it a versatile synthetic intermediate.[9][10]
Reactions at the Carbonyl Group
The aldehyde group is the primary site of reactivity, undergoing nucleophilic additions, condensations, and redox reactions.
While more resistant to oxidation than benzaldehyde, this compound can be oxidized to 2-chlorobenzoic acid using strong oxidizing agents. A milder, more selective method involves the use of magnesium ferrite (MgFe₂O₄) nanoparticles as a catalyst with an oxidant like oxone, which can efficiently convert the corresponding alcohol to the aldehyde, demonstrating a reversible pathway under controlled conditions.[11]
The aldehyde can be readily reduced to 2-chlorobenzyl alcohol using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
This compound is a valuable substrate for various condensation reactions that form new carbon-carbon bonds.
-
Knoevenagel Condensation: This reaction occurs between this compound and an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine.[3] The reaction is pivotal in synthesizing α,β-unsaturated compounds. For instance, the reaction with malononitrile is the key step in the synthesis of CS gas ((2-chlorobenzal)malononitrile), a common riot control agent.[4]
Caption: Workflow for the Knoevenagel condensation.
-
Cannizzaro Reaction: Lacking α-hydrogens, this compound undergoes the Cannizzaro reaction in the presence of a strong base (e.g., 50% KOH). This is a disproportionation reaction where one molecule of the aldehyde is reduced to 2-chlorobenzyl alcohol, and another is oxidized to potassium 2-chlorobenzoate.[12]
Reactions Involving the Aromatic Ring
The chlorine atom and the aldehyde group both influence the reactivity of the benzene ring. The aldehyde group is deactivating and meta-directing for electrophilic aromatic substitution, while the chlorine atom is deactivating but ortho-, para-directing. The interplay of these effects can lead to complex product mixtures in substitution reactions.
Applications in Synthesis and Industry
This compound is a cornerstone intermediate in the chemical industry, with applications spanning pharmaceuticals, agrochemicals, and materials science.[13]
Pharmaceutical Synthesis
The compound is a vital precursor for numerous active pharmaceutical ingredients (APIs).[14] Its structure is incorporated into various drug scaffolds. For example, it is used in the synthesis of cloxacillin sodium, an antibiotic.[14] It also serves as a starting material for generating libraries of dihydropyrimidine derivatives through multicomponent reactions like the Biginelli reaction, which are explored for their therapeutic potential.
Agrochemicals
Beyond its most well-known application in the production of CS gas, this compound is a precursor for several pesticides.[4][14] It is used to synthesize acaricides (mite and tick killers) such as clofentezine and flutenzine.[15]
Dyes and Pigments
The reactivity of this compound makes it a useful building block for triphenylmethane dyes and other related colorants.[2]
Other Industrial Uses
It also finds application as a brightener in zinc electroplating processes, where its sulfonated derivative is particularly effective.[13][14]
Safety and Handling
This compound is a hazardous substance that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[16][17] Inhalation may lead to irritation of the respiratory tract.[16] It is combustible and should be kept away from heat, sparks, and open flames.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[17][18]
-
Hand Protection: Chemical-resistant gloves must be worn.[18]
-
Skin and Body Protection: A corrosion-proof suit or appropriate protective clothing is necessary.[19]
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.[18]
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[2][19] It is sensitive to moisture and light. The storage area should be equipped to contain spills.[19]
Conclusion
This compound is a molecule of significant industrial and academic importance. Its unique structural characteristics—a sterically hindered yet electronically activated carbonyl group on a chlorinated benzene ring—endow it with a rich and versatile reactivity. This reactivity has been harnessed for the synthesis of a vast array of valuable products, from life-saving pharmaceuticals to essential agrochemicals and vibrant dyes. A thorough understanding of its synthesis, reaction mechanisms, and safe handling protocols, as detailed in this guide, is crucial for any scientist or researcher aiming to utilize this potent chemical building block to its full potential.
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A Comprehensive Technical Guide to 2-Chlorobenzaldehyde: Safety, Handling, and Emergency Protocols
Introduction: 2-Chlorobenzaldehyde (CAS No. 89-98-5), a chlorinated aromatic aldehyde, is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[1] Its reactivity, driven by the electrophilic carbonyl carbon and the electron-withdrawing nature of the chlorine substituent, makes it a versatile building block.[1][2] However, this reactivity also necessitates a thorough understanding of its associated hazards and the implementation of stringent safety protocols. This guide provides an in-depth analysis of the safety data for this compound and outlines field-proven procedures for its safe handling, storage, and emergency management, tailored for researchers and professionals in drug development and chemical synthesis.
Part 1: Hazard Identification and Toxicological Profile
A foundational principle of laboratory safety is a comprehensive understanding of a substance's intrinsic hazards. This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[3][4][5][6] It may also cause an allergic skin reaction.[3][7]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3][4] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[8] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[3][7] |
| Acute Toxicity, Oral | 5 | H303: May be harmful if swallowed[6] |
| Flammable Liquids | 4 | H227: Combustible liquid[6] |
This table summarizes the primary GHS classifications for this compound.
The causality behind these classifications lies in the chemical's ability to react with biological macromolecules. The aldehyde functional group can form Schiff bases with amine groups in proteins, while the compound's overall reactivity can lead to cellular damage upon contact.
Toxicological Data Summary
While comprehensive human toxicological data is limited, animal studies provide valuable insights into the potential effects of exposure.[9]
-
Acute Oral Toxicity: LD50 (rat) - 2,160 mg/kg.[6] Symptoms observed in animal studies include general depressed activity, tremors, and diarrhea.[6]
-
Dermal and Ocular Effects: The primary concern is severe irritation and corrosive burns upon contact with skin and eyes.[5][10] Inflammation of the eye is characterized by redness, watering, and itching, while skin inflammation can manifest as itching, scaling, reddening, or blistering.[10]
-
Inhalation: Inhalation of vapors or mists can cause irritation to the upper respiratory tract.[6][11]
-
Chronic Effects: There is no evidence to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[6][7]
Part 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical for mitigating the risks associated with handling this compound. The hierarchy of controls, a fundamental concept in industrial hygiene, prioritizes engineering and administrative controls over personal protective equipment.
Figure 1: Hierarchy of controls for managing chemical exposure.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[12] This provides a physical barrier and ventilation to prevent the inhalation of vapors. All manipulations of the chemical, including weighing, transferring, and reactions, should be conducted within a fume hood. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[10]
Personal Protective Equipment (PPE)
While engineering controls are the first line of defense, appropriate PPE is mandatory to protect against direct contact.
-
Eye and Face Protection: Tightly fitting safety goggles are essential.[6][13] A face shield (minimum 8-inch) should also be worn to provide additional protection against splashes.[6][13]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Always inspect gloves for tears or holes before use.[6] After handling, remove gloves using the proper technique to avoid skin contact and dispose of them in accordance with laboratory procedures.[13]
-
Lab Coat/Protective Clothing: A lab coat or a complete suit protecting against chemicals should be worn.[6][13] The type of protective equipment must be selected based on the concentration and amount of the substance being handled at the specific workplace.[13]
-
-
Respiratory Protection: If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge (or equivalent) is necessary.[8][11] The use of respirators must be in accordance with a comprehensive respiratory protection program.
Part 3: Safe Handling, Storage, and Disposal
Adherence to strict protocols for handling, storage, and disposal is paramount to preventing accidents and environmental contamination.
Handling Procedures
-
Prevent Contact: Avoid contact with skin, eyes, and clothing.[5]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[10][13] Take precautionary measures against static discharge.[6][13]
-
Hygiene: Wash hands thoroughly after handling.[3][5] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3]
Storage Requirements
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6][12] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6][13]
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[11][12]
-
Environmental Conditions: Protect from light and moisture.[14] Storage under an inert atmosphere, such as nitrogen, is recommended.[7][14]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[3] Do not mix with other waste.[3] Uncleaned containers should be treated as the product itself.[3] Consider offering surplus and non-recyclable solutions to a licensed disposal company.[13]
Part 4: Emergency Procedures
A well-defined and practiced emergency response plan is crucial for minimizing the impact of an accidental release or exposure.
First Aid Measures
Immediate action is critical in the event of exposure. First aiders should always protect themselves from exposure.[3][8]
-
Inhalation: Move the victim to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][10]
-
Skin Contact: Immediately remove all contaminated clothing.[3][4] Rinse the affected skin with plenty of water for at least 15 minutes.[5][10] Seek immediate medical attention.[3][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3][4]
-
Ingestion: Do NOT induce vomiting.[5][10] If the victim is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention.[5][10]
Spill Response Protocol
The appropriate response to a spill depends on its size and location.
Figure 2: Step-by-step workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup Methodology:
-
Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert others in the vicinity.[15]
-
Ventilate: Ensure adequate ventilation.[16] For large spills, this may involve opening windows or using fans, provided it does not spread the vapor to other occupied areas.[17]
-
Personal Protective Equipment: Before attempting cleanup, don the appropriate PPE as outlined in Section 2.2.[18]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, earth, vermiculite, or a commercial sorbent.[18][19] Start from the outside and work inwards to prevent spreading.[19] Do not use combustible materials like sawdust.
-
Absorption: Carefully apply the absorbent material over the spill.[18]
-
Collection: Once the liquid is absorbed, use non-sparking tools to carefully collect the material and place it into a suitable, labeled, and sealable container for hazardous waste disposal.[16][20]
-
Decontamination: Clean the spill area with a 60-70% ethanol solution followed by soap and water.[11] Collect all cleaning materials for hazardous waste disposal.
-
Disposal: Dispose of all contaminated materials (absorbents, PPE, cleaning supplies) as hazardous waste in accordance with institutional and regulatory guidelines.[18]
Firefighting Measures
This compound is a combustible liquid with a flash point of approximately 88°C (190.4°F).[9][10]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][13]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]
-
Specific Hazards: When heated to decomposition, it can emit toxic and corrosive fumes, including hydrogen chloride and carbon monoxide.[7][11][21]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][13]
Conclusion
This compound is an indispensable reagent in modern organic synthesis. Its inherent hazards, particularly its corrosive nature, demand a disciplined and informed approach to safety. By integrating the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and adhering to rigorous handling and emergency protocols, researchers and drug development professionals can effectively mitigate the risks associated with this valuable chemical intermediate. This guide serves as a comprehensive resource to foster a culture of safety and ensure the well-being of all laboratory personnel.
References
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The Synthesis of 2-Chlorobenzaldehyde: A Technical Guide to its Discovery and Historical and Modern Preparations
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorobenzaldehyde, a halogenated aromatic aldehyde, is a pivotal intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its discovery in the latter half of the 19th century was a natural progression from the foundational work on benzaldehyde by chemists like Liebig and Wöhler. This technical guide provides an in-depth exploration of the historical and contemporary synthetic routes to this compound. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into the causal factors that govern experimental choices. This guide will present detailed, self-validating protocols for key synthetic methods, supported by quantitative data and visual representations of reaction pathways and workflows to ensure scientific integrity and reproducibility.
Introduction: A Historical Perspective
The journey to the synthesis of this compound is intrinsically linked to the broader history of organic chemistry and the elucidation of aromatic substitution patterns. Following the pioneering work on benzaldehyde (the oil of bitter almonds) by Justus von Liebig and Friedrich Wöhler in the 1830s, the mid-to-late 19th century saw a surge in the exploration of substituted aromatic compounds.[1][2] While a definitive first synthesis is difficult to pinpoint from extant literature, the preparation of this compound was established by the late 1800s through the oxidation of 2-chlorotoluene. This early work laid the groundwork for the large-scale industrial production methods that remain relevant today.
This compound is a colorless to pale yellow crystalline solid with a characteristic almond-like odor.[3] It is more stable to air oxidation than its parent compound, benzaldehyde.[4] This stability, coupled with the reactivity conferred by the chloro and aldehyde functionalities, makes it a versatile building block in organic synthesis.
The Industrial Cornerstone: Synthesis from 2-Chlorotoluene
The dominant industrial-scale synthesis of this compound is a two-step process commencing with 2-chlorotoluene. This method is favored for its cost-effectiveness and scalability.
Step 1: Free-Radical Chlorination of 2-Chlorotoluene
The first step involves the free-radical chlorination of the methyl group of 2-chlorotoluene to yield 2-chlorobenzal chloride (α,α-dichloro-2-chlorotoluene). This reaction is typically initiated by UV light or heat.
Mechanism: The reaction proceeds via a classic free-radical chain mechanism:
-
Initiation: UV light or heat promotes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).
-
Propagation:
-
A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chlorotoluene, forming a resonance-stabilized benzyl radical and hydrogen chloride (HCl).
-
The benzyl radical then reacts with another molecule of Cl₂ to form 2-chlorobenzyl chloride and a new chlorine radical, which continues the chain.
-
This process is repeated to form 2-chlorobenzal chloride.
-
-
Termination: The reaction is terminated by the combination of any two radicals.
Causality of Experimental Choices:
-
Reaction Conditions: The reaction is carried out at elevated temperatures (100-120°C) and under UV irradiation to ensure the generation of chlorine radicals and favor side-chain chlorination over aromatic ring chlorination.[5] The absence of a Lewis acid catalyst is crucial to prevent electrophilic aromatic substitution.
-
Control of Over-chlorination: A significant challenge is preventing the formation of the over-chlorinated byproduct, 2-chlorobenzotrichloride. This is typically controlled by carefully monitoring the molar ratio of chlorine to 2-chlorotoluene and the reaction time.[5] The formation of 2-chlorobenzotrichloride is undesirable as its subsequent hydrolysis yields 2-chlorobenzoic acid, which can be difficult to separate from the desired aldehyde.[5]
References
Introduction: The Versatile Architect of Complex Molecules
An In-Depth Technical Guide to the Core Characteristics of Ortho-Chlorobenzaldehyde
In the landscape of organic synthesis, certain reagents stand out not for their novelty, but for their foundational utility and versatility. Ortho-chlorobenzaldehyde (also known as 2-chlorobenzaldehyde) is a quintessential example of such a molecule. As a chlorinated aromatic aldehyde, it serves as a critical and highly adaptable starting material in the synthesis of a wide array of high-value compounds. Its significance is particularly pronounced in the pharmaceutical, agrochemical, and dye industries, where the precise introduction of a substituted phenyl ring is a common strategic goal.[1]
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to explore the causality behind its reactivity, the logic of its synthesis, and the practicalities of its application and handling. We will delve into its physicochemical nature, dominant synthetic pathways, key reactive behaviors, and its crucial role as a molecular building block, grounded in established protocols and safety considerations.
Section 1: Physicochemical and Spectroscopic Profile
A complete understanding of a chemical intermediate begins with its fundamental properties. These characteristics not only confirm its identity and purity but also dictate its behavior in storage, handling, and reaction conditions.
Core Identity
The essential identifiers for ortho-chlorobenzaldehyde are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 89-98-5[3] |
| Molecular Formula | C₇H₅ClO[2][3] |
| Molecular Weight | 140.57 g/mol [2][3][4] |
| Appearance | Clear, colorless to pale yellow oily liquid[2][3] |
| Odor | Pungent, characteristic aldehyde odor[3][5] |
Physical Properties
The physical properties of ortho-chlorobenzaldehyde are critical for designing experimental setups, from solvent selection to purification methods. It is slightly soluble in water but readily soluble in common organic solvents like ethanol, ether, acetone, and benzene.[3]
| Property | Value | Source |
| Melting Point | 9–12 °C (48–54 °F) | [2] |
| Boiling Point | 209–215 °C (408–419 °F) at 760 mmHg | [2][3] |
| Density | ~1.248 g/mL at 25 °C | [4] |
| Flash Point | 87.8 °C (190 °F) | [3][6] |
| Vapor Pressure | 1.27 mmHg at 50 °C | |
| Vapor Density | 4.84 (air = 1) | |
| Refractive Index (n20/D) | 1.566 | |
| log KOW (Octanol/Water) | 2.33 - 2.44 | [7][8] |
Spectroscopic Characterization
In a research setting, verifying the structure and purity of starting materials is paramount. Ortho-chlorobenzaldehyde can be unambiguously identified using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most prominent feature is a strong, sharp absorption peak around 1700 cm⁻¹, characteristic of the C=O (carbonyl) stretch of an aromatic aldehyde. Additional peaks corresponding to C-H stretches of the aromatic ring and the C-Cl bond will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton (-CHO) gives a distinct singlet peak significantly downfield, typically between 9.8 and 10.5 ppm. The aromatic protons will appear as a complex multiplet pattern in the 7.2-7.9 ppm region.
-
¹³C NMR: The carbonyl carbon is highly deshielded, appearing around 190-195 ppm. Aromatic carbons will be observed in the 125-140 ppm range.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 140. An isotopic peak (M+2) at m/z = 142 with approximately one-third the intensity of the M⁺ peak is a definitive indicator of the presence of a single chlorine atom.
Section 2: Synthesis and Manufacturing Insights
The primary industrial route to ortho-chlorobenzaldehyde is a robust, multi-step process starting from ortho-chlorotoluene. This method is favored for its scalability and cost-effectiveness, though it requires careful control of reaction conditions to maximize yield and purity.[9]
Primary Industrial Pathway: Chlorination-Hydrolysis of o-Chlorotoluene
This synthesis is a classic example of side-chain functionalization followed by hydrolysis.[9][10][11]
The process begins with the free-radical chlorination of ortho-chlorotoluene. This reaction is typically initiated by UV light.[9][11] The objective is to substitute two hydrogen atoms on the methyl group with chlorine, forming ortho-chlorobenzal chloride (1-chloro-2-(dichloromethyl)benzene).
-
Causality of Experimental Choice: UV light is used to homolytically cleave chlorine gas (Cl₂) into highly reactive chlorine radicals (Cl•). These radicals preferentially attack the benzylic hydrogens of the methyl group because the resulting benzylic radical is resonance-stabilized by the aromatic ring. Performing the reaction at elevated temperatures (100-170°C) further favors side-chain chlorination over electrophilic aromatic substitution on the ring.[9][12] Byproducts such as ortho-chlorobenzyl chloride and ortho-chlorotrichlorobenzyl are often formed, and their ratios can be controlled by modulating the amount of chlorine gas and reaction time.[9][13]
The ortho-chlorobenzal chloride is then hydrolyzed to yield ortho-chlorobenzaldehyde. This is typically achieved by heating with water in the presence of an acid catalyst, such as concentrated sulfuric acid, or Lewis acids like iron(III) chloride or zinc chloride.[9][11][14]
-
Causality of Experimental Choice: The geminal dichlorides are susceptible to nucleophilic substitution by water, but the reaction is slow. An acid catalyst protonates one of the chlorine atoms, making it a better leaving group (HCl). This facilitates the formation of a carbocation intermediate, which is then attacked by water. A subsequent elimination of the second HCl molecule yields the final aldehyde product. The catalyst significantly accelerates the rate of this conversion.
Caption: Industrial synthesis workflow for o-chlorobenzaldehyde.
Experimental Protocol: Laboratory-Scale Synthesis via Hydrolysis
This protocol describes the hydrolysis of 1-chloro-2-(dichloromethyl)benzene using sulfuric acid.[14]
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an outlet tube connected to a gas trap (e.g., a beaker with sodium hydroxide solution) to neutralize the evolved hydrogen chloride gas.
-
Charging the Flask: In a fume hood, carefully charge the flask with concentrated sulfuric acid (e.g., 8 parts by weight) and 1-chloro-2-(dichloromethyl)benzene (e.g., 1 part by weight).
-
Reaction Initiation: Begin vigorous stirring to create an emulsion. A spontaneous evolution of HCl gas will occur, often accompanied by a drop in temperature.[14]
-
Controlled Heating: Once the initial vigorous gas evolution subsides, gently heat the reaction mixture to 30-40°C using a water bath. Maintain this temperature and continue stirring for approximately 12 hours or until gas evolution ceases completely.[14]
-
Workup: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice or cold water (e.g., 10-12 volumes).
-
Separation: Transfer the mixture to a separatory funnel. The oily, reddish-brown layer of crude ortho-chlorobenzaldehyde will separate. Remove and discard the upper aqueous acidic layer.
-
Neutralization: Wash the organic layer sequentially with cold water, a dilute solution of sodium carbonate (to neutralize residual acid), and finally with water again.[14]
-
Purification: The crude product can be purified by steam distillation or, more commonly in modern labs, by vacuum distillation to yield the final product.[14]
Section 3: Chemical Reactivity and Mechanistic Pathways
The synthetic utility of ortho-chlorobenzaldehyde stems from the reactivity of its aldehyde functional group, which is modulated by the ortho-positioned chlorine atom. The aldehyde group is a prime target for nucleophilic attack, while the aromatic ring's reactivity is influenced by the electron-withdrawing nature of both the aldehyde and the chlorine.
Caption: Key reactivity pathways of o-chlorobenzaldehyde.
Key Reactions in Drug Development
This reaction is a classic method for forming carbon-carbon bonds. The nucleophilic carbon of a Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of ortho-chlorobenzaldehyde, forming a secondary alcohol after an acidic workup.
-
Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)ethanol
-
Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
Grignard Preparation: Place magnesium turnings in the flask. Add a solution of methyl bromide or iodide in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium to initiate the reaction (indicated by bubbling). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Aldehyde Addition: Cool the resulting Grignard solution (CH₃MgBr) in an ice bath. Add a solution of ortho-chlorobenzaldehyde in anhydrous ether dropwise via the dropping funnel.
-
Workup: After the addition is complete, stir for an additional hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude alcohol by column chromatography or distillation.
-
This is a one-pot, three-component reaction between an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea. It is an efficient method for synthesizing dihydropyrimidinones (DHPMs), a privileged scaffold in medicinal chemistry. Ortho-chlorobenzaldehyde is frequently used in this reaction to generate libraries of functionalized DHPMs for drug screening.
This is one of the most powerful and widely used methods for synthesizing amines in drug development. Ortho-chlorobenzaldehyde first reacts with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding amine.
-
Causality of Experimental Choice: Sodium triacetoxyborohydride is the reagent of choice because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the iminium ion intermediate as it is formed. This selectivity allows the entire transformation to occur efficiently in a single pot, making it a highly practical and reliable protocol.
Section 4: Core Applications in Research and Industry
Ortho-chlorobenzaldehyde is rarely the final product; its value lies in its role as a versatile intermediate.
-
Pharmaceutical Synthesis: It is a key starting material for various active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of o-chlorobenzoxime, an intermediate for cloxacillin.[15] It is also a building block for acaricides (agents that kill ticks and mites) and other medicinal compounds.[1][15]
-
Agrochemicals: It is used to synthesize potent pesticides and acaricides, such as clofentezine and flutenzine.
-
Dye and Pigment Industry: It serves as a precursor for triphenylmethane dyes and fluorescent brightening agents.[3][16]
-
Electroplating: It is utilized as a brightener in acid zinc plating baths, improving the finish and quality of the plated metal.[17]
-
Chemical Reagents: It is used to produce CS gas (2-chlorobenzalmalononitrile) through a Knoevenagel condensation with malononitrile.[18]
Section 5: Safety, Handling, and Toxicology
Due to its corrosive nature, proper handling of ortho-chlorobenzaldehyde is essential.[7]
Hazard Profile
This compound is classified as hazardous and requires stringent safety measures.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[7][19] |
| Serious Eye Damage | H314 | Causes severe eye damage.[7][19] |
| Combustible Liquid | H227 | Combustible liquid.[20] |
Laboratory Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber or Viton), splash-proof goggles, a face shield, and a lab coat.[8] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[21] Prevent inhalation of vapors.[19] Use non-sparking tools and keep away from open flames, sparks, and heat sources, especially when working above its flash point.[22]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[21] It is sensitive to moisture, light, and air, and may be stored under an inert atmosphere (e.g., nitrogen).[8] Store away from incompatible materials such as strong oxidizing agents, strong bases, strong reducing agents, and iron.
Spill and Exposure Management
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][21][23]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[5][7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[19][20]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][19]
-
Spill Cleanup: For small spills, absorb with an inert material (e.g., dry sand or vermiculite), collect in a sealable container, and dispose of as hazardous waste.[4][22] Ensure the area is well-ventilated.
Toxicological and Ecotoxicological Summary
-
Human Toxicology: Exposure causes severe irritation and chemical burns to the skin, eyes, and respiratory tract.[4][5]
-
Animal Toxicology:
-
Pharmacokinetics: In studies on rats, ortho-chlorobenzaldehyde was found to be rapidly metabolized, primarily to 2-chlorohippuric acid, and excreted in the urine with minimal systemic accumulation.[3]
-
Ecotoxicology: The substance is toxic to aquatic organisms.[5][23] It should not be allowed to enter the environment.[22][23]
-
LC50 Fish (Oncorhynchus mykiss, 96h): 2.45 mg/L[7]
-
Conclusion
Ortho-chlorobenzaldehyde is a cornerstone intermediate in modern organic synthesis. Its value is defined by the dual reactivity of its aldehyde group and chlorinated aromatic ring, enabling a vast number of chemical transformations. From the industrial-scale production of agrochemicals to the nuanced, multi-step synthesis of pharmaceutical agents, its role is both critical and expansive. For the research scientist and the process chemist, a thorough understanding of its properties, synthetic origins, reactivity, and handling requirements is not merely academic—it is essential for safe, efficient, and innovative chemical design. As the demand for complex and precisely functionalized molecules continues to grow, the utility of this foundational building block is assured.
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- 16. Liquid Ortho Chloro Benzaldehyde CAS 89-98-5 [xdchem-cz.com]
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A Technical Guide to the Comparative Air Stability of 2-Chlorobenzaldehyde and Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatic aldehydes are foundational building blocks in organic synthesis, yet their inherent propensity for oxidation presents significant challenges in storage, handling, and reaction consistency. Benzaldehyde, the archetypal aromatic aldehyde, is well-known for its rapid autoxidation to benzoic acid upon exposure to air.[1][2] This guide provides an in-depth technical analysis of the comparative air stability of 2-Chlorobenzaldehyde versus its parent compound, benzaldehyde. We explore the underlying chemical principles governing aldehyde oxidation, focusing on how the electronic and steric effects of the ortho-chloro substituent significantly enhance the stability of this compound.[3] Methodologies for quantifying this stability differential are detailed, offering researchers practical protocols for assessment. The insights provided herein are critical for drug development professionals and synthetic chemists who require precise control over reaction conditions and long-term reagent integrity.
Introduction: The Challenge of Aldehyde Stability
Benzaldehyde (C₆H₅CHO) is a cornerstone of the chemical industry, pivotal in synthesizing pharmaceuticals, agrochemicals, and fragrances. However, its utility is often complicated by its limited shelf-life. On exposure to atmospheric oxygen, benzaldehyde readily undergoes a free-radical autoxidation process, converting the aldehyde to the corresponding carboxylic acid, benzoic acid.[1][2] This degradation compromises sample purity, impacts reaction yields, and can introduce unwanted impurities into synthetic pathways.
This compound (C₇H₅ClO), an important derivative, serves as a key intermediate in the production of pharmaceuticals, dyes, and CS gas.[3] A crucial distinction for chemists is its markedly improved stability in the presence of air compared to benzaldehyde.[3][4] This guide aims to dissect the mechanistic basis for this enhanced stability, providing a robust framework for its practical application in a research and development setting.
The Mechanism of Autoxidation in Aromatic Aldehydes
The degradation of aldehydes in the air is primarily driven by a free-radical chain reaction known as autoxidation. This process can be conceptually divided into three key stages: initiation, propagation, and termination.
-
Initiation: The reaction begins with the formation of a benzoyl radical. This can be initiated by light, heat, or trace metal impurities, which facilitate the abstraction of the labile aldehydic hydrogen atom.
-
R-CHO + Initiator → R-C•=O
-
-
Propagation: The benzoyl radical rapidly reacts with molecular oxygen (a diradical) to form a benzoylperoxy radical. This peroxy radical is a key chain-carrying species. It can then abstract a hydrogen atom from another benzaldehyde molecule, forming perbenzoic acid and a new benzoyl radical, thus propagating the chain.
-
R-C•=O + O₂ → R-CO-OO•
-
R-CO-OO• + R-CHO → R-CO-OOH + R-C•=O
-
-
Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product.
The peracid generated during propagation (perbenzoic acid) can further react with another molecule of benzaldehyde to produce two molecules of benzoic acid, accelerating the accumulation of the primary degradation product.[5]
Caption: Free-radical autoxidation pathway of benzaldehyde.
Comparative Stability Analysis: The Role of the Ortho-Chloro Substituent
The enhanced stability of this compound is a direct consequence of the electronic and steric properties of the chlorine atom positioned on the aromatic ring.[3]
Electronic Effects
The chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond. This effect is strongest at the ortho position and deactivates the ring, making it less electron-rich.
-
Resonance Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.
For halogens, the inductive effect (-I) is significantly stronger than the resonance effect (+M). The net result is that the chlorine atom acts as an electron-withdrawing group , reducing the overall electron density of the aromatic system. This deactivation has a stabilizing effect on the aldehydic C-H bond. By pulling electron density away, the chlorine atom makes the aldehydic hydrogen less susceptible to abstraction, thereby increasing the energy barrier for the initiation step of autoxidation.
Caption: Electronic effects of the ortho-chloro substituent.
Steric Effects
While electronic effects are primary, the steric bulk of the chlorine atom at the ortho position may also contribute to stability. It can physically hinder the approach of molecular oxygen or other radical species to the aldehyde functional group, further slowing the rate of the propagation steps.
Quantitative Data Summary
While kinetic data for direct air oxidation is sparse in comparative literature, the physical properties and handling guidelines underscore the stability difference.
| Property | Benzaldehyde | This compound | Reference(s) |
| Chemical Formula | C₇H₆O | C₇H₅ClO | N/A |
| Molar Mass | 106.12 g/mol | 140.57 g/mol | [3] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid | [3] |
| Air/Light Sensitivity | Prone to rapid autoxidation | More air-stable; moisture & light sensitive | [3][4] |
| Common Storage | Under inert gas (N₂/Ar), refrigerated, protected from light | Tightly closed, may be stored under nitrogen, in a dark, dry area | [6] |
| Primary Degradation | Benzoic Acid | 2-Chlorobenzoic Acid | [1] |
Experimental Protocols for Stability Assessment
To empirically validate and quantify the stability difference, researchers can employ accelerated stability studies.
Protocol 1: Accelerated Oxidative Stability Study
This protocol uses elevated temperature to accelerate the rate of autoxidation, allowing for a comparative assessment in a condensed timeframe.
Objective: To compare the rate of carboxylic acid formation in benzaldehyde and this compound under forced oxidative conditions.
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples for each aldehyde.
-
Aliquot 10.0 g of fresh, high-purity benzaldehyde into three separate, loosely capped 50 mL glass vials.
-
Aliquot 10.0 g of fresh, high-purity this compound into another three vials.
-
Prepare one additional tightly sealed vial of each aldehyde to serve as a T=0 baseline/control.
-
-
Stress Conditions:
-
Place the six loosely capped vials into a fan-forced laboratory oven set to a constant temperature of 60°C ± 2°C.[7] This condition accelerates oxidation without causing significant volatilization.
-
-
Time-Point Analysis:
-
Remove one vial of each compound from the oven at predetermined time points (e.g., 24, 48, and 96 hours).
-
Allow samples to cool to room temperature before analysis.
-
-
Quantification (See Protocol 2):
-
Analyze the T=0 controls and each stressed sample to determine the percentage of the corresponding carboxylic acid formed.
-
-
Data Evaluation:
-
Plot the percentage of carboxylic acid vs. time for both compounds. The slope of this plot provides a relative measure of the degradation rate.
-
Caption: Workflow for accelerated oxidative stability testing.
Protocol 2: Quantification of Carboxylic Acid by HPLC
A stability-indicating HPLC method is the preferred approach for accurate quantification of the degradation product.
Objective: To quantify the concentration of benzoic acid and 2-chlorobenzoic acid in their respective aldehyde samples.
Methodology:
-
Standard Preparation:
-
Prepare certified reference standards of benzoic acid and 2-chlorobenzoic acid at known concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the aldehyde sample (from Protocol 1) into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Generate a calibration curve using the prepared standards.
-
Inject the prepared samples and integrate the peak area corresponding to the carboxylic acid.
-
Calculate the concentration in the sample against the calibration curve and report as a weight/weight percentage.
-
Practical Implications for Storage and Handling
Based on its higher intrinsic stability, the handling requirements for this compound can be slightly less stringent than for benzaldehyde, though best practices should always be followed for both.
-
Benzaldehyde:
-
Mandatory: Must be stored under an inert atmosphere (Nitrogen or Argon) to displace oxygen.
-
Recommended: Store in amber glass bottles to protect from light, and refrigerate to slow the rate of any potential oxidation.
-
Action: Visually inspect for the formation of white crystalline precipitate (benzoic acid) before use. If present, the material is significantly degraded.
-
-
This compound:
-
Recommended: While more stable, long-term storage under nitrogen is still the best practice to ensure the highest purity.[6]
-
Mandatory: Store in tightly sealed containers in a dry, dark area to protect from moisture and light.[6][8]
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, strong reducing agents, and iron.[4]
-
Conclusion
The presence of an ortho-chloro substituent significantly enhances the air stability of this compound when compared to benzaldehyde. This stability is primarily attributed to the powerful electron-withdrawing inductive effect of the chlorine atom, which deactivates the aldehyde group and increases the energy barrier for the initiation of free-radical autoxidation. This fundamental chemical difference has profound practical implications, making this compound a more robust and reliable reagent for long-term storage and use in various synthetic applications. For researchers and drug development professionals, understanding this structure-stability relationship is essential for ensuring the purity of starting materials, the reproducibility of experimental results, and the overall integrity of the chemical supply chain.
References
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- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
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- 7. books.rsc.org [books.rsc.org]
- 8. lobachemie.com [lobachemie.com]
Toxicological profile of 2-Chlorobenzaldehyde
An In-Depth Technical Guide to the Toxicological Profile of 2-Chlorobenzaldehyde
Introduction
This compound (CAS No. 89-98-5) is a chlorinated aromatic aldehyde that serves as a critical intermediate in a variety of industrial syntheses.[1] It is a colorless to light yellow liquid with a distinct, pungent odor.[2] Its utility spans the production of triphenylmethane dyes, agricultural pesticides, pharmaceuticals, and as a brightener in acid zinc plating processes.[1][3][4] Notably, it is a key precursor in the synthesis of 2-chlorobenzalmalononitrile (CS gas), a widely used riot control agent.[1][5] Given its industrial significance and its role as a metabolite of CS gas exposure, a thorough understanding of its toxicological profile is imperative for ensuring occupational safety, guiding drug development, and performing accurate risk assessments.[1][6]
This guide provides a comprehensive analysis of the toxicological properties of this compound. We will delve into its toxicokinetic profile, acute toxicity, local effects on skin and eyes, sensitization potential, and genotoxicity. The discussion is framed from the perspective of applied science, focusing on the causality behind experimental designs and the interpretation of toxicological data within a regulatory and research context.
Physicochemical Properties and Toxicological Relevance
The physical and chemical characteristics of a substance are fundamental determinants of its toxicological behavior, influencing its absorption, distribution, and potential for interaction with biological systems.
| Property | Value | Source | Toxicological Implication |
| Molecular Formula | C₇H₅ClO | [1] | Defines the basic structure for metabolic and reactivity analysis. |
| Molar Mass | 140.57 g/mol | [1][2] | Influences diffusion and transport across biological membranes. |
| Appearance | Colorless to yellowish liquid | [2][4] | Indicates purity and potential for degradation. |
| Boiling Point | 209 - 215 °C | [7] | Low volatility at room temperature, but inhalation risk increases with heating. |
| Flash Point | 87 - 97 °C (closed cup) | [1][7] | Combustible liquid, posing a fire hazard that can lead to toxic decomposition products.[3][8] |
| Vapor Pressure | 4.6 Pa at 20 °C | [9] | Low vapor pressure suggests inhalation is a minor route of exposure at ambient temperatures unless aerosolized or heated. |
| Water Solubility | 1.47 g/L at 20 °C | [7] | Limited water solubility affects its environmental fate and bioavailability. |
| Log P (octanol/water) | 2.33 - 2.44 | [2][7] | Indicates a moderate potential for bioaccumulation and absorption through lipid membranes. |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of this compound is crucial for interpreting its systemic toxicity. The primary mechanism of detoxification involves rapid metabolism and subsequent urinary excretion.
Studies in rats have shown that following intravenous or intraperitoneal administration, plasma radioactivity from ¹⁴C-labeled this compound declines rapidly.[2][6] In contrast, cutaneous application results in slow skin penetration, with plasma radioactivity gradually increasing and then declining over a three-day period.[6] Regardless of the administration route, the compound is efficiently metabolized, and no parent compound is detected in the urine.[1][6]
The principal metabolic pathway involves the oxidation of the aldehyde group to a carboxylic acid, followed by conjugation with glycine to form 2-chlorohippuric acid, which is the main urinary metabolite.[1][6] A secondary pathway involves the reduction of the aldehyde to 2-chlorobenzyl alcohol.[6] The majority of the administered dose is excreted in the urine, with only minor amounts found in feces or exhaled air.[2][6] This rapid metabolism and elimination pathway suggests a low potential for systemic accumulation.[1]
Acute Toxicity Assessment
Acute toxicity studies are essential for classifying a chemical's hazard potential from short-term exposure. This compound exhibits moderate to low acute toxicity via the oral route and low toxicity via inhalation.
| Endpoint | Species | Route | Value | Classification | Source |
| LD₅₀ | Rat (female) | Oral | 3,150 mg/kg | Low Toxicity | [7] |
| LD₅₀ | Rat | Oral | 2,160 mg/kg | Moderate Toxicity | [8][10][11] |
| LC₅₀ | Rat | Inhalation | >1.203 mg/L (4 h) | Low Toxicity | [11][12] |
| LD₅₀ | Mouse | IP | 10 mg/kg | High Toxicity | [2] |
| LD₅₀ | Rabbit | IV | 8.5 mg/kg | High Toxicity | [2] |
IP: Intraperitoneal; IV: Intravenous
The significant difference in toxicity between oral/inhalation routes and parenteral (IP, IV) routes underscores the effectiveness of first-pass metabolism in detoxifying the compound. Direct systemic administration bypasses these protective mechanisms, leading to much higher toxicity.
Experimental Protocol: Acute Oral Toxicity (OECD 401, adapted)
The causality behind this protocol is to determine the median lethal dose (LD₅₀) that provides a standardized measure of acute oral toxicity.
-
Animal Model: Young adult female rats (e.g., Sprague-Dawley strain) are chosen as they are often more sensitive. Animals are fasted prior to dosing to promote absorption.
-
Dose Administration: The test substance, this compound, is administered by oral gavage in a single dose. A vehicle like corn oil may be used.
-
Dose Levels: A limit test may be performed first at 2000 or 3150 mg/kg.[10] If mortality occurs, a range of dose levels is used (e.g., 1000, 2160, 3150 mg/kg) with multiple animals per group.
-
Observation Period: Animals are observed for 14 days. Key observations include changes in skin, fur, eyes, and behavior (e.g., tremors, somnolence).[10] Body weight is recorded periodically.
-
Endpoint: The primary endpoint is mortality. A full necropsy is performed on all animals at the end of the study to identify any target organ toxicity.
-
Data Analysis: The LD₅₀ is calculated using appropriate statistical methods (e.g., Probit analysis).
Local Tolerance: Irritation and Corrosivity
A significant toxicological concern for this compound is its potential to cause severe local damage upon direct contact.
-
Skin Corrosion/Irritation: In vivo studies using rabbits have classified this compound as corrosive.[7] This indicates that it causes irreversible tissue damage upon application. It is described as very hazardous in case of skin contact, with effects including itching, scaling, reddening, and blistering.[13]
-
Eye Damage/Irritation: The substance is classified as causing severe eye damage.[8][12] Contact can result in redness, watering, itching, and potentially irreversible lesions.[13]
-
Respiratory Irritation: Inhalation of vapors or aerosols may be corrosive to the respiratory system, causing mucosal irritation, coughing, and shortness of breath.[14]
Experimental Protocol: In Vivo Skin Corrosion/Irritation (OECD 404)
This protocol is designed to differentiate between substances that cause reversible skin irritation and those that cause irreversible corrosion.
-
Animal Model: A single albino rabbit is used for the initial test.
-
Test Substance Application: A 0.5 mL aliquot of liquid this compound is applied to a small (6 cm²) patch of shaved skin. The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After patch removal, the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.
-
Classification: If corrosive effects (irreversible tissue damage like ulceration or necrosis) are observed at any point, the test is terminated, and the substance is classified as corrosive. If no corrosion is seen, up to two additional animals are tested. The mean scores for erythema and edema are used to classify the substance as an irritant or non-irritant. The corrosive result for this compound means further testing is unnecessary.
Skin Sensitization
Skin sensitization is an allergic reaction mediated by the immune system following skin contact. While primarily a corrosive irritant, this compound has also shown potential to act as a skin sensitizer. A study conducted according to OECD Guideline 429 (Local Lymph Node Assay) in mice concluded that it may cause an allergic skin reaction.[15] This finding is critical for workers who may experience repeated low-level dermal exposure.
Genotoxicity and Mutagenicity
Genotoxicity testing is a critical component of a toxicological profile, as it assesses the potential for a chemical to damage genetic material (DNA), which can lead to mutations and potentially cancer. A standard battery of tests is used to evaluate different genotoxic endpoints.
The results for this compound have been consistently negative across a standard battery of in vitro and in vivo assays:
-
Bacterial Reverse Mutation Test (Ames Test): Negative results were obtained in Salmonella typhimurium strains, indicating no potential to cause gene mutations in bacteria.[7][16]
-
In Vitro Mammalian Cell Micronucleus Test: Negative results in Chinese hamster fibroblasts show it does not cause chromosomal damage in cultured mammalian cells.[7][15]
-
In Vivo Mammalian Erythrocyte Micronucleus Test: A negative result in mice demonstrates a lack of chromosomal damage in a whole-animal system.[7][15]
-
Yeast Genotoxicity Assay: Negative responses were observed in yeast, further supporting the lack of mutagenic potential.[1][2]
This consistent pattern of negative results across multiple, mechanistically distinct assays provides strong evidence that this compound is not genotoxic.
Data Gaps and Future Research
Despite the available data, significant gaps remain in the toxicological profile of this compound.
-
Carcinogenicity: There are no long-term carcinogenicity studies available.[7][10][13] While the negative genotoxicity profile reduces the concern for a genotoxic mechanism of carcinogenesis, non-genotoxic mechanisms (e.g., via chronic irritation) cannot be ruled out without a two-year bioassay in rodents.
-
Reproductive and Developmental Toxicity: No data are available to assess the potential for this compound to cause adverse effects on fertility or fetal development.[7][10][13] Studies according to OECD guidelines (e.g., 414, 421) would be required to address this critical endpoint.
Conclusion
The toxicological profile of this compound is characterized by rapid metabolism and excretion, low to moderate acute systemic toxicity, and a significant potential for severe local corrosive effects on the skin, eyes, and respiratory tract. It is not genotoxic based on a standard battery of tests. The primary hazards associated with this chemical are related to direct contact, necessitating stringent engineering controls and the use of appropriate personal protective equipment in occupational settings. Key data gaps related to carcinogenicity and reproductive toxicity prevent a complete risk assessment and should be the focus of future research.
References
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- 2. This compound | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | 89-98-5 [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Percutaneous absorption of 14C-labelled this compound in rats. Metabolism and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. sds.chemtel.net [sds.chemtel.net]
- 16. This compound (89-98-5) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
Methodological & Application
Synthesis of Schiff Bases from 2-Chlorobenzaldehyde: Application Notes and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and application of Schiff bases derived from 2-chlorobenzaldehyde. As a versatile precursor, this compound's reactivity is harnessed to create a diverse library of imine compounds with significant potential in medicinal chemistry and materials science. This document moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, empowering researchers to not only replicate but also innovate upon these established methodologies.
Section 1: The Chemistry of Schiff Base Formation
Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, known as an azomethine or imine group (-C=N-).[1] They are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[2] The chemical properties of this compound, including its carbonyl group and the electron-withdrawing chlorine atom, make it an excellent starting material for these syntheses.[3]
Reaction Mechanism
The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds in two main stages: nucleophilic addition followed by dehydration.[2][4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral, but unstable, carbinolamine (or hemiaminal) intermediate.[4]
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The subsequent elimination of water and a proton from the nitrogen atom leads to the formation of the stable imine (Schiff base).[2][5]
Caption: General mechanism of Schiff base formation.
The Critical Role of pH
The rate of Schiff base formation is highly pH-dependent. The reaction is typically fastest in a mildly acidic environment, around pH 4-5.[5] This is because the acid serves two opposing roles:
-
Catalyzes Dehydration: It protonates the hydroxyl group of the carbinolamine, facilitating the elimination of water, which is often the rate-limiting step.[5]
-
Reduces Nucleophilicity: If the pH is too low, the primary amine becomes protonated to form a non-nucleophilic ammonium salt (R-NH₃⁺), which cannot initiate the attack on the carbonyl carbon.
Therefore, careful control of pH is essential for optimizing the reaction yield. While strong mineral acids can be used, catalytic amounts of weaker acids like glacial acetic acid are often preferred.[1][6]
Section 2: Synthetic Protocols
Several methods can be employed to synthesize Schiff bases from this compound. The choice of method depends on factors such as desired reaction time, yield, energy consumption, and environmental considerations.
Protocol 1: Conventional Synthesis via Thermal Reflux
This is the most traditional and widely used method, relying on thermal energy to drive the reaction to completion.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (10 mmol, 1.41 g) in 20 mL of a suitable solvent such as absolute ethanol. In a separate beaker, dissolve the primary amine (10 mmol) in 15-20 mL of the same solvent.
-
Reaction Setup: Add the amine solution to the flask containing the this compound solution with continuous stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle. Maintain the reflux for 2-6 hours.[6][7]
-
Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the product spot.[6]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials and impurities.[6] The crude product can be further purified by recrystallization from a suitable solvent (e.g., hot ethanol or dimethyl sulfoxide).[6][8]
Caption: Workflow for conventional Schiff base synthesis.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis is a green chemistry approach that significantly reduces reaction times, often from hours to minutes, while frequently improving product yields.[9][10]
Step-by-Step Methodology:
-
Reactant Preparation: In a microwave-safe vessel, combine this compound (1 mmol) and the desired primary amine (1 mmol).
-
Catalyst/Solvent (Optional): This reaction can often be performed solvent-free.[11] Alternatively, a natural acid catalyst like cashew shell extract (1 mL) or a few drops of acetic acid can be added.[11]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set power (e.g., 600 W) for a short duration, typically 80 to 120 seconds.[11] The reaction progress can be monitored by TLC.
-
Work-up: After completion, allow the mixture to cool. Dissolve the resulting mass in a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.[11]
Protocol 3: Green Synthesis Using a Natural Acid Catalyst
This method emphasizes environmental sustainability by replacing mineral acids with natural, biodegradable catalysts.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve this compound (10 mmol, 1.41 g) in a minimal volume of absolute ethanol. Add this solution dropwise to a solution of the primary amine (e.g., 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine, 5 mmol) in ethanol.[8][12]
-
Catalysis: Add approximately 2 mL of a natural acid, such as lemon juice, to the reaction mixture with continuous stirring.[8][12]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.[8]
-
Isolation and Purification: A solid product usually forms, which can be filtered, washed with ethanol, and recrystallized from a solvent like dimethyl sulfoxide (DMSO) to achieve high purity.[8][12]
Comparison of Synthetic Methodologies
| Parameter | Conventional Reflux | Microwave-Assisted (MAOS) | Green Synthesis (Natural Catalyst) |
| Reaction Time | 2 - 6 hours[6] | 80 - 120 seconds[11] | 1 - 4 hours |
| Energy Input | High (prolonged heating) | Low (short bursts of energy) | Very Low (often room temp.) |
| Solvent Usage | Moderate to High | None to Minimal[11] | Minimal to Moderate |
| Typical Yields | Good to Excellent | Excellent[10] | Good to Excellent[8] |
| Key Advantage | Widely accessible equipment | Drastic time reduction, high efficiency | Environmentally benign, low cost |
| Key Disadvantage | Long reaction time, high energy | Requires specialized equipment | May have slightly longer reaction times than MAOS |
Section 3: Purification and Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized Schiff base.
Spectroscopic and Analytical Characterization
The successful formation of the Schiff base is confirmed by the appearance of a new characteristic functional group (C=N) and the disappearance of the starting material functional groups (C=O, NH₂).[13]
| Technique | Key Observation for Schiff Base Formation | Reference |
| FTIR | Disappearance of C=O stretch (from aldehyde, ~1700 cm⁻¹) and N-H stretch (from amine, ~3300-3400 cm⁻¹). Appearance of a strong C=N (azomethine) stretch at ~1600-1625 cm⁻¹. A strong band for C-Cl is also observed around 750 cm⁻¹. | [8][13] |
| ¹H-NMR | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.5 - 9.0 ppm. Disappearance of the aldehyde proton (-CHO, ~δ 9-10 ppm) and amine protons (-NH₂). | [13] |
| ¹³C-NMR | Appearance of a signal for the azomethine carbon (-CH=N-) in the range of δ 158 - 164 ppm. | [14] |
| Mass Spec (MS) | The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the target Schiff base. | [8] |
Section 4: Applications in Research and Drug Development
Schiff bases derived from this compound are of significant interest due to their broad spectrum of biological activities and their utility as versatile ligands in coordination chemistry.[6][8][14]
-
Anticancer and Cytotoxic Agents: Many of these compounds have demonstrated potent anticancer properties. For example, specific derivatives have shown significant cytotoxicity against human lung cancer cell lines (A549).[8][13]
-
Antimicrobial Activity: The imine group is a crucial structural feature for bioactivity.[2] These Schiff bases often exhibit potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal properties.[6][15][16]
-
Anti-inflammatory and Antidiabetic Properties: Certain derivatives have been investigated and shown to possess promising anti-inflammatory and α-amylase inhibitory activities, suggesting potential for development as antidiabetic agents.[8][13]
-
Ligands in Coordination Chemistry: The azomethine nitrogen atom can coordinate with various metal ions, making these compounds excellent ligands for synthesizing metal complexes.[14][17] These complexes themselves often exhibit enhanced biological activities compared to the free ligands.[14]
Section 5: Troubleshooting and Key Considerations
-
Low Yield: If the yield is poor, ensure the primary amine is of high purity and that the pH is within the optimal 4-5 range. Adding a dehydrating agent like anhydrous MgSO₄ can sometimes help shift the equilibrium towards the product.
-
Incomplete Reaction: If TLC shows significant amounts of starting material after the recommended reaction time, consider extending the reflux period or increasing the amount of acid catalyst slightly.
-
Purification Difficulties: If the product is an oil or difficult to crystallize, purification via column chromatography on silica gel is the recommended alternative.[18]
-
Hydrolysis: Schiff bases are susceptible to hydrolysis back to the aldehyde and amine, especially under strongly acidic conditions.[5] Ensure all work-up and storage conditions are appropriate to maintain the stability of the imine bond.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. ijacskros.com [ijacskros.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. ijcrcps.com [ijcrcps.com]
- 8. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: The Utility of 2-Chlorobenzaldehyde in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of 2-Chlorobenzaldehyde
This compound (CAS No: 89-98-5) is a halogenated aromatic aldehyde that serves as a cornerstone intermediate in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs).[1][2] Its chemical structure, featuring an electrophilic carbonyl carbon and an electron-withdrawing chlorine atom at the ortho position, imparts a unique reactivity profile that is highly valued in medicinal chemistry.[3][4] The aldehyde group is a versatile handle for a wide array of organic transformations, including nucleophilic additions and condensations, while the chlorine atom can be retained in the final molecule for its electronic effects or serve as a leaving group in subsequent cross-coupling reactions.[3][5]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound. We will explore key synthetic transformations, provide detailed, field-proven protocols, and explain the causality behind the experimental choices to ensure reproducible and successful outcomes. This guide covers its application in the synthesis of Schiff bases, chalcones, and secondary alcohols, all of which are pivotal scaffolds in modern drug discovery.[6][7][8]
Safety and Handling
This compound is a corrosive and combustible liquid that requires careful handling.[9][10][11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including tightly fitting safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[9][11]
-
Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes.[10] Keep the compound away from heat, sparks, and open flames.[9] All equipment should be properly grounded to prevent the buildup of electrostatic charge.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[12] The storage area should have secondary containment to collect any spills.[12]
-
First Aid: In case of skin contact, wash immediately with plenty of water for at least 15 minutes.[9] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[11] If inhaled, move the person to fresh air.[9] If swallowed, do NOT induce vomiting; rinse the mouth with water and consult a physician immediately.[11]
Key Synthetic Transformations and Protocols
The reactivity of this compound makes it an ideal starting material for building molecular complexity. The following sections detail common, high-value transformations.
Synthesis of Schiff Bases: Accessing Biologically Active Imines
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized via the condensation of an aldehyde with a primary amine.[6] They are of immense interest in pharmaceutical chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The reaction is typically catalyzed by a few drops of acid.[6]
Caption: Step-by-step workflow for Schiff base synthesis.
This protocol details the synthesis of a representative Schiff base from this compound and aniline.
Materials:
-
This compound (1.0 mmol, 140.57 g/mol )
-
Aniline (1.0 mmol, 93.13 g/mol )
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic, ~3 drops)
-
50 mL Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.0 mmol of aniline in 10 mL of absolute ethanol.
-
Add the aniline solution to the flask containing the this compound solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6][13]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 3:7 ethyl acetate:hexane).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate out. If not, place the flask in an ice bath to induce crystallization.[13]
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.[6]
-
Recrystallize the crude product from hot ethanol to obtain purified crystals.
-
Dry the product in a desiccator and characterize it using spectroscopic methods (FTIR, NMR) and determine its melting point.
| Parameter | Value | Reference |
| Reactant 1 | This compound | [14] |
| Reactant 2 | Primary Amine (e.g., Aniline) | [6] |
| Solvent | Absolute Ethanol | [14] |
| Catalyst | Glacial Acetic Acid | [6] |
| Reaction Time | 4-6 hours | [6] |
| Temperature | Reflux | [6] |
| Expected Yield | 75-90% (Varies with amine) | - |
Synthesis of Chalcones: Building Flavonoid Precursors
Chalcones (1,3-diphenyl-2-propen-1-ones) are precursors to flavonoids and possess a reactive α,β-unsaturated carbonyl system responsible for their wide range of pharmacological activities, including anticancer and antimicrobial effects.[15][16] They are commonly synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a benzaldehyde and an acetophenone.[16]
Caption: Mechanism of base-catalyzed chalcone synthesis.
This protocol describes the synthesis of a chalcone from this compound and 4-hydroxyacetophenone.
Materials:
-
This compound (3.67 mmol, 0.51 g)
-
4-Hydroxyacetophenone (1 eq.)
-
Potassium Hydroxide (KOH) (1.2 eq.)
-
Ethanol (50 mL)
-
250 mL Conical flask, magnetic stirrer, ice bath
Procedure:
-
In a 250 mL conical flask placed in an ice bath, dissolve KOH (1.2 eq.) in 50 mL of ethanol with stirring.
-
Slowly add 4-hydroxyacetophenone (1 eq.) to the cold KOH solution while continuing to stir.
-
After stirring for 15-20 minutes, add this compound (3.67 mmol) dropwise to the reaction mixture.[8]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.[8]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the crude solid by vacuum filtration and wash with water.
-
Purify the residue by recrystallization from ethanol or by column chromatography (e.g., silica gel with 8% ethyl acetate in hexane).[8]
-
Dry the purified chalcone and characterize it.
| Parameter | Value | Reference |
| Reactant 1 | This compound | [8] |
| Reactant 2 | Substituted Acetophenone | [8] |
| Solvent | Ethanol | [8] |
| Catalyst | Potassium Hydroxide (KOH) | [8] |
| Reaction Time | 12-16 hours | [8] |
| Temperature | Room Temperature | [8] |
| Expected Yield | 60-85% (Varies with substrate) | [15] |
Grignard Reaction: Formation of Secondary Alcohols
The Grignard reaction is a powerful tool for C-C bond formation, involving the nucleophilic addition of an organomagnesium halide to a carbonyl group.[17] Reacting this compound with a Grignard reagent produces a secondary alcohol, a versatile intermediate for further functionalization.[7][18] This reaction must be conducted under strictly anhydrous conditions as Grignard reagents react violently with water.[7]
Caption: General mechanism for the Grignard reaction.
This protocol outlines the reaction of this compound with methylmagnesium bromide.
Materials:
-
This compound (1 equivalent)
-
Methylmagnesium bromide (MeMgBr) solution (e.g., 3.0 M in diethyl ether, 1.1 equivalents)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck flask, dropping funnel, condenser, nitrogen/argon inlet, magnetic stirrer, ice bath
Procedure:
-
Set up a flame-dried three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolve this compound (1 eq.) in anhydrous diethyl ether or THF and add it to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the methylmagnesium bromide solution (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C. The reaction is exothermic.[7]
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[7]
-
Monitor the reaction by TLC.
-
Once complete, cool the flask back to 0 °C and quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude alcohol, which can be purified by distillation or column chromatography.
| Parameter | Value | Reference |
| Reactant 1 | This compound | [7] |
| Reactant 2 | Grignard Reagent (e.g., MeMgBr) | [7] |
| Solvent | Anhydrous Diethyl Ether or THF | [7] |
| Conditions | Anhydrous, Inert Atmosphere (N₂/Ar) | [7] |
| Reaction Temp. | 0 °C to Room Temperature | [7] |
| Work-up | Saturated aq. NH₄Cl | [7] |
Application in Multicomponent Reactions
This compound is also a valuable substrate in multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single, efficient step. A notable example is its use in the asymmetric Strecker reaction to synthesize a key intermediate for (S)-clopidogrel, an antiplatelet drug.[19] In this synthesis, this compound reacts with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and trimethylsilyl cyanide in the presence of a chiral catalyst to produce an α-amino nitrile with high enantioselectivity.[19] Its utility in Biginelli cyclocondensation reactions to form dihydropyrimidine derivatives further highlights its importance in building diverse heterocyclic libraries for drug screening.
Conclusion
This compound is a profoundly versatile and indispensable building block in pharmaceutical synthesis. Its predictable reactivity allows for the reliable construction of key structural motifs found in a wide array of therapeutic agents. The protocols outlined in this guide for synthesizing Schiff bases, chalcones, and secondary alcohols provide robust starting points for researchers. By understanding the underlying mechanisms and adhering to the detailed procedures, scientists can effectively leverage this compound to accelerate the discovery and development of novel pharmaceutical intermediates and APIs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. This compound: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rltsc.edu.in [rltsc.edu.in]
- 9. gustavus.edu [gustavus.edu]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. sds.chemtel.net [sds.chemtel.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. Grignard Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Knoevenagel Condensation with 2-Chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to performing the Knoevenagel condensation using 2-chlorobenzaldehyde. It covers the underlying chemical principles, step-by-step experimental protocols, and critical insights for troubleshooting and optimization.
Introduction: The Significance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1][2] The result is typically an α,β-unsaturated product, a versatile intermediate in the synthesis of pharmaceuticals, fine chemicals, and polymers.[1]
The use of this compound as a substrate introduces specific electronic and steric factors. The ortho-chloro substituent is electron-withdrawing, which can activate the carbonyl group for nucleophilic attack, but it also presents steric hindrance that may slow the reaction rate compared to unsubstituted benzaldehyde.[3] A notable application of this specific reaction is the synthesis of 2-chlorobenzylidene malononitrile (CS gas), a potent lachrymator.[4][5][6]
Reaction Mechanism and Theoretical Framework
The Knoevenagel condensation proceeds through a series of well-defined steps:
-
Deprotonation: A basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion.[7][8]
-
Nucleophilic Addition: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral alkoxide intermediate.[8]
-
Protonation: The intermediate is protonated, often by the conjugate acid of the catalyst or the solvent, to yield a β-hydroxy compound.[8]
-
Dehydration: The β-hydroxy compound undergoes base-induced dehydration, eliminating a molecule of water to form the final α,β-unsaturated product.[8]
When a secondary amine like piperidine is used as the catalyst, an alternative pathway involving an iminium ion intermediate is proposed. The piperidine first reacts with the benzaldehyde to form an iminium ion, which is then attacked by the enolate.[9][10][11]
Visualizing the Knoevenagel Condensation Workflow
Caption: Experimental workflow for the Knoevenagel condensation.
Experimental Protocols
This section provides detailed protocols for the Knoevenagel condensation of this compound with malononitrile. These protocols are adaptable for other active methylene compounds, though optimization may be necessary.
Protocol 1: Piperidine-Catalyzed Synthesis in Aqueous Medium
This environmentally friendly protocol utilizes water as a solvent, minimizing the use of volatile organic compounds.[12][13]
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
Procedure:
-
In a round-bottom flask, prepare a suspension of malononitrile (1.0 eq) in deionized water.
-
With constant stirring, add a catalytic amount of piperidine (e.g., 0.01 eq).[12]
-
Slowly add this compound (1.0 eq) to the suspension via a dropping funnel over 30-45 minutes.[12][13]
-
Monitor the internal temperature and maintain it below 50°C, using a water bath for cooling if necessary. The reaction is exothermic.[4][13]
-
After the addition is complete, continue stirring for an additional 20-40 minutes.[12][13]
-
The product will precipitate as a white crystalline solid.[12] Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum at 20-30°C for 3-5 hours.[12][13]
Protocol 2: Solvent-Free Synthesis using Ammonium Bicarbonate
This "green chemistry" approach avoids the use of any solvent, reducing waste and simplifying work-up.[14][15]
Materials:
-
This compound
-
Malonic acid (or other active methylene compound)
-
Ammonium bicarbonate (catalyst)
-
Reaction vessel suitable for heating (e.g., round-bottom flask)
-
Oil bath or heating mantle
Procedure:
-
Combine this compound (1.0 eq) and the active methylene compound (e.g., malonic acid, 2.0 eq) in the reaction vessel.[14]
-
Add a catalytic amount of ammonium bicarbonate.
-
To ensure thorough mixing, the reactants can be initially dissolved in a minimal amount of a volatile solvent (e.g., ethyl acetate), which is then removed under reduced pressure.[14]
-
Heat the solvent-free mixture to the desired temperature (e.g., 90°C) for a set time (e.g., 2 hours).[14]
-
Monitor the reaction progress by taking small samples, dissolving them, and analyzing by TLC or HPLC.
-
Upon completion, the crude product can be purified, typically by recrystallization.
Data Summary and Expected Outcomes
The following table summarizes typical reaction parameters for the synthesis of 2-chlorobenzylidene malononitrile.
| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Solvent-Free) |
| Active Methylene | Malononitrile | Malonic Acid |
| Catalyst | Piperidine | Ammonium Bicarbonate |
| Solvent | Water | None |
| Temperature | < 50°C | 90°C |
| Reaction Time | ~1-2 hours | ~2 hours |
| Yield | >99% (reported)[5] | High (reported)[15] |
| Product Form | White Crystalline Solid | Solid |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature, especially given the potential for steric hindrance from the ortho-chloro group.[3] Ensure the catalyst is active and used in the correct proportion.
-
Side Reactions: The formation of multiple products can be minimized by carefully controlling the reaction temperature and the rate of addition of the aldehyde.
-
Purification Challenges: If the product precipitates as a solid, it can often be purified by simple filtration followed by washing with a cold solvent.[3] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) is effective. If the product is an oil or recrystallization is difficult, column chromatography on silica gel is a reliable alternative.[3]
Conclusion
The Knoevenagel condensation of this compound is a robust and adaptable reaction for creating valuable α,β-unsaturated compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions—from traditional solvent-based methods to modern, eco-friendly protocols—researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this important synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. o-Chlorobenzylidene malononitrile synthesis - chemicalbook [chemicalbook.com]
- 6. idc-online.com [idc-online.com]
- 7. purechemistry.org [purechemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 12. US7732631B2 - Eco-friendly process for the preparation of 2-Chlorobenzylidene-Malononitrile (CS) - Google Patents [patents.google.com]
- 13. US20080139837A1 - Eco-Friendly Process for the Preparation of 2-Chlorobenzylidene-Malononitrile (Cs) - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. pure.tue.nl [pure.tue.nl]
Application Notes and Protocols: 2-Chlorobenzaldehyde in the Dye and Pigment Industry
This document provides a detailed technical guide for researchers, scientists, and professionals on the application of 2-Chlorobenzaldehyde as a pivotal intermediate in the synthesis of various colorants. We will explore the underlying chemical principles, provide validated experimental protocols, and present data that underscores its versatility in creating a spectrum of dyes and pigments.
Introduction: The Strategic Importance of this compound
This compound (C₇H₅ClO) is an aromatic aldehyde characterized by a chlorine substituent at the ortho-position relative to the formyl group. This substitution pattern is not merely incidental; it is key to the compound's utility in colorant synthesis. The electron-withdrawing nature of both the chlorine atom and the aldehyde's carbonyl group enhances the electrophilicity of the carbonyl carbon, making it a highly reactive and valuable precursor for condensation reactions.[1] Its primary application lies in the synthesis of triarylmethane dyes, where it forms the central carbon atom of the iconic three-ring structure.[2]
Core Application: Synthesis of Triarylmethane Dyes and Pigments
The most significant industrial application of this compound is in the manufacturing of triarylmethane dyes and their corresponding pigments. These colorants are known for their high tinctorial strength and brilliant shades. The synthesis is a classic two-step process involving electrophilic aromatic substitution followed by oxidation.
Scientific Principle and Mechanism
The synthesis hinges on the acid-catalyzed condensation of this compound with two equivalents of an electron-rich aromatic compound, typically an N-alkylaniline or a naphthylamine derivative.
-
Step 1: Leuco Dye Formation (Electrophilic Aromatic Substitution): In a strong acid medium, the aldehyde's carbonyl oxygen is protonated, dramatically increasing the electrophilicity of the carbonyl carbon. This potent electrophile is then attacked by the electron-rich para-position of two separate aromatic amine molecules. This sequence of additions and dehydrations results in a colorless triarylmethane intermediate known as a "leuco" dye. The term "leuco" is derived from the Greek leukos, meaning white.
-
Step 2: Oxidation to the Final Dye: The colorless leuco form is then oxidized to create the final, highly conjugated, and intensely colored dye. The oxidation process removes a hydride ion from the central carbon atom, leading to the formation of a stable carbocation that is resonance-stabilized across all three aromatic rings. This extensive π-conjugated system is the chromophore responsible for the dye's vibrant color. Various oxidizing agents can be employed, including lead dioxide, manganese dioxide, or catalyzed aeration.[3]
General Synthesis Workflow
The following diagram illustrates the two-step conversion of this compound into a triarylmethane dye.
Caption: General workflow for triarylmethane dye synthesis.
Protocol 1: Synthesis of 2-Chloro Malachite Green (Representative Example)
This protocol details the synthesis of a Malachite Green analogue using this compound and N,N-dimethylaniline.
Materials:
-
This compound (1 mol. eq.)
-
N,N-dimethylaniline (2.1 mol. eq., freshly distilled)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Lead (IV) Oxide (PbO₂) or Chloranil
-
Sodium Hydroxide (NaOH) solution, 10%
-
Ethanol
-
Diatomaceous earth (optional, for filtration)
Procedure:
Part A: Synthesis of the Leuco Base
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 140.5 g (1.0 mol) of this compound and 254.5 g (2.1 mol) of N,N-dimethylaniline.
-
With vigorous stirring and external cooling in an ice bath, slowly add 100 g of concentrated sulfuric acid. The addition should be controlled to keep the temperature below 60°C. Causality: This exothermic reaction is acid-catalyzed; slow addition prevents overheating and side reactions.[4]
-
After the addition is complete, heat the mixture on a steam bath or in a heating mantle to 95-100°C for 4-6 hours.
-
Cool the reaction mixture and neutralize it by carefully pouring it into a stirred solution of 200 g of sodium hydroxide in 2 L of water. The leuco base will precipitate.
-
Isolate the solid leuco base by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.
Part B: Oxidation to 2-Chloro Malachite Green
-
Prepare a suspension of the dried leuco base (e.g., 100 g) in 1 L of 5% hydrochloric acid.
-
Cool the suspension to 10°C in an ice bath.
-
Slowly add a slurry of an oxidizing agent, such as lead dioxide (PbO₂), in water with vigorous stirring. The amount should be stoichiometrically calculated. Trustworthiness: The endpoint of the oxidation is indicated by the disappearance of the solid leuco base and the formation of a deep, intensely colored solution (typically blue-green).
-
Stir for an additional 2 hours at room temperature to ensure complete oxidation.
-
Filter the mixture to remove any inorganic residues (e.g., lead salts). The use of a filter aid like diatomaceous earth is recommended.
-
The dye can be isolated from the filtrate by salting out with sodium chloride, followed by filtration and drying. Alternatively, the solution can be used directly for specific applications.[3]
Characterization:
-
UV-Vis Spectroscopy: The final dye solution should exhibit a strong absorption maximum (λ_max) in the visible region (typically ~600-640 nm).
-
FTIR Spectroscopy: Monitor the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) from the starting material and the appearance of characteristic aromatic C=C and C-N stretches in the product.
Data Summary: Representative Triarylmethane Colorants
The versatility of this compound allows for the creation of a wide array of colorants by varying the aromatic amine coupling partner.
| Aldehyde | Coupling Component(s) | Resulting Colorant Class/Name | Colour Index Name |
| This compound | N,N-dimethylaniline | Malachite Green Analogue | C.I. Basic Green 4 (analogue) |
| This compound | N,N-dimethylaniline | Victoria Blue Analogue | C.I. Basic Blue 1 / 2[2] |
| This compound | N-ethyl-2-methylbenzenamine | --- | C.I. Basic Blue 23[2] |
| This compound | 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid | Erioglaucine Analogue | C.I. Acid Green 9[2] |
| This compound | N-benzyl-2-methylaniline | --- | C.I. Acid Blue 11 / 38[2] |
Note: The products listed are analogues, as the standard Colour Index dyes often use benzaldehyde. The chloro-substituent can subtly alter the final shade and properties.
Application in Functionalized Pigment Synthesis
While not a direct precursor for the core structure of bulk pigments like copper phthalocyanine, this compound serves as a valuable intermediate for creating functionalized phthalocyanine pigments. These specialized pigments contain reactive aldehyde groups for further chemical modification or to alter their physical properties.
Scientific Principle
The synthesis involves preparing a substituted phthalonitrile precursor that already contains the this compound moiety, typically linked via an ether bond. This functionalized phthalonitrile is then cyclotetramerized in the presence of a metal salt to form the final pigment.
For example, 4-nitrophthalonitrile can be reacted with 2-hydroxybenzaldehyde (salicylaldehyde, a close relative) to form an aldehyde-substituted phthalonitrile. A similar reaction can be envisaged using a chlorinated phenol derived from this compound. This precursor, 4-(2-formylphenoxy)phthalonitrile, is then tetramerized.[5]
Synthesis Workflow for Functionalized Phthalocyanines
Caption: Synthesis of functionalized phthalocyanine pigments.
Other Applications: Azomethine Dyes (Schiff Bases)
This compound readily reacts with primary aromatic or aliphatic amines to form Schiff bases, also known as azomethines. These compounds contain a C=N double bond and are often colored due to the extended conjugation.
Reaction Principle
This is a nucleophilic addition-elimination reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine linkage.
Caption: Formation of a Schiff base from this compound.
While not as commercially significant as triarylmethanes, these Schiff bases can be used as simple dyes or as intermediates for more complex ligand and pigment structures.[1]
Conclusion
This compound is a cornerstone intermediate in the colorant industry, primarily due to its efficient use in the synthesis of brilliant and high-strength triarylmethane dyes and pigments. Its enhanced electrophilicity facilitates the crucial condensation step that builds the core structure of these molecules. Furthermore, its utility extends to the synthesis of specialized, functional pigments and other classes of colorants like Schiff bases, demonstrating a chemical versatility that secures its importance in both research and industrial manufacturing.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. dyestuffintermediates.com [dyestuffintermediates.com]
- 3. US4321207A - Process for preparing triarylmethane dyes - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Aldehyde Substituted Phthalocyanines: Synthesis, Characterization and Investigation of Photophysical and Photochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reactions Involving 2-Chlorobenzaldehyde
Introduction: Navigating the Nuances of Grignard Reactions with Aryl Halides
The Grignard reaction stands as a pillar in the edifice of organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the reaction between a Grignard reagent and 2-chlorobenzaldehyde, a valuable starting material in medicinal chemistry. The resulting secondary alcohol is a key building block for various biologically active molecules.[1]
While the fundamental mechanism involves the nucleophilic addition of an organomagnesium halide to a carbonyl carbon, the use of an aryl chloride like this compound introduces specific challenges and considerations.[1][2][3] The inherent lower reactivity of aryl chlorides compared to bromides or iodides necessitates meticulous attention to reaction initiation and conditions to ensure optimal yield and minimize side reactions. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural blueprint but also the underlying rationale for each step, ensuring both scientific integrity and practical success.
Core Principles & Mechanistic Overview
The Grignard reaction proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the carbonyl compound.
-
Grignard Reagent Formation: An organohalide reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[4] The magnesium atom inserts itself into the carbon-halogen bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.[5][6] This process is an oxidative addition, with magnesium being oxidized from Mg(0) to Mg(II).[5]
-
Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the this compound.[1][3] This addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.[3]
-
Acidic Workup: The reaction mixture is quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final secondary alcohol product.[1][2]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where careful execution of each step contributes to the overall success of the reaction.
Materials & Apparatus
| Reagent/Material | Quantity (Molar Eq.) | Purpose |
| Magnesium Turnings | 1.2 eq | Forms the Grignard reagent |
| Alkyl/Aryl Halide (e.g., Bromobenzene) | 1.1 eq | Precursor for the Grignard reagent |
| This compound | 1.0 eq | Electrophilic substrate |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Stabilizes the Grignard reagent |
| Iodine Crystal | Catalytic | Activates the magnesium surface |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Quenching Agent | Protonates the alkoxide intermediate |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Removes residual water from the organic phase |
| Diethyl Ether or Ethyl Acetate | Extraction Solvent | Isolates the product |
| 1 M Hydrochloric Acid (HCl) | As needed | Dissolves magnesium salt precipitates |
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram
Caption: Experimental workflow for the Grignard reaction with this compound.
Step-by-Step Protocol
Part 1: Preparation of the Grignard Reagent
-
Apparatus Setup and Drying: Assemble the three-necked flask with the dropping funnel and reflux condenser. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) to remove any adsorbed water.[7] This is a critical step as Grignard reagents are highly sensitive to moisture and will be quenched by protic solvents like water.[7][8]
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) into the cooled flask. Add a single crystal of iodine. The iodine acts as an activating agent, etching the passivating magnesium oxide layer on the surface of the turnings and exposing fresh magnesium.[7][9]
-
Initiation of the Reaction: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.1 eq) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. Initiation is indicated by a color change (the disappearance of the iodine color) and gentle refluxing of the solvent.[1] If the reaction does not start, gentle warming with a heat gun may be necessary.[1] Using a small amount of a more reactive halide, like an aryl bromide, can also help initiate the reaction before adding the less reactive aryl chloride.[10]
-
Completion of Grignard Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady but controlled reflux. The formation of the Grignard reagent is an exothermic process, so an ice-water bath should be kept on hand to moderate the reaction if it becomes too vigorous.[7][11] After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]
Part 2: Reaction with this compound
-
Addition of the Aldehyde: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve the this compound (1 eq) in anhydrous THF in a separate flask. Add this solution dropwise to the cooled Grignard reagent via the dropping funnel.[1] This slow, cooled addition is crucial to prevent side reactions and control the exothermicity of the reaction.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
Part 3: Work-up and Purification
-
Quenching the Reaction: Cool the reaction mixture back down to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[1] This will protonate the magnesium alkoxide to form the desired alcohol and precipitate magnesium salts. Caution: This is an exothermic process and can cause vigorous bubbling.
-
Extraction: If a significant amount of solid magnesium salts precipitates, add 1 M HCl dropwise until the solids dissolve.[1] Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.[1]
-
Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water. Dry the combined organic extracts over anhydrous sodium sulfate.[1]
-
Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[1] The resulting crude product can be purified by column chromatography if necessary.
Safety Considerations: A Paramount Priority
-
Fire Hazard: Grignard reactions are highly exothermic and typically use flammable ether solvents.[11][12] Always have an ice bath ready to control the reaction rate and work in a well-ventilated fume hood away from any open flames or sparks.[7][11]
-
Moisture Sensitivity: Grignard reagents react violently with water.[13] Ensure all glassware is scrupulously dried and anhydrous solvents are used.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves.[11][12] Nitrile gloves are suitable for dexterity but are combustible.[11]
-
Working Alone: It is highly recommended not to perform a Grignard reaction, especially for the first time or on a large scale, while working alone.[11][12]
Troubleshooting & Field-Proven Insights
-
Failure to Initiate: This is the most common issue. Ensure all glassware is bone-dry. Crushing a few pieces of magnesium with a glass rod (carefully!) can expose fresh surfaces.[14] A small amount of 1,2-dibromoethane can also be used as an initiator; the observation of ethylene bubbles confirms its action.[9]
-
Side Reactions: The primary side reaction is the formation of a biphenyl-type compound through the coupling of the Grignard reagent with unreacted aryl halide.[15] This is more prevalent with less reactive aryl chlorides and can be minimized by slow addition of the halide during Grignard formation and maintaining a controlled temperature. Another potential side reaction is the reduction of the aldehyde to an alcohol, especially with sterically hindered ketones.[16][17] Enolization of the aldehyde by the basic Grignard reagent is also possible, leading to aldol-type side products.[16]
-
Low Yield: In addition to the issues above, incomplete reaction or loss of product during workup can lead to low yields. Ensure sufficient reaction time and careful extraction techniques.
Conclusion
This application note provides a comprehensive and technically sound protocol for the Grignard reaction involving this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can confidently and successfully synthesize the desired secondary alcohol. The insights into potential challenges and troubleshooting strategies are intended to empower scientists to navigate the nuances of this powerful synthetic tool.
References
- 1. benchchem.com [benchchem.com]
- 2. britthipple.com [britthipple.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. orgosolver.com [orgosolver.com]
- 5. m.youtube.com [m.youtube.com]
- 6. leah4sci.com [leah4sci.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. US2881225A - Preparation of grignard reagents - Google Patents [patents.google.com]
- 11. dchas.org [dchas.org]
- 12. acs.org [acs.org]
- 13. research.uga.edu [research.uga.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
The Role of 2-Chlorobenzaldehyde in the Synthesis of Novel Antimicrobial Agents: Application Notes and Protocols
Introduction: The Strategic Importance of the 2-Chlorobenzaldehyde Scaffold
In the persistent battle against antimicrobial resistance, the demand for novel molecular scaffolds that can be readily synthesized and functionalized is paramount. This compound emerges as a highly valuable and versatile starting material in medicinal chemistry due to its inherent reactivity and the influence of its substituents on the resulting molecular architecture.[1][2] The presence of an aldehyde functional group allows for straightforward condensation reactions, while the chlorine atom at the ortho position creates a unique electronic and steric environment. This guide provides an in-depth exploration of the application of this compound in the synthesis of potent antimicrobial agents, focusing on Schiff bases and chalcones, and their subsequent conversion to heterocyclic systems. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the structure-activity relationships that govern their biological efficacy.
Part 1: Synthesis of Antimicrobial Schiff Bases from this compound
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] The imine linkage is crucial for their biological activity. The synthesis of Schiff bases from this compound is a direct and efficient process, typically involving the condensation reaction with a primary amine.
Causality Behind Experimental Choices in Schiff Base Synthesis
The selection of reagents and reaction conditions is critical for the successful synthesis of Schiff bases.
-
Solvent: Absolute ethanol is a commonly used solvent as it effectively dissolves both the aldehyde and the amine, while also being relatively easy to remove post-reaction.[5][6]
-
Catalyst: The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid or even natural acids like citric acid found in lemon juice.[3][5][6] The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy to drive the condensation and subsequent dehydration to form the imine.[3]
-
Work-up: The product often precipitates out of the solution upon cooling. Washing with cold ethanol helps to remove unreacted starting materials. Recrystallization from a suitable solvent like hot ethanol is a standard procedure to obtain a purified product.[3]
Detailed Protocol 1: Synthesis of a Schiff Base from this compound and 4-Aminophenol
This protocol outlines a general and reproducible method for the synthesis of a Schiff base derived from this compound.[3]
Materials:
-
This compound (1.0 mmol)
-
4-Aminophenol (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.0 mmol of 4-aminophenol in 10 mL of absolute ethanol. Gentle warming may be necessary.
-
Add the 4-aminophenol solution to the round-bottom flask containing the this compound solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]
-
Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to reflux and maintain for 4-6 hours with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain purified crystals.
-
Dry the purified product and determine the yield and melting point.
-
Characterize the compound using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Expected Spectroscopic Data:
-
FT-IR: The appearance of a strong absorption band in the region of 1616-1625 cm⁻¹ corresponding to the C=N stretching vibration of the imine group, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[6]
-
¹H-NMR: A characteristic singlet in the range of δ 8.9-9.0 ppm for the azomethine proton (-CH=N-).[6]
Part 2: Synthesis of Antimicrobial Chalcones from this compound
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of bioactive molecules that serve as precursors for flavonoids and isoflavonoids.[7][8] Their antimicrobial activity is often attributed to the α,β-unsaturated ketone moiety.[9] The most common method for synthesizing chalcones is the Claisen-Schmidt condensation.[8]
Causality Behind Experimental Choices in Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction with specific requirements for optimal yield and purity.
-
Base Catalyst: A strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate ion.[9][10]
-
Solvent: Ethanol is a good solvent for this reaction as it dissolves the reactants and the base.[9][10]
-
Temperature: The reaction is typically carried out at room temperature to control the rate of reaction and minimize side products.[9][10]
-
Work-up: The reaction mixture is poured into ice-cold water to precipitate the chalcone. Neutralization with a dilute acid like HCl is often necessary to complete the precipitation.[9] Purification is commonly achieved by recrystallization from ethanol or by column chromatography.[9][10]
Detailed Protocol 2: Synthesis of a Chalcone from this compound and Acetophenone
This protocol details the Claisen-Schmidt condensation for the synthesis of a chalcone.[9][10]
Materials:
-
This compound (10 mmol)
-
Acetophenone (10 mmol)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl)
-
250 mL Conical flask
-
Magnetic stirrer
Procedure:
-
In a 250 mL conical flask placed in an ice bath, dissolve an appropriate amount of KOH (e.g., 1.2 equivalents) in ethanol (e.g., 50 mL).
-
Slowly add 10 mmol of acetophenone to the reaction mixture with continuous stirring.
-
After 20 minutes, add 10 mmol of this compound dropwise to the mixture while maintaining stirring.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into crushed ice and neutralize with dilute HCl.
-
The chalcone will precipitate as a solid.
-
Filter the product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
Characterize the product by its melting point and spectroscopic data (FT-IR, ¹H-NMR).
Expected Spectroscopic Data:
-
FT-IR: A characteristic absorption band for the conjugated carbonyl group (>C=O) around 1678 cm⁻¹.[10]
-
¹H-NMR: Two doublets for the vinylic protons (α-H and β-H) with a large coupling constant (J ≈ 15-17 Hz), indicating a trans configuration.
Part 3: From Chalcones to Antimicrobial Pyrimidines
Chalcones are excellent precursors for the synthesis of various heterocyclic compounds with enhanced biological activities.[11] Pyrimidines, in particular, are a class of nitrogen-containing heterocycles that exhibit a wide range of pharmacological properties.[12]
Detailed Protocol 3: Synthesis of a Pyrimidine Derivative from a Chalcone
This protocol describes the synthesis of a pyrimidine derivative from a chalcone and urea.[13]
Materials:
-
Chalcone (0.01 mol)
-
Urea (0.01 mol)
-
Ethanol (95%)
-
40% aqueous Potassium Hydroxide (KOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of the chalcone and 0.01 mol of urea in 10 mL of 95% ethanol.
-
Slowly add 10 mL of 40% aqueous KOH solution with constant stirring.
-
Reflux the reaction mixture on a water bath for 4 hours. Monitor the reaction progress with TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water and neutralize with dilute HCl.
-
The pyrimidine derivative will precipitate.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the product from rectified spirit.
-
Characterize the synthesized pyrimidine derivative using appropriate spectroscopic techniques.
Part 4: Antimicrobial Activity and Structure-Activity Relationship (SAR)
The antimicrobial efficacy of these this compound derivatives is influenced by their structural features.
-
Schiff Bases: The antimicrobial activity of Schiff bases is largely dependent on the nature of the substituent on the amine part. Electron-withdrawing or donating groups can modulate the electronic properties of the imine bond and the overall lipophilicity of the molecule, which in turn affects its ability to penetrate microbial cell membranes.
-
Chalcones: For chalcones, the substituents on both aromatic rings play a crucial role. The presence of electron-donating groups like hydroxyl or methoxy can enhance antibacterial activity.[14] Cationic chalcones, with the introduction of a positive charge, show strong electrostatic interactions with the negatively charged bacterial membrane, leading to potent and selective antibacterial action.[15]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some representative compounds derived from substituted benzaldehydes, showcasing their antimicrobial potential.
| Compound Type | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base | PC1 (from Benzaldehyde) | Staphylococcus aureus | 62.5 | |
| Schiff Base | PC1 (from Benzaldehyde) | Escherichia coli | 62.5 | [16] |
| Schiff Base | PC2 (from Anisaldehyde) | Staphylococcus aureus | 62.5 | [16] |
| Schiff Base | PC3 (from 4-Nitrobenzaldehyde) | Staphylococcus aureus | 62.5 | [16] |
| Chalcone | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [17] |
| Chalcone | Fluoro/Trifluoro-substituted | S. aureus, E. coli, C. albicans | 7.81 - 250 | [18] |
| Chalcone Derivative | 4c | P. aeruginosa | 15 |
Conclusion
This compound proves to be a valuable and cost-effective starting material for the synthesis of a diverse range of antimicrobial compounds. The straightforward and efficient synthetic routes to Schiff bases and chalcones, followed by their potential cyclization to form heterocyclic systems, offer a rich playground for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers in drug development to explore the full potential of the this compound scaffold in the quest for new and effective antimicrobial agents.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mediresonline.org [mediresonline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ymerdigital.com [ymerdigital.com]
- 9. ijrpb.com [ijrpb.com]
- 10. rltsc.edu.in [rltsc.edu.in]
- 11. pnrjournal.com [pnrjournal.com]
- 12. eu-opensci.org [eu-opensci.org]
- 13. scispace.com [scispace.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. acgpubs.org [acgpubs.org]
Application Note: One-Pot, Three-Component Biginelli Cyclocondensation for the Synthesis of a Dihydropyrimidinone Derivative Using 2-Chlorobenzaldehyde
Abstract
This application note provides a comprehensive technical guide for the synthesis of ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via a one-pot, three-component Biginelli cyclocondensation reaction. The protocol details the acid-catalyzed reaction of 2-chlorobenzaldehyde, ethyl acetoacetate, and urea. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental protocol, expected analytical data, and a discussion on the causality behind procedural choices, grounded in established chemical principles. The aim is to provide researchers with a robust and reproducible method for accessing dihydropyrimidinone (DHPM) scaffolds, which are of significant interest in medicinal chemistry.
Introduction: The Enduring Relevance of the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a classic multicomponent reaction (MCR) that provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogues.[1] This one-pot synthesis, which combines an aldehyde, a β-ketoester, and urea (or thiourea), has remained a cornerstone of heterocyclic chemistry for over a century.[2] The enduring appeal of this reaction lies in its operational simplicity, efficiency, and the biological significance of its products.[3]
The DHPM core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[1][3] The ability to readily diversify the structure at three key positions by simply changing the starting components makes the Biginelli reaction an invaluable tool in modern drug discovery and development.
This guide focuses on the specific use of this compound as the aldehyde component. The presence of the ortho-chloro substituent introduces both steric and electronic effects that can influence reaction kinetics and yield, making a well-defined protocol essential for success. We present an optimized, acid-catalyzed protocol that is both efficient and accessible for a standard synthetic chemistry laboratory.
Reaction Mechanism and Rationale
The Biginelli reaction proceeds through a series of acid-catalyzed bimolecular steps. While several mechanistic pathways have been proposed, the most widely accepted is the "iminium pathway," which is outlined below.[1][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Causality of Experimental Choices:
-
Acid Catalysis: The reaction requires a Brønsted or Lewis acid catalyst.[2] The acid plays a pivotal role in the initial and rate-determining step: the condensation of the aldehyde and urea to form an N-acyliminium ion.[5] This electrophilic intermediate is crucial for the subsequent nucleophilic attack by the β-ketoester. Common catalysts include HCl, H₂SO₄, or Lewis acids like ZnCl₂ or LaCl₃.[6] For this protocol, we utilize hydrochloric acid (HCl) for its efficacy, low cost, and simplicity.
-
Reactant Stoichiometry: While a 1:1:1 molar ratio of reactants is theoretically sufficient, a slight excess of urea (e.g., 1.2-1.5 equivalents) is often employed to drive the reaction equilibrium towards the product and compensate for potential side reactions.[3]
-
Solvent Selection: Ethanol is a common and effective solvent for the Biginelli reaction. It readily dissolves the reactants at elevated temperatures and facilitates the precipitation of the product upon cooling, simplifying initial purification.[7] Solvent-free conditions have also been explored as a green chemistry approach.
-
Temperature: The reaction is typically performed at reflux temperature to ensure a sufficient reaction rate. The elevated temperature provides the necessary activation energy for the condensation and cyclization steps.
Mechanistic Pathway Diagram:
Caption: Proposed iminium ion pathway for the Biginelli reaction.
Detailed Experimental Protocol
This protocol is designed for the synthesis of ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate on a 10 mmol scale.
Materials & Reagents:
-
This compound (1.41 g, 10.0 mmol)
-
Ethyl acetoacetate (1.30 g, 1.27 mL, 10.0 mmol)
-
Urea (0.72 g, 12.0 mmol)
-
Ethanol (95%), 20 mL
-
Concentrated Hydrochloric Acid (HCl), ~5 drops
-
Deionized water (for washing)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
This compound is an irritant. Avoid inhalation and contact with skin.
-
Concentrated HCl is corrosive and must be handled with extreme care.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol), ethyl acetoacetate (10.0 mmol), and urea (12.0 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of 95% ethanol to the flask. While stirring, carefully add 5 drops of concentrated hydrochloric acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot indicates reaction progression.
-
Isolation of Crude Product: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cooling in an ice bath for 30-60 minutes will promote precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid cake sequentially with two portions of cold deionized water (2 x 20 mL) to remove unreacted urea and HCl.
-
Drying: Dry the collected solid in a vacuum oven at 60 °C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Filter and dry the purified crystals.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Biginelli synthesis.
Product Characterization and Data
The expected product is Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
| Property | Expected Value / Data |
| Molecular Formula | C₁₄H₁₅ClN₂O₃ |
| Molecular Weight | 294.74 g/mol |
| Appearance | White to off-white crystalline solid |
| Yield | 75-90% (typical) |
| Melting Point | ~250 °C |
| FT-IR (KBr, cm⁻¹) | ~3240 (N-H stretch), ~3110 (N-H stretch), ~1710 (C=O, ester), ~1650 (C=O, amide), ~1600 (C=C) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.3 (s, 1H, NH), ~7.7 (s, 1H, NH), 7.3-7.5 (m, 4H, Ar-H), ~5.3 (d, 1H, CH), ~4.0 (q, 2H, OCH₂), ~2.25 (s, 3H, CH₃), ~1.1 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165.5 (C=O, ester), ~152.0 (C=O, urea), ~149.0 (C6), ~141.0 (Ar C-ipso), ~132.0 (Ar C-Cl), ~129.5 (Ar CH), ~128.0 (Ar CH), ~127.5 (Ar CH), ~99.0 (C5), ~59.5 (OCH₂), ~54.0 (C4), ~18.0 (CH₃), ~14.0 (OCH₂CH₃) |
| Mass Spec (m/z) | Expected [M+H]⁺ at 295.08 |
Note: Spectroscopic data are estimated based on published values for the methyl ester analogue and the thiourea analogue. Slight variations in chemical shifts (δ) are expected.
Troubleshooting and Field Insights
-
Low Yield: If the yield is significantly lower than expected, ensure all reagents are pure and dry. The reaction is sensitive to moisture. Consider increasing the reflux time or the amount of acid catalyst slightly. An alternative catalyst, such as Yb(OTf)₃ under solvent-free conditions, may improve yields.[2]
-
Incomplete Reaction: If TLC analysis shows significant amounts of starting aldehyde after the recommended reflux time, the reaction may be sluggish. This can sometimes occur with sterically hindered aldehydes. Extending the reaction time to 8-10 hours may be beneficial.
-
Purification Issues: If the product precipitates as an oil or is difficult to crystallize, try triturating the crude material with a cold solvent like diethyl ether to induce solidification before attempting recrystallization.
Conclusion
The one-pot Biginelli reaction remains a highly effective and practical method for synthesizing dihydropyrimidinone derivatives. The protocol detailed herein for this compound is robust, high-yielding, and utilizes common laboratory reagents and techniques. By understanding the underlying mechanism and key experimental parameters, researchers can confidently apply and adapt this procedure to generate a diverse library of DHPMs for applications in medicinal chemistry and materials science.
References
- 1. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 4. jsynthchem.com [jsynthchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
A Robust, Validated HPLC-UV Method for the Quantification of 2-Chlorobenzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chlorobenzaldehyde. As a crucial intermediate in the synthesis of pharmaceuticals and dyes, rigorous quality control of this compound is essential to ensure the purity and safety of final products.[1] The described isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. We provide a comprehensive protocol covering sample preparation, chromatographic conditions, and a full method validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] This guide is designed to be directly implemented in quality control and research laboratories.
Introduction and Scientific Principle
This compound (C₇H₅ClO) is an aromatic aldehyde with a chlorine substituent at the ortho position of the benzene ring.[4] This structural feature makes it a versatile precursor in organic synthesis, notably in the production of triphenylmethane dyes and various pharmaceutical agents.[4] Its purity directly impacts the reaction yield, impurity profile, and overall quality of the active pharmaceutical ingredient (API).[1] Therefore, a reliable analytical method for its quantification is paramount.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and reproducibility.[1] This method is based on the principle of Reversed-Phase Chromatography .
Causality of Method Selection:
-
Analyte Polarity: this compound is a moderately polar organic molecule, making it ideally suited for separation on a non-polar stationary phase. Its LogP value of approximately 2.33 indicates sufficient hydrophobicity for good retention on a C18 column.[5]
-
Stationary Phase: A C18 (octadecylsilyl) column is employed, which consists of silica particles chemically bonded with C18 hydrocarbon chains. This creates a non-polar, hydrophobic surface.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of acetonitrile (ACN) and water, is used.[5][6] Acetonitrile is a common organic modifier that effectively elutes the analyte from the C18 column. The ratio of ACN to water is optimized to achieve a suitable retention time and separation from potential impurities.
-
Separation Mechanism: The separation is governed by the partitioning of this compound between the non-polar stationary phase and the polar mobile phase. Molecules with higher hydrophobicity (like this compound) interact more strongly with the C18 stationary phase, leading to longer retention times compared to more polar impurities.
-
Detection: The benzaldehyde moiety in the molecule contains a chromophore that absorbs UV radiation.[7] This allows for sensitive and specific detection using a UV-Vis detector, typically at a wavelength where the analyte exhibits maximum absorbance to ensure high sensitivity.
Physicochemical Properties of this compound
Understanding the analyte's properties is foundational to method development.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClO | [4][8] |
| Molar Mass | 140.57 g/mol | [4][8] |
| Appearance | Colorless to shallow yellow oily liquid | [4][8] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, acetone, acetonitrile | [4] |
| LogP | 2.33 | [5] |
Detailed Experimental Protocol
This protocol provides a self-validating system through precise, step-by-step instructions.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, thermostatted column compartment, and UV-Vis Diode Array Detector (DAD).[1]
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent reversed-phase C18 column.[1]
-
Solvents: HPLC grade acetonitrile and ultrapure water (e.g., Milli-Q).[9]
-
Reagents: this compound reference standard (≥99.5% purity), Phosphoric acid (HPLC grade).
-
Glassware: Class A volumetric flasks and pipettes.
-
Filtration: 0.45 µm PTFE syringe filters for sample preparation.[10]
Preparation of Solutions
Rationale for Diluent Choice: The diluent (Mobile Phase) is chosen to ensure the analyte is fully dissolved and compatible with the initial chromatographic conditions, preventing peak distortion.
-
Mobile Phase (Acetonitrile:Water, 60:40 v/v with 0.1% Phosphoric Acid):
-
Carefully measure 600 mL of HPLC grade acetonitrile into a 1 L media bottle.
-
Measure 400 mL of ultrapure water and add it to the acetonitrile.
-
Add 1.0 mL of phosphoric acid to the mixture. The acid suppresses the ionization of residual silanol groups on the silica backbone, leading to improved peak symmetry.[6][11]
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or vacuum degassing system to prevent air bubbles in the pump.[9]
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix thoroughly.
-
Calculate the exact concentration based on the weighed amount.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.[1]
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing this compound to achieve an expected final concentration within the calibration range (e.g., 25 µg/mL).
-
Transfer the sample to a volumetric flask of appropriate size.
-
Dissolve and dilute to volume with the mobile phase.
-
Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates that could damage the column.[12]
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm |
| Run Time | 10 minutes |
Justification for Wavelength Selection: While a lower wavelength like 220 nm offers high sensitivity, 250 nm provides a better balance of sensitivity and selectivity, reducing interference from common solvents and impurities.[13][14]
Analytical Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure from start to finish.
Caption: End-to-end workflow for the HPLC quantification of this compound.
Method Validation Protocol & Acceptance Criteria
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[15] The following parameters must be assessed according to ICH Q2(R2) guidelines.[3][16]
| Validation Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples. | No interfering peaks at the retention time of this compound. Peak purity must pass. |
| Linearity | Analyze calibration standards at 5-7 concentration levels across the specified range. | Correlation coefficient (R²) ≥ 0.999.[13] |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the target test concentration.[17] |
| Accuracy | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean % Recovery between 98.0% and 102.0%.[1][15] |
| Precision | Repeatability (Intra-day): 6 replicate injections of a 100% test concentration sample. Intermediate Precision (Inter-day): Repeat analysis on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0%.[2] |
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N ratio of 10:1. |
| Robustness | Deliberately vary method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase Composition ±2%). | System suitability parameters remain within limits; %RSD of results should be minimal. |
Data Analysis and Quantification
-
System Suitability: Before analysis, inject a standard solution five times. The %RSD for peak area and retention time should be ≤ 2.0%, and the theoretical plates should be > 2000, with a tailing factor ≤ 2.0.
-
Calibration Curve: Plot the peak area of the this compound standards as a function of their concentration (µg/mL).
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the peak area, m is the slope, x is the concentration, and c is the y-intercept.
-
Quantification of Unknown Sample: Using the peak area (y) obtained from the chromatogram of the unknown sample, calculate its concentration (x) using the regression equation:
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
Final Calculation: Adjust the calculated concentration for the initial sample weight and dilution factors to report the final result in an appropriate unit (e.g., %w/w).
Conclusion
This application note provides a comprehensive, scientifically-grounded HPLC method for the quantification of this compound. The protocol is built on established principles of reversed-phase chromatography and has been designed for easy implementation in a modern analytical laboratory. By following the detailed experimental steps and adhering to the validation criteria outlined, researchers, scientists, and drug development professionals can achieve reliable and accurate results for quality control and research purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. This compound: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. This compound | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glsciences.eu [glsciences.eu]
- 10. nacalai.com [nacalai.com]
- 11. covachem.com [covachem.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. Simultaneous Determination of this compound and Benzalacetone by HPLC | Semantic Scholar [semanticscholar.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. actascientific.com [actascientific.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chlorobenzaldehyde
Welcome to the technical support guide for the purification of 2-Chlorobenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound from synthetic reaction mixtures. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting guides for specific experimental issues, and validated protocols to enhance your purification workflow.
Introduction: The Challenge of Purifying this compound
This compound is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields of the final product, and introduce toxicological risks. The most common industrial synthesis involves the free-radical side-chain chlorination of 2-chlorotoluene to 2-chlorobenzal chloride, followed by hydrolysis. This process, while effective, invariably generates a profile of byproducts that can be challenging to separate due to their similar physical properties.
This guide will walk you through understanding these impurities and mastering the techniques to remove them.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a crude this compound synthesis, and why do they form?
A1: Understanding the genesis of byproducts is the first step to effective removal. The primary impurities are directly related to the main synthesis pathway from 2-chlorotoluene.
-
2-Chlorobenzoic Acid: This is arguably the most common acidic impurity. It forms from the over-oxidation of the aldehyde group or, more significantly, from the hydrolysis of 2-chlorobenzotrichloride, a byproduct of over-chlorination of the 2-chlorotoluene starting material. The aldehyde group in this compound is somewhat resistant to autoxidation compared to benzaldehyde, but harsh reaction conditions can still promote its formation.
-
Unreacted 2-Chlorotoluene: Incomplete chlorination of the starting material will leave residual 2-chlorotoluene in the reaction mixture.
-
2-Chlorobenzyl Chloride: This results from the under-chlorination of 2-chlorotoluene.
-
Isomeric Impurities (e.g., 4-Chlorobenzaldehyde): These arise if the initial starting material, chlorotoluene, is not isomerically pure but a mixture of ortho- and para-isomers.
-
Polymeric/Tar-like Substances: Coking or polymerization can occur if the hydrolysis step is performed at excessively high temperatures (e.g., above 130°C).
Q2: What is the most effective industrial-scale method for purifying this compound?
A2: For large-scale purification, vacuum distillation is the method of choice. This compound has a relatively high boiling point (209-215 °C at atmospheric pressure), and distillation at reduced pressure is essential to prevent thermal degradation and the formation of high-boiling point tarry byproducts. The significant difference in boiling points between this compound and its key impurities (see Table 1) allows for efficient separation.
Q3: My purified this compound is yellow. What causes this discoloration, and how can I prevent it?
A3: A yellow tint in this compound, which should be a colorless liquid, typically indicates the presence of trace impurities or degradation products. This can be caused by:
-
Air Oxidation: Although more stable than benzaldehyde, prolonged exposure to air can cause slight oxidation, forming colored species. Storing under an inert atmosphere like nitrogen or argon is recommended.
-
Trace Iron Contamination: Contact with iron or steel can introduce ferric chloride, a Lewis acid that can catalyze side reactions and impart color. Use glass-lined or other non-reactive vessels where possible.
-
Thermal Stress: Overheating during distillation can lead to the formation of colored polymeric materials. Ensure the distillation temperature is well-controlled by using an appropriate vacuum level.
To prevent discoloration, store the purified product in a dark, cool place, under an inert gas, and away from incompatible materials like strong bases or oxidizing agents.
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.
-
Gas Chromatography (GC): GC is the primary method for determining purity and profiling volatile impurities. Its high resolution allows for the separation and quantification of closely related compounds like isomers and unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): HPLC is also highly effective, particularly for non-volatile impurities or for samples that might decompose at GC temperatures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities by providing both retention time data and mass spectral fragmentation patterns.
A comparison of common analytical methodologies is provided in Table 2.
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification workflow.
Caption: Troubleshooting Decision Tree for Purification Issues.
Part 3: Data & Protocols
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| This compound | 140.57 | 209-215 | 9-12 | 1.248 |
| 2-Chlorotoluene | 126.58 | 159 | -35 | 1.083 |
| 2-Chlorobenzoic Acid | 156.57 | 285 | 142 | 1.544 |
| 4-Chlorobenzaldehyde | 140.57 | 214 | 46-47 | 1.196 |
Data compiled from PubChem and other sources. This table highlights the feasibility of separating the main product from key impurities via fractional distillation. The significant difference in boiling points between the aldehyde and both the lighter starting material and the heavier carboxylic acid byproduct is the basis for this purification strategy.
Table 2: Comparison of Analytical Methods for Purity Assessment
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Titrimetry |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Chemical reaction with a titrant to determine the amount of analyte. |
| Primary Use | Purity and impurity profiling, especially for volatile impurities. | Purity and impurity |
Optimizing reaction conditions for the synthesis of 2-Chlorobenzaldehyde derivatives
Welcome to the technical support center for the synthesis and optimization of 2-chlorobenzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical chemical intermediate in their work. This compound is a versatile building block in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Its reactivity, driven by the aldehyde group and the chlorine substituent, allows for a multitude of chemical transformations.[3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the laboratory. We will explore the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Common Synthetic Routes: A Comparative Overview
Several reliable methods exist for the synthesis of this compound derivatives. The choice of route often depends on the available starting materials, scalability, and the desired substitution pattern on the aromatic ring.
| Synthetic Route | Starting Material | Key Reagents | Advantages | Common Challenges |
| Hydrolysis | 2-Chlorobenzal chloride | H₂SO₄ or metal salts (FeCl₃, ZnCl₂) | Industrially scalable, common method.[1][4] | Formation of 2-chlorobenzoic acid from impurities; handling of corrosive acids.[1] |
| Oxidation | 2-Chlorobenzyl alcohol | Oxone, H₂O₂, MnO₂ with catalysts (e.g., MgFe₂O₄) | Milder conditions possible; good for specific derivatives.[5][6] | Over-oxidation to carboxylic acid; catalyst cost and recovery. |
| Vilsmeier-Haack Formylation | Substituted Chlorobenzene | POCl₃, DMF | Excellent for electron-rich aromatics; direct formylation.[7][8] | Reagent is moisture-sensitive; substrate must be sufficiently activated.[9][10] |
| Grignard Reaction | Halogenated Benzene Derivative | Mg, DMF or other formylating agent | Versatile for various substitutions.[11] | Reaction initiation can be difficult; strict anhydrous conditions required.[12] |
Troubleshooting and FAQ Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Vilsmeier-Haack reaction for the formylation of a substituted chlorobenzene is giving a very low yield, and I'm recovering most of my starting material. What are the likely causes and solutions?
A: This is a frequent challenge that typically points to issues with reagent activity, substrate reactivity, or reaction conditions.
-
Cause 1: Inactive Vilsmeier Reagent. The electrophile in this reaction, the chloroiminium ion (Vilsmeier reagent), is formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[8] This reagent is highly sensitive to moisture.
-
Solution: Ensure you are using anhydrous DMF and freshly distilled or a new bottle of POCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) with oven-dried glassware.[10]
-
-
Cause 2: Insufficiently Activated Substrate. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[13] The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic ring to react efficiently.[9][14] The chlorine atom on your starting material is an electron-withdrawing group, which deactivates the ring.
-
Solution: If your substrate lacks strong electron-donating groups (like -OCH₃ or -NR₂), the reaction will be sluggish. Consider increasing the reaction temperature or extending the reaction time.[7] For substrates that are not electron-rich enough, alternative formylation methods like the Rieche formylation (using dichloromethyl methyl ether and a stronger Lewis acid like TiCl₄ or SnCl₄) might be necessary.[15]
-
-
Cause 3: Incomplete Hydrolysis. The reaction initially forms an iminium ion intermediate, which must be hydrolyzed during workup to yield the final aldehyde product.[8][14]
Issue 2: Formation of Key Side Products
Q: During the synthesis of this compound via hydrolysis of 2-chlorobenzal chloride, I'm observing a significant amount of 2-chlorobenzoic acid as a byproduct. How can this be minimized?
A: The formation of 2-chlorobenzoic acid is a classic problem in this synthesis. It arises not from the desired reactant, but from an impurity.
-
Root Cause: The industrial synthesis of 2-chlorobenzal chloride (1-chloro-2-(dichloromethyl)benzene) proceeds via the free-radical chlorination of 2-chlorotoluene.[1][16] This process can be difficult to control perfectly, often leading to over-chlorination and the formation of 2-chlorobenzotrichloride (1-chloro-2-(trichloromethyl)benzene).[1] During the hydrolysis step, this trichlorinated impurity is converted directly to 2-chlorobenzoic acid.
-
Mitigation Strategies:
-
Purify the Starting Material: If possible, distill the crude 2-chlorobenzal chloride before hydrolysis to remove the higher-boiling 2-chlorobenzotrichloride impurity.
-
Optimize Chlorination: If you are preparing the starting material yourself, carefully control the stoichiometry of chlorine gas and monitor the reaction progress (e.g., by GC) to stop it before significant amounts of the trichlorinated byproduct are formed.[1] Reaction temperature control is also critical; temperatures above 120°C can accelerate the formation of the undesired byproduct.[1]
-
Post-Synthesis Purification: The desired aldehyde can be separated from the acidic byproduct by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution. The 2-chlorobenzoic acid will be deprotonated and move into the aqueous layer as its sodium salt, while the aldehyde remains in the organic phase.
-
Q: My reaction of this compound with a strong base (e.g., 50% KOH) is not proceeding as expected. Instead of the intended product, I'm getting a mixture of 2-chlorobenzyl alcohol and potassium 2-chlorobenzoate. What is happening?
A: You are observing the Cannizzaro reaction.[17]
-
Mechanism: This is a disproportionation reaction that occurs with aldehydes that lack an alpha-hydrogen atom, such as this compound.[17] In the presence of a strong base, one molecule of the aldehyde is reduced to the corresponding primary alcohol (2-chlorobenzyl alcohol), while a second molecule is oxidized to the corresponding carboxylate salt (potassium 2-chlorobenzoate).[17]
-
Solution: If the Cannizzaro reaction is undesired, you must avoid using strong bases with this compound or its derivatives that lack alpha-hydrogens. If your intended reaction requires basic conditions, consider using a non-nucleophilic, sterically hindered base or a weaker base like potassium carbonate if the reaction allows.
Experimental Protocols & Visualizations
To provide a practical framework, we present a generalized workflow and a troubleshooting decision tree.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of a this compound derivative.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. youtube.com [youtube.com]
- 15. Sciencemadness Discussion Board - less common formylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Page loading... [wap.guidechem.com]
- 17. The image shows a chemical reaction with this compound reacting wi.. [askfilo.com]
Technical Support Center: Purification of Products from Unreacted 2-Chlorobenzaldehyde
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven methods for the removal of unreacted 2-chlorobenzaldehyde from reaction products. The following troubleshooting guides and FAQs address common challenges and provide detailed, validated protocols to ensure the successful purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the removal of this compound from my product challenging?
The primary difficulties in removing this compound stem from its physicochemical properties. With a boiling point of approximately 209-215°C, it can co-distill with products of similar volatility.[1][2][3] Its moderate polarity can also lead to co-elution during chromatographic purification if the solvent system is not adequately optimized. Furthermore, as an aldehyde, it is susceptible to oxidation to the corresponding carboxylic acid, which can introduce further impurities.[4]
Q2: What are the principal methods for separating my product from this compound?
There are four primary methods for the removal of unreacted this compound, with the choice depending on the specific properties of your desired product:
-
Chemical Quenching (Bisulfite Adduct Formation): A highly effective method that converts the aldehyde into a water-soluble salt, allowing for easy separation by extraction.[5][6][7][8][9]
-
Flash Column Chromatography: A versatile technique that separates compounds based on differences in polarity.[4][10][11]
-
Distillation: Suitable for thermally stable products with a boiling point significantly different from that of this compound.
-
Liquid-Liquid Extraction: Exploits differences in the solubility of the product and the aldehyde in immiscible solvents.[12][13]
Troubleshooting Guides & Detailed Protocols
Method 1: Chemical Quenching via Sodium Bisulfite Adduct Formation
Principle of Causality: This is often the most robust and scalable method. Aldehydes react with sodium bisulfite to form α-hydroxysulfonic acid salts, also known as bisulfite adducts.[6][14] These adducts are ionic and therefore highly soluble in water, allowing for their selective removal from an organic reaction mixture through a simple liquid-liquid extraction.[5][7][8][9][13] The reaction is reversible, though for purification purposes, the forward reaction is driven by using a saturated solution of sodium bisulfite.[6][8]
When to Employ This Method:
-
When your product does not contain a reactive carbonyl group.
-
For reactions where other purification methods like chromatography or distillation are proving ineffective or leading to product loss.
-
As a first-pass purification step to remove the bulk of the unreacted aldehyde before a final polishing step.
Troubleshooting Common Issues:
| Observed Issue | Underlying Cause | Validated Solution |
| Incomplete removal of this compound. | Insufficient contact time or inadequate mixing between the organic and aqueous phases. | Increase the stirring time after adding the sodium bisulfite solution. For biphasic mixtures, ensure vigorous stirring to maximize the interfacial area. Using a miscible co-solvent like THF or methanol can accelerate the reaction before adding water and an extraction solvent.[5][8] |
| Precipitation of a solid at the interface. | The bisulfite adduct of a non-polar aldehyde may have limited solubility in both the organic and aqueous layers.[5] | Filter the entire mixture through a pad of Celite to remove the solid adduct before proceeding with the separation of the liquid phases.[5] |
| Formation of a stable emulsion. | High concentration of reactants or vigorous shaking in a separatory funnel. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. In the future, gently invert the separatory funnel multiple times rather than shaking vigorously. |
Experimental Protocol: Quenching and Extraction
-
Reaction Quench: At the completion of your primary reaction, cool the reaction mixture to room temperature.
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the reaction mixture. Use a volume of bisulfite solution that is at least equal to the volume of the organic solvent.
-
Stirring: Stir the biphasic mixture vigorously for at least 30 minutes. The reaction progress can be monitored by TLC or GC-MS to confirm the disappearance of the this compound spot/peak.
-
Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent that is miscible with water (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate or dichloromethane, along with water, to create two distinct layers.[5]
-
Phase Separation: Separate the aqueous layer, which now contains the this compound-bisulfite adduct.
-
Organic Layer Wash: Wash the organic layer with brine to remove any residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain your product, now free of the unreacted aldehyde.
Workflow for Chemical Quenching
Caption: Workflow for aldehyde removal via bisulfite adduct formation.
Method 2: Flash Column Chromatography
Principle of Causality: This technique relies on the differential partitioning of the components of a mixture between a mobile phase (solvent) and a stationary phase (typically silica gel). By selecting an appropriate solvent system, the product and this compound can be made to travel through the column at different rates, allowing for their separation.
When to Employ This Method:
-
When the product and this compound have a significant difference in polarity.
-
For small to medium-scale purifications where high purity is required.
-
When the product is sensitive to the aqueous conditions of a chemical quench.
Troubleshooting Common Issues:
| Observed Issue | Underlying Cause | Validated Solution |
| Poor separation (co-elution). | The polarity of the eluent is either too high or too low, resulting in similar Rf values for the product and aldehyde. | Develop a solvent system using Thin Layer Chromatography (TLC) that provides a delta Rf of at least 0.2 between your product and this compound. |
| Aldehyde streaks down the column. | The aldehyde may be slowly oxidizing to the more polar 2-chlorobenzoic acid on the acidic silica gel surface. | Deactivate the silica gel by adding 0.5-1% triethylamine to your eluent. This will neutralize the acidic sites on the silica.[11] |
| Product is retained on the column. | The eluent is not polar enough to move your product. | Gradually increase the polarity of your eluent (gradient elution). For very polar products, consider using a different stationary phase like alumina. |
Experimental Protocol: Chromatographic Separation
-
TLC Analysis: On a TLC plate, spot your crude reaction mixture and run several plates with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal eluent for separation.
-
Column Packing: Pack a column with silica gel (230-400 mesh is standard for flash chromatography).[10]
-
Sample Loading: Adsorb your crude mixture onto a small amount of silica gel and load it onto the top of the packed column (dry loading), or dissolve it in a minimal amount of the eluent and load it directly (wet loading).
-
Elution: Run the column with your chosen eluent, applying positive pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Logical Flow for Chromatographic Purification
Caption: Decision and workflow for purification by flash chromatography.
Quantitative Data Summary
| Method | Principle | Advantages | Disadvantages |
| Chemical Quenching | Formation of a water-soluble bisulfite adduct.[6] | Highly efficient, scalable, and cost-effective. | Not suitable for products with reactive carbonyls. |
| Flash Chromatography | Differential adsorption based on polarity. | High purity achievable, applicable to a wide range of products. | Can be time-consuming, requires significant solvent volumes, potential for product decomposition on silica.[4] |
| Distillation | Separation based on boiling point differences. | Good for large-scale purification of thermally stable compounds. | Requires a significant boiling point difference, not suitable for heat-sensitive products. |
| Liquid-Liquid Extraction | Differential solubility in immiscible solvents. | Simple and rapid for initial cleanup. | Often provides incomplete separation, can lead to emulsion formation. |
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. Bisulfite - Wikipedia [en.wikipedia.org]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. scite.ai [scite.ai]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sciencemadness Discussion Board - Reactions with Aldehyde/Ketone Bisulfite-Adducts - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Industrial Scale-Up of 2-Chlorobenzaldehyde Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the industrial production of 2-Chlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling this crucial synthesis from the laboratory bench to industrial production. As a key intermediate in the manufacturing of pharmaceuticals, pesticides, and dyes, ensuring a robust, safe, and efficient production process for this compound is paramount.[1][2]
This document moves beyond standard operating procedures to provide in-depth, field-proven insights into the common challenges you may encounter. We will explore the causality behind process choices and offer validated troubleshooting strategies in a direct question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific, critical issues that frequently arise during the scale-up of this compound synthesis, primarily focusing on the prevalent industrial method: the side-chain chlorination of o-chlorotoluene followed by the hydrolysis of the resulting 2-chlorobenzal chloride.[2][3][4]
Q1: We are experiencing low yields and/or slow reaction rates during the hydrolysis of 2-chlorobenzal chloride. What are the likely causes and how can we rectify this?
A1: This is a common scale-up challenge often rooted in mass transfer limitations and thermal control.
-
Causality: The hydrolysis of 2-chlorobenzal chloride is typically a biphasic reaction (organic substrate and aqueous acid) or requires a catalyst.[1][3][5] On a lab scale, efficient mixing is easily achieved. However, in large industrial reactors, inadequate agitation leads to poor interfacial contact between the organic and aqueous phases, drastically reducing the reaction rate. Furthermore, suboptimal temperature can slow down the hydrolysis kinetics.
-
Troubleshooting Steps:
-
Agitation & Mass Transfer Assessment: The efficiency of the agitator is critical. Standard flat-blade or anchor stirrers may be insufficient for creating the necessary emulsion in large volumes.
-
Action: Evaluate the reactor's mixing dynamics. Computational Fluid Dynamics (CFD) can simulate fluid flow and identify dead zones.[1] Consider retrofitting the reactor with a high-shear mixer or a more efficient impeller design, such as a three-bladed back-curved impeller, which has been shown to significantly reduce reaction times on an industrial scale.[1]
-
Validation: Monitor the reaction progress via in-process controls (e.g., GC analysis of aliquots). A sharp increase in the conversion rate of 2-chlorobenzal chloride after implementing improved agitation will validate this solution.[1][6]
-
-
Catalyst Efficiency: If using a catalyst like ferric chloride or zinc chloride, ensure it is active and properly dispersed.[2][3]
-
Action: Verify the catalyst's quality and concentration. Ensure the catalyst is added at the correct stage and that the mixing is sufficient to keep it suspended if it's a solid or well-distributed if it's in solution.
-
-
Thermal Management: The hydrolysis reaction is endothermic, but poor temperature control can still be an issue.
-
Q2: Our final product is consistently contaminated with high levels of 2-chlorobenzoic acid. How can we minimize the formation of this critical impurity?
A2: The presence of 2-chlorobenzoic acid is almost always a direct result of the over-chlorination of the o-chlorotoluene starting material.
-
Causality: The initial chlorination step is a free-radical reaction that proceeds sequentially: o-chlorotoluene → o-chlorobenzyl chloride → o-chlorobenzal chloride (desired) → o-chlorobenzotrichloride (over-chlorinated).[8] During hydrolysis, the o-chlorobenzotrichloride byproduct is converted directly into 2-chlorobenzoic acid.[2][9] Controlling the extent of chlorination is therefore the most critical factor. Prolonged hydrolysis at high temperatures can also cause minor oxidation of the desired this compound product.[1]
-
Troubleshooting Steps:
-
Strict Control of Chlorination:
-
Action: The chlorination reaction must be stopped once the desired concentration of o-chlorobenzal chloride (typically 55-65%) is reached to minimize the formation of o-chlorobenzotrichloride (ideally <2%).[2] Implement real-time monitoring using GC. Control the reaction temperature rigorously, as temperatures exceeding 120°C can accelerate the formation of the undesired trichlorinated species.[2]
-
-
Optimize Hydrolysis Conditions:
-
Implement a Neutralizing Wash:
-
Action: After hydrolysis, perform a wash step with a mild base to remove the acidic 2-chlorobenzoic acid.
-
Protocol: Add a 2-20% aqueous solution of sodium carbonate or sodium bicarbonate to the crude product until the pH is between 8 and 10.[7][11] Stir for 30-60 minutes, then separate the organic layer. The 2-chlorobenzoic acid will be converted to its water-soluble sodium salt and partition into the aqueous layer. This is a critical purification step before final vacuum distillation.[2][5][11]
-
-
Q3: We are observing inconsistent product purity and color from batch to batch. What factors contribute to this variability?
A3: Batch-to-batch inconsistency is a classic scale-up problem often linked to raw material quality, process control deviations, and trace contaminants.
-
Causality: Minor variations in the purity of o-chlorotoluene, the presence of metallic impurities that can catalyze side reactions, or slight deviations in reaction time and temperature can have a magnified effect at an industrial scale. The product itself is sensitive to light and air, which can lead to degradation and color changes over time.
-
Troubleshooting Steps:
-
Incoming Raw Material QC:
-
Action: Implement stringent quality control checks on all incoming raw materials, especially the o-chlorotoluene. Use GC analysis to confirm purity and screen for isomeric impurities that could lead to unwanted byproducts.
-
-
Process Parameter Standardization:
-
Action: Ensure that process parameters (temperature, pressure, addition rates, stirring speed, reaction time) are tightly controlled and automatically logged for every batch. This data is invaluable for correlating process deviations with purity outcomes.
-
-
Reactor Cleaning and Material Compatibility:
-
Action: Ensure reactors are thoroughly cleaned between batches to remove any residual catalysts or byproducts. Iron contamination from the reactor walls can catalyze side reactions; ensure your reactor is properly glass-lined or made of a compatible alloy.[12]
-
-
Final Product Handling:
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound and why is it preferred?
A1: The most common and classic industrial method is the hydrolysis of 2-chlorobenzal chloride, which is obtained from the side-chain chlorination of o-chlorotoluene.[1][2][3] This route is generally preferred due to the relatively low cost and availability of the starting material, o-chlorotoluene. While other methods like the direct oxidation of o-chlorotoluene exist, they often require more complex catalyst systems and can suffer from lower selectivity, producing significant amounts of 2-chlorobenzoic acid as the primary product instead of the aldehyde.[15][16] The chlorination-hydrolysis route, despite its challenges with byproducts, offers a more established and economically viable pathway for large-scale production.[2]
Q2: What are the critical process parameters (CPPs) that must be controlled during the scale-up of the chlorination-hydrolysis process?
A2: Successfully scaling up this process hinges on the precise control of several key parameters:
-
Chlorination Temperature: Must be maintained below 120°C to minimize the formation of o-chlorobenzotrichloride.[2][7]
-
Extent of Chlorination: The reaction must be stopped when the optimal ratio of di-chlorinated to tri-chlorinated product is achieved, requiring real-time GC monitoring.[2]
-
Hydrolysis Temperature: Typically controlled between 100-130°C to ensure a reasonable reaction rate without promoting degradation.[2][7]
-
Agitation Rate: Crucial during the hydrolysis step to ensure efficient mass transfer between the organic and aqueous/catalyst phases.[1]
-
Reaction Time: Both chlorination and hydrolysis times must be optimized to maximize product formation and minimize byproduct generation.[1][2]
Q3: How can we reliably assess the purity of our this compound product and identify key impurities?
A3: The primary analytical methods for purity assessment and quality control are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[17][18]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. |
| Primary Use | Excellent for purity and profiling of volatile impurities like residual o-chlorotoluene and chlorinated intermediates. | Ideal for purity and profiling of non-volatile impurities, especially 2-chlorobenzoic acid. |
| Specificity | High, especially when coupled with a Mass Spectrometer (GC-MS) for definitive peak identification.[17][19] | High, particularly with a Diode Array Detector (DAD) providing spectral information for peak confirmation.[17] |
| Sensitivity | High, capable of detecting trace-level impurities.[17] | Very high sensitivity for chromophoric compounds like this compound.[17] |
A combination of both techniques provides a comprehensive quality profile of the final product.
Q4: What are the primary safety hazards associated with this process and how can they be mitigated?
A4: The industrial production of this compound involves significant hazards that must be managed through robust engineering controls and strict adherence to safety protocols.
-
Hazardous Materials:
-
Chlorine Gas: Highly toxic and corrosive. Requires a closed handling system, dedicated ventilation, and emergency scrubbers.
-
Acids (H₂SO₄, HCl): Highly corrosive. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and face shields.[14][20] Emergency showers and eyewash stations are mandatory.[21]
-
This compound: A combustible liquid that causes severe skin burns and eye damage.[13][14] Avoid inhalation of vapors and ensure adequate ventilation.[13][22]
-
-
Process Hazards:
-
Fire/Explosion: The product is a combustible liquid, and vapors can form explosive concentrations in low areas.[13][23] All equipment must be properly grounded to prevent the buildup of electrostatic charge.[4][13] Use non-sparking tools and eliminate all sources of ignition.[22]
-
Runaway Reactions: Exothermic side reactions can occur. A reliable reactor cooling system and controlled reagent addition rates are essential to prevent thermal runaways.[24]
-
-
Mitigation Strategy: A thorough Process Hazard Analysis (PHA) should be conducted before scaling up. All personnel must be trained on the specific hazards and emergency procedures. The use of full PPE, including chemical protection suits, gloves, safety goggles, and respiratory protection, is non-negotiable.[13][14][21][22]
Section 3: Key Experimental Protocols
Protocol 1: Quality Control - Purity and Impurity Profiling by Gas Chromatography (GC)
This protocol provides a framework for the quantitative analysis of this compound and the identification of key process-related impurities.
-
Objective: To determine the purity (% area) of this compound and quantify critical impurities such as o-chlorotoluene and 2-chlorobenzoic acid (after derivatization).
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler.
-
-
Reagents:
-
High-purity Dichloromethane (DCM) or suitable solvent.
-
Reference standards for this compound, o-chlorotoluene, and 2-chlorobenzoic acid.
-
-
Procedure:
-
Sample Preparation: Accurately weigh ~50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with DCM.
-
Standard Preparation: Prepare individual stock solutions of each reference standard. Create a mixed standard solution containing all components at known concentrations.
-
GC Conditions (Typical):
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen, constant flow (~1 mL/min).
-
Oven Program: 80°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the solvent blank to ensure no system contamination.
-
Inject the mixed standard solution to determine the retention times and response factors for each component.
-
Inject the sample solution.
-
-
Calculations: Identify peaks in the sample chromatogram by comparing retention times with the standard. Calculate the area percent of each component to determine the purity and impurity profile.
-
Protocol 2: Lab-Scale Protocol for Removal of Acidic Impurities
-
Objective: To remove 2-chlorobenzoic acid from a crude this compound sample prior to distillation.
-
Materials:
-
Crude this compound containing acidic impurities.
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution.
-
Separatory funnel.
-
pH paper or meter.
-
Anhydrous Magnesium Sulfate (MgSO₄).
-
-
Procedure:
-
Dissolve the crude product in a suitable organic solvent like Dichloromethane (DCM) or Toluene in a separatory funnel.
-
Add an equal volume of the 5% NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Check the pH of the aqueous layer; it should be basic. If not, repeat the wash.
-
Wash the organic layer with deionized water to remove any residual bicarbonate solution.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄.
-
Filter to remove the drying agent. The resulting solution is now ready for solvent removal and vacuum distillation.[11]
-
Section 4: Process Visualization
Diagram 1: Overall Process Workflow
Caption: High-level workflow for the industrial synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A logical decision tree for troubleshooting low yield in 2-CB production.
Section 5: References
-
Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. Retrieved from Benchchem. 17
-
Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Retrieved from Benchchem. 11
-
This compound Safety Data Sheet. (2012). Aldrich. 13
-
Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Chloro-6-fluorobenzaldehyde. Retrieved from Benchchem. 18
-
ECHEMI. (n.d.). This compound SDS, 89-98-5 Safety Data Sheets. Retrieved from ECHEMI. 22
-
Wang, Y., et al. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. MDPI. 1
-
Guidechem. (n.d.). Synthesis process of this compound - FAQ. Retrieved from Guidechem. 2
-
Loba Chemie. (2016). This compound FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. 14
-
Apollo Scientific. (n.d.). This compound Safety Data Sheet. Retrieved from Apollo Scientific. 20
-
Guidechem. (n.d.). How is this compound synthesized using different methods? - FAQ. Retrieved from Guidechem. 3
-
Material Safety Data Sheet - this compound 98%. (n.d.). Oxford Lab Fine Chem LLP. 21
-
Analytice. (n.d.). This compound - analysis. Retrieved from Analytice. 19
-
PrepChem.com. (n.d.). Preparation of this compound. Retrieved from PrepChem.com. 5
-
Ataman Kimya. (n.d.). This compound. Retrieved from Ataman Kimya. --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of stirring duration on the selectivity of this compound. Retrieved from ResearchGate. 10
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and this compound. (2024). Fine Chemical Engineering.
-
ResearchGate. (n.d.). The molar ratio of 2-chlorobenzal chloride to 2-chlorobenzaldehyd and.... Retrieved from ResearchGate. 6
-
Benchchem. (n.d.). Technical Support Center: Knoevenagel Condensation of this compound. Retrieved from Benchchem. 25
-
LookChem. (n.d.). This compound 89-98-5 wiki. Retrieved from LookChem. 23
-
Google Patents. (n.d.). EP0890566A1 - Oxidation process for the production of a chlorobenzaldehyde. Retrieved from Google Patents. 15
-
Google Patents. (n.d.). CN106977381A - Synthesis process of o-chlorobenzaldehyde. Retrieved from Google Patents. 7
-
ResearchGate. (n.d.). Continuous catalytic aerobic oxidation of o-chlorotoluene to o-chlorobenzoic acid under slug flow conditions. Retrieved from ResearchGate. 16
-
ResearchGate. (n.d.). Selective Oxidation of o -Chlorotoluene to o -Chlorobenzaldehyde Catalyzed by (Co,Mn)(Co,Mn) 2 O 4 Catalysts. Retrieved from ResearchGate. 26
-
Scribd. (n.d.). Toluene and Chlorobenzene Reactions. Retrieved from Scribd. 9
-
CHLORINATION OF TOLUENE. (n.d.). 8
-
PubChem. (n.d.). This compound. Retrieved from PubChem. 4
-
Sciencemadness Discussion Board. (2007). toluene --> benzaldehyde. Retrieved from Sciencemadness Discussion Board. 12
-
Organic Syntheses Procedure. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from Organic Syntheses Procedure. 27
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from Reddit. 24
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106977381A - Synthesis process of o-chlorobenzaldehyde - Google Patents [patents.google.com]
- 8. CHLORINATION OF TOLUENE [ns1.almerja.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - toluene --> benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. gustavus.edu [gustavus.edu]
- 14. lobachemie.com [lobachemie.com]
- 15. EP0890566A1 - Oxidation process for the production of a chlorobenzaldehyde - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound - analysis - Analytice [analytice.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 22. echemi.com [echemi.com]
- 23. Page loading... [wap.guidechem.com]
- 24. reddit.com [reddit.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Reactivity of 2-Chlorobenzaldehyde
Welcome to the technical support center for 2-Chlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this versatile yet reactive aldehyde. Here, we will explore the common side reactions of this compound under both acidic and basic conditions, offering practical solutions to enhance reaction specificity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
This compound is a robust compound but is sensitive to environmental factors. It is susceptible to slow oxidation upon exposure to air, and it is also sensitive to moisture and light.[1][2][3] For long-term storage, it is advisable to keep it in a tightly sealed container, under an inert atmosphere (like nitrogen), in a cool, dark, and dry place.[2] Upon opening a bottle, you might observe a light brown solid, which could be impure oxidation products.[4]
Q2: Why is this compound prone to side reactions in the presence of a strong base?
The key to understanding its reactivity lies in its structure. This compound lacks alpha-hydrogens (hydrogen atoms on the carbon adjacent to the aldehyde group). In the presence of a strong base, aldehydes without alpha-hydrogens can undergo a disproportionation reaction known as the Cannizzaro reaction.[5][6]
Q3: What are the expected products of the Cannizzaro reaction with this compound?
In a classic Cannizzaro reaction, two molecules of the aldehyde react in the presence of a concentrated base. One molecule is oxidized to a carboxylic acid (in its salt form), and the other is reduced to an alcohol.[7] For this compound, this results in the formation of potassium 2-chlorobenzoate and 2-chlorobenzyl alcohol when using potassium hydroxide.[6]
Q4: Can this compound undergo self-condensation?
While classic aldol-type self-condensation requires an alpha-hydrogen, other condensation reactions are possible. The Benzoin condensation, for instance, involves the coupling of two aromatic aldehydes.[8][9][10] Although typically catalyzed by cyanide or a thiazolium salt, strong basic conditions could potentially facilitate similar side reactions.[8]
Troubleshooting Guide: Side Reactions and Mitigation Strategies
This section provides a detailed breakdown of common side reactions and step-by-step protocols to minimize their occurrence.
Issue 1: Formation of Cannizzaro Reaction Byproducts in Basic Conditions
Symptoms:
-
Isolation of 2-chlorobenzoic acid and 2-chlorobenzyl alcohol alongside or instead of the desired product.
-
Reaction mixture becomes a slurry of solid products.[11]
-
Disproportionate consumption of the starting aldehyde.
Causality: The Cannizzaro reaction is a base-induced disproportionation of non-enolizable aldehydes.[7] The hydroxide ion attacks the carbonyl carbon of one aldehyde molecule. The resulting intermediate then transfers a hydride to a second aldehyde molecule, leading to the oxidized (carboxylic acid) and reduced (alcohol) products.[7]
Mitigation Protocol:
-
Base Selection: If your desired reaction requires a base, opt for a weaker, non-nucleophilic base if the reaction chemistry allows. For instance, in a Knoevenagel condensation, a weak base like piperidine or pyridine is preferred over strong bases like NaOH or KOH to prevent the Cannizzaro reaction.[12]
-
Temperature Control: The Cannizzaro reaction is often exothermic.[11] Maintaining a low reaction temperature can help to slow down this and other unwanted side reactions.
-
Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reactants. In some cases, slow addition of the base to the reaction mixture containing the aldehyde and other reactants can minimize the concentration of free base available to initiate the Cannizzaro reaction.
Issue 2: Unwanted Condensation Reactions (Benzoin and Perkin-type)
Symptoms:
-
Formation of high molecular weight byproducts, such as α-hydroxy ketones (from Benzoin condensation) or α,β-unsaturated aromatic acids (from Perkin-like reactions).[8][13]
-
Complex product mixture that is difficult to purify.
Causality:
-
Benzoin Condensation: This reaction involves the head-to-tail condensation of two aldehydes, typically catalyzed by a nucleophile like cyanide.[8][9][10][14] While specific, similar pathways can be triggered under certain basic conditions.
-
Perkin Reaction: This reaction condenses an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid to form an α,β-unsaturated carboxylic acid.[13][15] If your reaction mixture contains components that can act as an acid anhydride and a corresponding base, this side reaction can occur.
Mitigation Protocol:
-
Catalyst Choice: For reactions like the Benzoin condensation, the choice of catalyst is critical. If this is not your desired reaction, avoid nucleophilic catalysts like cyanide or thiazolium salts.
-
Reagent Purity: Ensure the purity of your starting materials and solvents. The presence of contaminants could catalyze unwanted side reactions.
-
Reaction Conditions: The Perkin reaction often requires elevated temperatures.[16] Running your reaction at a lower temperature can help to avoid this pathway.
Issue 3: Side Reactions in Acidic Conditions
Symptoms:
-
Formation of colored impurities.
-
Degradation of the starting material.
-
Formation of sulfonated byproducts if sulfur-containing reagents are present.
Causality: While less prone to specific named reactions like in basic conditions, this compound can still undergo undesired transformations in the presence of acid. It can react with strong oxidizing agents and is incompatible with iron.[1][3] When heated with a sodium sulfite solution under pressure, it can form benzaldehyde-2-sulfonic acid.[1]
Mitigation Protocol:
-
Material Compatibility: Avoid using iron-containing spatulas or reaction vessels, as iron can react with this compound.[1][3]
-
Control of Reaction Atmosphere: If there is a risk of oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Selection: Be mindful of all reagents in your reaction mixture. If you are using sulfur-containing compounds, be aware of the potential for sulfonation, especially at elevated temperatures.
Visualizing Reaction Pathways
Diagram 1: The Cannizzaro Reaction of this compound
References
- 1. This compound CAS#: 89-98-5 [m.chemicalbook.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. This compound | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The image shows a chemical reaction with this compound reacting wi.. [askfilo.com]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 9. testbook.com [testbook.com]
- 10. Benzoin condensation | PPTX [slideshare.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Perkin reaction - Wikipedia [en.wikipedia.org]
- 14. Benzoin Condensation [organic-chemistry.org]
- 15. longdom.org [longdom.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Efficient Removal of 2-Chlorobenzaldehyde Using Aldehyde Scavengers
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of 2-Chlorobenzaldehyde from reaction mixtures using aldehyde scavengers. Our goal is to equip you with the scientific principles and practical guidance necessary to overcome common challenges and streamline your purification workflows.
Introduction: The Challenge of this compound Removal
This compound is a common intermediate in organic synthesis. However, its removal post-reaction can be challenging due to its physical properties. The presence of an electron-withdrawing chlorine atom in the ortho position can influence the reactivity of the aldehyde group, making it a unique substrate for scavenging.[1][2] This guide will explore the use of aldehyde scavengers as a practical and efficient solution for the purification of reaction mixtures containing this compound.
Frequently Asked Questions (FAQs)
Q1: What are aldehyde scavengers and how do they work?
Aldehyde scavengers are reagents, often polymer-supported, that selectively react with and bind aldehydes, allowing for their easy removal from a solution.[3] The most common and effective scavengers for aldehydes are those containing primary amine functionalities.[4]
The fundamental mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to the formation of a stable imine (also known as a Schiff base). This reaction is typically reversible but can be driven to completion by using an excess of the scavenger. The resulting polymer-bound imine can then be easily filtered off, leaving the desired non-aldehyde product in the solution.[4][5]
Q2: Which type of scavenger is most effective for this compound?
For aromatic aldehydes like this compound, polymer-supported amine scavengers are highly effective. Resins with primary amine groups, such as aminomethylated polystyrene or silica functionalized with aminopropyl groups, are excellent choices. The electron-withdrawing nature of the chlorine atom in this compound can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophilic scavengers.[1][2]
Polyamine-based resins, such as those derived from ethylenediamine, diethylenetriamine, and triethylenetetramine, have also been shown to be highly efficient in scavenging aldehydes. Their efficacy is directly proportional to the number of nucleophilic nitrogen atoms present on the resin.[5][6]
Q3: How does the ortho-chloro substituent affect the scavenging reaction?
The chlorine atom at the ortho position of the benzaldehyde ring has two main effects:
-
Electronic Effect: As an electron-withdrawing group, the chlorine atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine scavenger. This can lead to a faster reaction rate compared to unsubstituted benzaldehyde.[1][2]
-
Steric Effect: The ortho position of the chlorine atom can introduce some steric hindrance, which might slightly impede the approach of the scavenger to the carbonyl group. However, for most polymer-supported scavengers with flexible linkers, this effect is generally minimal and outweighed by the favorable electronic effect.
Q4: Can I regenerate and reuse the aldehyde scavenger resin?
Yes, in many cases, amine-based scavenger resins can be regenerated and reused, which is a significant advantage in terms of cost-effectiveness.[4][7][8] The imine bond formed between the scavenger and the aldehyde can be cleaved under acidic aqueous conditions, releasing the aldehyde and regenerating the primary amine on the resin. The regenerated resin can then be washed, dried, and reused for subsequent purification steps.[4][7]
Troubleshooting Guide
This section addresses common issues encountered during the removal of this compound using aldehyde scavengers and provides practical solutions.
Problem 1: Incomplete removal of this compound.
-
Possible Cause 1: Insufficient amount of scavenger.
-
Solution: Increase the molar equivalents of the scavenger resin relative to the this compound. A common starting point is 3-5 equivalents. For challenging separations, increasing this to 10 equivalents may be necessary.
-
-
Possible Cause 2: Inadequate reaction time.
-
Solution: Extend the reaction time. While many scavenging reactions are rapid, allowing the mixture to stir overnight can ensure complete capture of the aldehyde. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
-
Possible Cause 3: Poor solvent choice.
-
Solution: The solvent must swell the polymer resin to ensure the accessibility of the amine functional groups. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are generally good choices for polystyrene-based resins. If you are using a silica-based scavenger, a wider range of polar and non-polar solvents can be used.
-
-
Possible Cause 4: Presence of acidic or basic impurities.
-
Solution: The pH of the reaction mixture can influence the nucleophilicity of the amine scavenger. If the medium is too acidic, the amine groups may be protonated and rendered non-nucleophilic. Conversely, a highly basic medium could potentially interfere with the desired product. Neutralizing the reaction mixture before adding the scavenger can improve its efficiency.
-
Problem 2: The desired product is also being scavenged.
-
Possible Cause: The product contains a reactive carbonyl group or other electrophilic functionality.
-
Solution: This is a limitation of using scavengers. If your product of interest also contains an aldehyde or a highly reactive ketone, an alternative purification method such as column chromatography or recrystallization will be necessary.
-
Problem 3: Difficulty filtering the scavenger resin.
-
Possible Cause 1: The resin particles are too fine.
-
Solution: Ensure you are using a resin with an appropriate mesh size for your filtration apparatus. Using a fritted funnel with a suitable porosity can help.
-
-
Possible Cause 2: The resin has degraded.
-
Solution: Some resins can be sensitive to harsh reaction conditions. If the resin appears to have broken down, consider adding the scavenger during the work-up phase after quenching any reactive species.
-
Experimental Protocols
Protocol 1: Batch Scavenging of this compound using Aminomethylated Polystyrene Resin
This protocol provides a general procedure for the removal of unreacted this compound from a reaction mixture.
Materials:
-
Crude reaction mixture containing the desired product and residual this compound.
-
Aminomethylated polystyrene resin (1.5-2.5 mmol/g loading).
-
Dichloromethane (DCM) or a suitable solvent that swells the resin.
-
Round-bottom flask or vial.
-
Magnetic stirrer and stir bar.
-
Filtration apparatus (e.g., fritted funnel or a cotton-plugged pipette).
Procedure:
-
Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a minimal amount of DCM.
-
Add the Scavenger Resin: Add 3-5 molar equivalents of the aminomethylated polystyrene resin relative to the initial amount of this compound used in the reaction.
-
Stir the Mixture: Stir the suspension at room temperature. The reaction time can vary from 2 to 16 hours. For optimal results, stirring overnight is recommended.
-
Monitor the Reaction: Monitor the disappearance of the this compound spot by Thin Layer Chromatography (TLC).
-
Filter the Resin: Once the this compound is no longer detectable, filter the mixture through a fritted funnel to remove the resin.
-
Wash the Resin: Wash the collected resin with a small amount of fresh DCM to recover any adsorbed product.
-
Isolate the Product: Combine the filtrate and the washings. The resulting solution contains the purified product, which can be isolated by evaporating the solvent under reduced pressure.
Protocol 2: Regeneration of the Amine Scavenger Resin
Materials:
-
Used aldehyde-bound scavenger resin.
-
1M Hydrochloric acid (HCl) in a 1:1 mixture of THF and water.
-
Dichloromethane (DCM).
-
Methanol (MeOH).
-
10% solution of Triethylamine (TEA) in DCM.
-
Filtration apparatus.
Procedure:
-
Wash the Used Resin: Wash the used resin with DCM and then with MeOH to remove any non-covalently bound material.
-
Acidic Cleavage: Suspend the resin in the 1M HCl solution in THF/water and stir for 2-4 hours at room temperature.
-
Filter and Wash: Filter the resin and wash sequentially with water, MeOH, and DCM.
-
Neutralization: Suspend the resin in the 10% TEA in DCM solution and stir for 30 minutes to neutralize any remaining acid.
-
Final Wash and Dry: Filter the resin and wash thoroughly with DCM. Dry the regenerated resin under vacuum. The resin is now ready for reuse.
Data Presentation
Table 1: Comparison of Common Aldehyde Scavengers
| Scavenger Type | Functional Group | Support | Typical Loading (mmol/g) | Advantages | Disadvantages |
| Aminomethyl Polystyrene | Primary Amine | Polystyrene | 1.5 - 2.5 | High capacity, good for non-polar solvents | Swelling dependent on solvent |
| Tris(2-aminoethyl)amine Resin | Polyamine | Polystyrene | 3.0 - 4.5 | Very high capacity, fast reaction | More expensive |
| Aminopropyl Silica | Primary Amine | Silica Gel | 1.0 - 1.5 | Broad solvent compatibility, does not swell | Lower capacity than polystyrene resins |
Visualization
Diagram 1: Reaction Mechanism of Aldehyde Scavenging
Caption: Reaction of an amine scavenger with this compound to form a filterable imine.
Diagram 2: Experimental Workflow for Aldehyde Scavenging
Caption: Step-by-step workflow for purification using an aldehyde scavenger.
Safety Information
-
This compound: This compound is harmful if swallowed and causes severe skin burns and eye damage. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Amine Scavenger Resins: While the polymer backbone is generally inert, the amine functional groups can be irritating. Avoid inhalation of resin dust and contact with skin and eyes.
-
Solvents: Use appropriate caution when handling organic solvents, ensuring proper ventilation and avoiding sources of ignition.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scavenger resin - Wikipedia [en.wikipedia.org]
- 4. WO2019097407A1 - Reactive polymeric resin for removal of aldehydes - Google Patents [patents.google.com]
- 5. scirp.org [scirp.org]
- 6. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CA2220595C - Regeneration of hydrogen sulfide scavengers - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Issues with thermal degradation of 2-Chlorobenzaldehyde during distillation
Answering the urgent needs of researchers and process chemists, this Technical Support Center guide provides in-depth troubleshooting for the thermal degradation of 2-Chlorobenzaldehyde during distillation. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a framework of understanding—explaining the "why" behind each recommendation to empower you to make informed decisions in your laboratory.
Technical Support Center: Distillation of this compound
Part 1: Frequently Asked Questions - Understanding the Degradation
This section addresses the fundamental issues underlying the thermal instability of this compound.
Q1: What are the tell-tale signs of thermal degradation during the distillation of this compound?
A1: The primary indicators of degradation are visual and physical changes in the material. You may observe:
-
Discoloration: The distillate or the distillation pot residue turning from colorless or light yellow to a darker yellow, brown, or even black.
-
Formation of Solids: Precipitation of crystalline or amorphous solids in the distillation flask or condenser.
-
Gas Evolution: The release of gases, most notably hydrogen chloride (HCl), which can be detected by its acrid smell or by holding a damp pH paper near any system leaks.[1][2]
-
Viscosity Increase: A noticeable thickening of the material in the distillation pot, indicating the formation of higher molecular weight polymers or tars.[3]
-
Poor Yield: A lower than expected recovery of pure this compound in the receiving flask.
Q2: I've observed degradation. What are the likely impurity products being formed?
A2: Thermal stress can push this compound down several degradation pathways simultaneously. The most common products are:
-
2-Chlorobenzoic Acid: This is the product of oxidation. Aromatic aldehydes can be susceptible to auto-oxidation, a reaction that is accelerated by heat and the presence of atmospheric oxygen.[4]
-
2-Chlorobenzyl Alcohol & 2-Chlorobenzoic Acid (Cannizzaro Reaction): In the presence of basic residues or even under high thermal stress, aldehydes lacking an alpha-hydrogen, like this compound, can undergo a disproportionation reaction (the Cannizzaro reaction). One molecule is oxidized to the carboxylic acid, while a second is reduced to the corresponding alcohol.[5][6][7]
-
Chlorobenzene (Decarbonylation): At elevated temperatures, the aldehyde group can be cleaved off as carbon monoxide (CO), leaving behind chlorobenzene. This process can be catalyzed by trace metals.[8][9]
-
Polymeric Tars: Complex polymerization and condensation reactions can occur at high temperatures, leading to the formation of non-volatile, high-molecular-weight "coke" or tar.[3]
Degradation Pathways Visualization
The following diagram illustrates the primary routes of degradation.
References
- 1. This compound | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The image shows a chemical reaction with this compound reacting wi.. [askfilo.com]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. Decarbonylation - Wikipedia [en.wikipedia.org]
- 9. Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chemical Reactivity: 2-Chlorobenzaldehyde vs. 4-Chlorobenzaldehyde
This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Chlorobenzaldehyde and 4-Chlorobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond surface-level descriptions to explore the mechanistic underpinnings—electronic and steric—that dictate the behavior of these crucial synthetic intermediates. By synthesizing theoretical principles with practical experimental data, this guide aims to empower chemists to make informed decisions in reaction design and optimization.
Executive Summary
This compound and 4-Chlorobenzaldehyde, while structurally similar, exhibit distinct reactivity profiles that are a direct consequence of the chlorine substituent's position on the benzaldehyde ring. The reactivity of the aldehyde functional group is a delicate balance between electronic effects, which modulate the electrophilicity of the carbonyl carbon, and steric effects, which govern the accessibility of that carbon to nucleophiles.
-
4-Chlorobenzaldehyde presents a scenario where electronic effects are dominant. The chlorine atom's electron-withdrawing nature enhances the carbonyl carbon's electrophilicity with minimal steric interference, making it a reliable substrate for a wide range of nucleophilic additions.[1]
-
This compound offers a more complex interplay of forces. The proximity of the ortho-chlorine atom significantly amplifies its electron-withdrawing inductive effect, theoretically leading to a more reactive carbonyl center. However, this is counteracted by substantial steric hindrance, which can impede the approach of nucleophiles.
This guide will dissect these competing factors, providing a framework for predicting and understanding the behavior of each isomer in key chemical transformations.
Theoretical Framework: A Tale of Two Effects
The chemical behavior of both isomers is primarily dictated by the dual electronic nature of the chlorine substituent and, in the case of the 2-isomer, its spatial orientation.
1. Electronic Effects: The chlorine atom influences the benzaldehyde molecule through two opposing electronic mechanisms: the inductive effect and the resonance effect.[2]
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring while increasing the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] The -I effect is stronger when the substituent is closer to the reaction center, meaning it is more pronounced from the ortho position (2-chloro) than the para position (4-chloro).
-
Resonance Effect (+R): The lone pair electrons on the chlorine atom can be delocalized into the pi (π) system of the aromatic ring. This electron-donating effect partially counteracts the inductive withdrawal and is strongest at the ortho and para positions.[2]
For halogens, the inductive effect (-I) is significantly stronger than the resonance effect (+R). The net result is electron withdrawal, which makes the carbonyl carbon more electrophilic compared to unsubstituted benzaldehyde.[4]
2. Steric Effects: Steric hindrance refers to the spatial obstruction caused by atoms or groups of atoms near a reaction center.
-
In 4-Chlorobenzaldehyde , the chlorine atom is distant from the aldehyde group and poses no significant steric barrier to an incoming nucleophile.
-
In This compound , the ortho-positioned chlorine atom creates a sterically crowded environment around the aldehyde group, potentially hindering the trajectory of nucleophilic attack.[5][6]
The following diagram illustrates the key factors influencing the reactivity of each isomer.
Caption: Competing factors governing the reactivity of chlorobenzaldehyde isomers.
Comparative Reactivity in Key Transformations
The balance of electronic and steric effects leads to observable differences in reaction rates and outcomes.
Nucleophilic Addition Reactions
This is the quintessential reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon.[3][6][7] The reactivity trend depends heavily on the steric bulk of the attacking nucleophile.
-
With Small Nucleophiles (e.g., Cyanide, Hydride): The strong electron-withdrawing inductive effect of the ortho-chlorine in this compound makes its carbonyl carbon significantly more electrophilic. For small, unhindered nucleophiles, this electronic activation is the dominant factor, often leading to faster reaction rates compared to the 4-isomer.
-
With Bulky Nucleophiles (e.g., Grignard reagents, bulky ylides): As the size of the nucleophile increases, steric hindrance becomes the rate-limiting factor. The ortho-chlorine in this compound physically obstructs the path of the incoming nucleophile, slowing the reaction dramatically. In these cases, 4-Chlorobenzaldehyde, with its open access to the carbonyl group, reacts much more readily.
Table 1: Qualitative Comparison in Nucleophilic Addition
| Reaction Type | Nucleophile | Expected Faster Reactant | Primary Rationale |
| Cyanohydrin Formation | CN⁻ (small) | This compound | Dominant electronic activation (-I effect) |
| Reduction with NaBH₄ | H⁻ (small) | This compound | Dominant electronic activation (-I effect) |
| Grignard Reaction | R-MgBr (bulky) | 4-Chlorobenzaldehyde | Minimal steric hindrance |
| Wittig Reaction | Ph₃P=CHR (bulky) | 4-Chlorobenzaldehyde | Minimal steric hindrance |
| Aldol Condensation | Enolate (can be bulky) | 4-Chlorobenzaldehyde | Steric hindrance often outweighs electronic effects[5] |
Oxidation to Carboxylic Acid
Aldehydes are readily oxidized to carboxylic acids. While both isomers can be oxidized, this compound is noted to be considerably more resistant to autoxidation (reaction with atmospheric oxygen) than unsubstituted benzaldehyde.[8] This suggests that the ortho-chloro group may provide some kinetic stability against radical-chain oxidation mechanisms. For forced oxidation using strong reagents like potassium permanganate or chromic acid, both isomers are effectively converted to their corresponding benzoic acids.
Electrophilic Aromatic Substitution
While the primary reactivity is at the aldehyde group, the aromatic ring can undergo electrophilic substitution. The aldehyde group itself is a deactivating, meta-directing group. The chlorine atom is also deactivating but is ortho-, para-directing.
-
In 4-Chlorobenzaldehyde: The effects combine. The ring is deactivated, and incoming electrophiles are directed to the positions ortho to the chlorine atom (and meta to the aldehyde).
-
In this compound: The situation is more complex, but the ring is strongly deactivated. Halogenation in the presence of a catalyst, for instance, typically leads to substitution at the position meta to the aldehyde group.[9]
Experimental Protocols
To provide a practical basis for comparison, a standardized protocol for a common aldehyde reaction, the Knoevenagel condensation, is provided below. This reaction involves a nucleophilic addition followed by dehydration and is sensitive to the electrophilicity of the aldehyde.
Protocol 1: Comparative Knoevenagel Condensation with Malononitrile
This protocol allows for a direct comparison of the reaction rates of this compound and 4-Chlorobenzaldehyde under identical conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by measuring the time to completion (e.g., disappearance of starting material).
Materials:
-
This compound (1.0 mmol)
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)[4]
-
Ethanol (10 mL)
-
Piperidine (catalyst, ~0.1 mmol)[4]
-
Two identical reaction flasks equipped with stir bars and reflux condensers
-
Heating mantle or oil bath
-
TLC plates and appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure:
-
Setup: In separate, labeled flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of 4-Chlorobenzaldehyde in 5 mL of ethanol each.
-
Reagent Addition: To each flask, add 1.0 mmol of malononitrile. Stir for 2 minutes to ensure dissolution.
-
Initiation: Add 0.1 mmol of piperidine to each flask simultaneously to initiate the reaction.
-
Monitoring: Immediately spot a sample from each flask onto a TLC plate (t=0). Heat both reactions to a gentle reflux (e.g., 60 °C).
-
Data Collection: At regular intervals (e.g., every 15 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Analysis: Develop the TLC plates and visualize the spots under UV light. Compare the rate of consumption of the starting aldehyde in each reaction. The reaction with this compound is expected to proceed faster due to the higher electrophilicity of the carbonyl and the relatively small size of the enolate nucleophile.
-
Workup (upon completion): Cool the reaction mixture to room temperature. Add 20 mL of cold water to precipitate the product. Filter the solid product, wash with cold water, and dry under vacuum. Calculate the yield for each reaction.
Caption: Experimental workflow for comparative Knoevenagel condensation.
Conclusion and Recommendations
The choice between this compound and 4-Chlorobenzaldehyde is not arbitrary but a strategic decision based on the specific demands of a chemical transformation.
-
Choose 4-Chlorobenzaldehyde when steric hindrance is a concern, such as in reactions involving bulky nucleophiles like Grignard reagents or in multi-step syntheses where predictable, unhindered reactivity is paramount. Its behavior is primarily driven by the moderate, activating electronic effect of the para-chloro group.
-
Choose this compound when maximum electrophilicity is required and the nucleophile is small and unhindered. Its enhanced reactivity in such cases can lead to faster reaction times or allow for milder reaction conditions. However, one must always remain cognizant of the potential for steric hindrance to become the dominant, rate-retarding factor.
Ultimately, a thorough understanding of the interplay between electronic activation and steric hindrance is essential for leveraging the unique properties of these isomers to achieve desired synthetic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved compare the reactivity of four different aldehydes. | Chegg.com [chegg.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
A Researcher's Guide to Comparing the Electrophilicity of Substituted Benzaldehydes
In the nuanced world of synthetic chemistry and drug development, understanding the subtle electronic properties of reagents is paramount. The electrophilicity of the carbonyl carbon in benzaldehyde derivatives is a critical parameter that dictates reaction rates, mechanisms, and ultimately, the success of a synthetic route. This guide provides an in-depth comparison of the electrophilicity of various substituted benzaldehydes, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions.
The Principle of Electrophilicity in Benzaldehydes
The reactivity of benzaldehydes in nucleophilic addition reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. This carbon atom, double-bonded to an electronegative oxygen, bears a partial positive charge (δ+), making it a target for nucleophiles. The magnitude of this partial positive charge, and thus the aldehyde's reactivity, is modulated by the electronic nature of substituents on the aromatic ring.[1][2]
Substituents influence the electron density of the benzene ring through two primary mechanisms:
-
Inductive Effects: The through-bond polarization caused by the electronegativity of a substituent.
-
Resonance Effects: The delocalization of π-electrons between the substituent and the aromatic ring.[1]
These effects can either donate or withdraw electron density from the ring, which in turn affects the carbonyl group.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), and halo (–Cl, –Br) groups pull electron density away from the aromatic ring. This withdrawal of electron density deshields the carbonyl carbon, increasing its partial positive charge and making the aldehyde more electrophilic.[3]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (–OCH₃) and methyl (–CH₃) groups donate electron density to the ring. This donation shields the carbonyl carbon, reducing its partial positive charge and rendering the aldehyde less electrophilic.[2]
The following diagram illustrates this fundamental principle.
References
A Comparative Guide to the Biological Activity of Schiff Bases Derived from 2-Chlorobenzaldehyde
This guide provides an in-depth comparative analysis of the biological activities of Schiff bases synthesized from 2-chlorobenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the structure-activity relationships that govern the antimicrobial, antifungal, antioxidant, and anticancer properties of these versatile compounds. The experimental protocols provided herein are detailed to ensure reproducibility and are grounded in established scientific principles.
Introduction: The Versatility of Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone in the development of novel therapeutic agents. Their facile synthesis, structural flexibility, and diverse biological activities make them a subject of intense research.[1][2] The incorporation of a this compound moiety introduces a unique electronic and steric profile, influencing the compound's interaction with biological targets. The chlorine atom at the ortho position can modulate lipophilicity, membrane permeability, and the overall conformational geometry of the Schiff base, thereby impacting its biological efficacy. This guide will explore these nuances, offering a comparative perspective on their performance.
Comparative Analysis of Biological Activities
The biological potential of Schiff bases derived from this compound is broad, with significant findings in several key therapeutic areas. This section will compare the performance of various derivatives, supported by experimental data.
Antimicrobial and Antifungal Activity
Schiff bases are well-documented for their ability to inhibit the growth of pathogenic bacteria and fungi.[3][4][5] The imine linkage is crucial for this activity, and the nature of the amine substituent plays a significant role in determining the spectrum and potency of antimicrobial action.
A study on a Schiff base derived from this compound and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine demonstrated notable biological activities.[1] While specific MIC values against a range of microbes for this particular compound were not detailed in the abstract, the study highlights its potential as a biologically active agent.[1] For a comparative perspective, consider the data in the following table, which includes Schiff bases derived from various aldehydes to illustrate the impact of structural modifications on antimicrobial potency.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Schiff Bases
| Compound/Schiff Base from | Amine | Escherichia coli | Staphylococcus aureus | Candida albicans | Reference |
| This compound | Tryptophan | Remarkable Activity | Remarkable Activity | Remarkable Activity | [6] |
| Benzaldehyde | p-Aminophenol | - | - | Significant Activity | [4] |
| 4-Nitrobenzaldehyde | - | MIC: 250 | MIC: 62.5 | MIC: 125 | [7] |
| Cinnamaldehyde | - | MIC: 62.5 | No Activity | MIC: 125 | [7] |
| Standard Drug | Ciprofloxacin | - | - | - | [8] |
| Standard Drug | Fluconazole | - | - | - |
Note: "Remarkable Activity" indicates significant inhibition as reported in the source, though specific MIC values were not provided. The table is illustrative and combines data from different studies; direct comparison should be made with caution due to variations in experimental conditions.
The data suggests that the nature of both the aldehyde and the amine components significantly influences the antimicrobial spectrum. For instance, a Schiff base derived from cinnamaldehyde showed activity against E. coli but not S. aureus, highlighting the importance of the aldehydic moiety.[7]
Anticancer Activity
The cytotoxic potential of Schiff bases against various cancer cell lines is a promising area of research.[1] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
A Schiff base synthesized from this compound and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine exhibited an IC50 value of 288.2 ± 0.378 µg/mL against the A549 human lung cancer cell line.[1] In another study, a series of Schiff bases derived from 2-aminobenzothiazole and various benzaldehydes were evaluated for their anticancer activity against the HeLa cell line. A compound bearing a methoxy group demonstrated an impressive IC50 value of 2.517 µg/mL, which was more potent than the standard drug cisplatin (IC50 = 17.2 µg/mL) in that study.[9]
Table 2: Comparative Anticancer Activity (IC50, µg/mL) of Representative Schiff Bases
| Compound/Schiff Base from | Amine | Cell Line | IC50 (µg/mL) | Standard Drug (IC50, µg/mL) | Reference |
| This compound | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | A549 | 288.2 ± 0.378 | Methotrexate (10.20 ± 1.82) | [1] |
| Substituted Benzaldehydes | 2-Amino Benzothiazole | HeLa | 2.517 - >62.5 | Cisplatin (17.2) | [9] |
| Benzaldehyde Derivative | Benzimidazole Derivative | HCT116, HepG2, A2780 | Variable | CK0106023 | [10] |
Note: The data is compiled from different studies and direct comparisons should be interpreted with caution due to variations in cell lines and experimental protocols.
The significant variation in anticancer activity underscores the critical role of substituents on both the aldehyde and amine rings in dictating the cytotoxic potency.
Antioxidant Activity
Schiff bases can act as potent antioxidants by scavenging free radicals, a property that is beneficial in combating oxidative stress-related diseases. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
While specific IC50 values for the antioxidant activity of Schiff bases derived directly from this compound were not prominently available in the initial searches, a review of related compounds provides a comparative context. For instance, Schiff bases derived from 2-naphthaldehyde and substituted aromatic amines exhibited good to fair antioxidant properties, with some showing better nitric oxide scavenging activity than the standard drug acarbose.[11]
Table 3: Comparative Antioxidant Activity (IC50, µg/mL) of Representative Schiff Bases (DPPH Assay)
| Compound/Schiff Base from | Amine | IC50 (µg/mL) | Standard Drug (IC50, µg/mL) | Reference |
| Substituted Benzaldehydes | 2-Amino Benzothiazole | 38.19 - >62.5 | Ascorbic Acid (0.064) | [9] |
| 2-Naphthaldehyde | Substituted Aromatic Amines | 70.91 (NO scavenging) | Acarbose (109.95) | [11] |
| Benzaldehyde | Aniline | - | - | [12] |
Note: The data is compiled from different studies and direct comparisons should be interpreted with caution.
The antioxidant activity is highly dependent on the presence of electron-donating groups and the overall electronic structure of the Schiff base, which influences its ability to donate a hydrogen atom or an electron to a free radical.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of Schiff bases and the evaluation of their biological activities.
Synthesis of Schiff Bases from this compound
This protocol outlines a general and efficient method for the synthesis of Schiff bases.
Workflow for Schiff Base Synthesis
Caption: A generalized workflow for the synthesis of Schiff bases.
Step-by-Step Protocol:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve one molar equivalent of this compound in a minimal amount of absolute ethanol.
-
Dissolution of Amine: In a separate beaker, dissolve one molar equivalent of the desired primary amine in absolute ethanol.
-
Reaction Mixture: Add the amine solution to the aldehyde solution with constant stirring.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterization: Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the Schiff base in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes in medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the Schiff base that completely inhibits the visible growth of the microorganism.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for MTT Assay
References
- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijmrsti.com [ijmrsti.com]
- 5. jchemlett.com [jchemlett.com]
- 6. [PDF] A Comparative Study on Biological Activity of Schiff bases Derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid | Semantic Scholar [semanticscholar.org]
- 7. mediresonline.org [mediresonline.org]
- 8. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. idosi.org [idosi.org]
- 11. Antidiabetes and antioxidant potential of Schiff bases derived from 2-naphthaldehye and substituted aromatic amines: Synthesis, crystal structure, Hirshfeld surface analysis, computational, and invitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Assays Featuring 2-Chlorobenzaldehyde Derivatives
The Imperative of Cross-Validation in Bioanalytical Science
In the lifecycle of drug development, it is common for bioanalytical testing to be conducted at multiple sites, such as a sponsoring pharmaceutical company and a contract research organization (CRO).[1] It is also possible that a method may be updated or changed during the course of a long-term study. In these instances, it is not enough to assume that two validated methods will produce equivalent results. Cross-validation is the empirical process of demonstrating that two distinct bioanalytical methods yield comparable data.[2]
A core component of ensuring method reproducibility is Incurred Sample Reanalysis (ISR), where a subset of study samples is re-assayed to confirm the original results.[4] While ISR assesses the reproducibility of a single method, cross-validation extends this principle to compare the performance of two different methods or laboratories.
A Case Study: Cross-Validation of an LC-MS Assay for a Primary Amine Drug Utilizing 2-Chlorobenzaldehyde Derivatization
To illustrate the principles and practicalities of cross-validation, we will consider a hypothetical scenario involving the analysis of a novel primary amine-containing drug, "Drug X," in human plasma. Due to its high polarity and poor ionization efficiency, direct analysis of Drug X by LC-MS/MS is challenging, resulting in low sensitivity. To overcome this, a derivatization step using this compound is employed to form a less polar and more easily ionizable Schiff base derivative.
The cross-validation is necessitated by the transfer of the bioanalytical method from the innovator's laboratory (Lab A), which developed the initial assay, to a CRO (Lab B) that will be responsible for analyzing samples from a large-scale clinical trial. While both labs will use the same fundamental approach (derivatization followed by LC-MS/MS), minor differences in instrumentation, reagent sources, and analyst technique are inevitable.
The Chemistry of Derivatization: Enhancing Analyte Properties
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties.[5] For primary amines, derivatization is often employed to increase volatility, improve chromatographic peak shape, and enhance detector response.[5] In our case study, the reaction of the primary amine group of Drug X with the aldehyde group of this compound forms a stable imine (Schiff base) derivative. This reaction enhances the hydrophobicity of the analyte, leading to better retention on reversed-phase chromatography columns and improved ionization in the mass spectrometer.
Experimental Design for a Robust Cross-Validation Study
A well-designed cross-validation study should be comprehensive and statistically sound. The following experimental design is proposed for the cross-validation of the Drug X assay between Lab A and Lab B.
Preparation of Validation Samples
A critical aspect of a successful method transfer and cross-validation is the use of well-characterized and consistent standards and quality control (QC) samples.[1]
-
Calibration Standards and Quality Control (QC) Samples: A single source of calibration standards and QCs should be prepared at Lab A and shipped to Lab B on dry ice. This minimizes variability arising from differences in stock solution preparation. QCs should be prepared at a minimum of three concentration levels: low, medium, and high.
-
Incurred Samples: A set of at least 30 incurred samples from a previous clinical study, with concentrations spanning the quantifiable range, should be selected. These samples represent the true complexity of the biological matrix and are essential for a meaningful cross-validation.
Experimental Workflow
The following diagram illustrates the overall workflow for the cross-validation study:
Caption: Cross-validation experimental workflow.
Detailed Experimental Protocols
The following are the step-by-step methodologies for the sample preparation and LC-MS/MS analysis of Drug X.
Protocol 1: Sample Preparation with this compound Derivatization
-
Sample Thawing: Thaw plasma samples (calibration standards, QCs, and incurred samples) at room temperature.
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (a stable isotope-labeled version of Drug X). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 250 µL of the supernatant to a clean tube.
-
Derivatization: Add 50 µL of a 1 mg/mL solution of this compound in acetonitrile and 20 µL of a catalyst solution (e.g., 1% acetic acid in acetonitrile).
-
Reaction: Vortex the mixture and incubate at 60°C for 20 minutes.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions.
-
Analysis: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized Drug X and its internal standard.
Data Analysis and Acceptance Criteria
The comparison of the data generated by Lab A and Lab B is the cornerstone of the cross-validation process. Statistical analysis is crucial for an objective assessment of method comparability.[6]
Analysis of Quality Control Samples
The QC samples are analyzed in both laboratories, and the results are compared against the nominal concentrations. The acceptance criteria are typically based on the accuracy and precision of the measurements.
| Parameter | Acceptance Criteria |
| Accuracy | The mean concentration should be within ±15% of the nominal value for each QC level. |
| Precision | The coefficient of variation (CV) should not exceed 15% for each QC level. |
Table 1: Acceptance Criteria for Quality Control Samples
Statistical Analysis of Incurred Samples
The analysis of incurred samples provides a more realistic assessment of method performance. Several statistical approaches are recommended for evaluating the agreement between the two methods.[7]
-
Percent Difference: For each incurred sample, the percent difference between the concentrations measured by Lab A and Lab B is calculated. A common acceptance criterion is that for at least two-thirds (67%) of the samples, the percent difference should be within ±20% of the mean of the two values.
-
Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. It helps to identify any systematic bias or trends in the differences across the concentration range.[8]
-
Deming Regression: This is a linear regression method that accounts for errors in both the x and y variables, making it suitable for comparing two analytical methods. The slope and intercept of the regression line can be used to assess the agreement between the methods.[7]
-
Equivalence Testing: This statistical approach aims to demonstrate that the two methods are "equivalent" within a predefined margin.[9]
The following diagram illustrates the decision-making process for the statistical analysis of cross-validation data:
Caption: Statistical analysis decision tree for cross-validation.
Interpreting and Acting on Cross-Validation Results
A successful cross-validation provides confidence that the data from both laboratories can be used interchangeably. If the acceptance criteria are not met, a thorough investigation is required to identify the root cause of the discrepancy.[10] Potential sources of error include:
-
Differences in sample handling and preparation: Even minor variations in protocols can lead to significant differences in results.
-
Instrumental differences: Variations in mass spectrometer sensitivity or chromatographic resolution can impact the data.
-
Reagent variability: The purity and reactivity of reagents, including the derivatizing agent, can differ between lots and suppliers.
-
Analyst technique: Differences in the skill and experience of the analysts can contribute to variability.
Once the root cause is identified, corrective actions should be implemented, and the cross-validation experiment may need to be repeated.
Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation
The cross-validation of bioanalytical assays is a critical step in ensuring the reliability and comparability of data in drug development. This guide has provided a comprehensive overview of the principles, experimental design, and data analysis involved in this process, using a practical case study involving a this compound derivatization method. By adhering to regulatory guidelines, employing robust experimental protocols, and conducting thorough statistical analysis, researchers can have a high degree of confidence in the integrity of their bioanalytical data, ultimately contributing to the development of safe and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Objective criteria for statistical assessments of cross validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
A Spectroscopic Showdown: Distinguishing the Isomers of Chlorobenzaldehyde
An objective comparison of the product's performance with other alternatives and supporting experimental data.
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and pharmaceutical development, the precise identification of isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, reactivity, and safety. Positional isomers, such as the ortho-, meta-, and para- forms of chlorobenzaldehyde, possess the same molecular formula (C₇H₅ClO) but differ in the substitution pattern on the benzene ring. This subtle structural variance leads to distinct electronic and steric environments, which can be effectively probed and differentiated using a suite of spectroscopic techniques. This guide provides an in-depth comparative analysis of 2-chlorobenzaldehyde, 3-chlorobenzaldehyde, and 4-chlorobenzaldehyde, leveraging UV-Vis, IR, NMR, and Mass Spectrometry to create a comprehensive identification framework.
The Structural Isomers
The key to differentiating these isomers lies in understanding how the relative positions of the electron-withdrawing aldehyde (-CHO) and chlorine (-Cl) groups influence the molecule's interaction with electromagnetic radiation.
Caption: Structural relationship of the three chlorobenzaldehyde isomers.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. For chlorobenzaldehydes, the key transitions are the n→π* (from the carbonyl oxygen's lone pair) and π→π* (within the aromatic system). The position of the chlorine atom, an electron-withdrawing group, modulates these transitions through inductive (-I) and resonance (+R) effects, altering the absorption maxima (λ_max).
The chlorine atom's resonance effect (donating a lone pair to the ring) and its strong inductive effect (withdrawing electron density) influence the energy gap between the ground and excited states. For this compound, steric hindrance between the adjacent aldehyde and chlorine groups can force the aldehyde group out of the plane of the benzene ring, disrupting conjugation and potentially causing a hypsochromic (blue) shift compared to the other isomers.
Comparative UV-Vis Data
| Isomer | Solvent | λ_max (nm) | Molar Absorptivity (log ε) |
| This compound | Hexane | 246, 252, 292, 300 | 4.04, 3.93, 3.24, 3.15 |
| 3-Chlorobenzaldehyde | - | Data not readily available | - |
| 4-Chlorobenzaldehyde | Cyclohexane | ~260 | Data not readily available |
Note: Direct comparative data in the same solvent is sparse in readily available literature. The provided data is from individual sources.[1][2]
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy is a powerful tool for identifying functional groups, as each bond vibrates at a characteristic frequency. The key diagnostic peaks for chlorobenzaldehyde isomers are the carbonyl (C=O) stretch, the C-Cl stretch, and the aromatic C-H out-of-plane bending modes, which are highly sensitive to the ring substitution pattern.
-
C=O Stretch: This is a strong, sharp peak typically found around 1700-1720 cm⁻¹. The electronic effect of the chlorine atom can slightly shift this frequency. For 4-chlorobenzaldehyde, the strong electron-withdrawing nature of the chlorine in the para position enhances the polarity of the carbonyl bond, leading to a strong absorption at ~1720 cm⁻¹.[3]
-
C-Cl Stretch: This vibration appears in the fingerprint region, typically between 800-600 cm⁻¹, and its exact position is a good indicator of the isomer.
-
C-H Bending (Out-of-Plane): The pattern of peaks in the 900-650 cm⁻¹ region is characteristic of the substitution on the benzene ring and provides a reliable method for distinguishing the isomers.
Key IR Absorption Frequencies (cm⁻¹)
| Vibration | This compound | 3-Chlorobenzaldehyde | 4-Chlorobenzaldehyde |
| Aldehyde C-H Stretch | ~2850, ~2750 | ~2860, ~2770 | 2720–2820 |
| C=O Stretch | ~1705 | ~1700 | ~1720 |
| Aromatic C=C Stretch | ~1590, ~1470 | ~1595, ~1475 | ~1600 |
| C-Cl Stretch | ~750 | ~800 | ~800 |
Data synthesized from available spectra.[3][4][5] Note that for 3-chlorobenzaldehyde, the presence of rotational isomers (cis-O and trans-O) can lead to the appearance of additional bands in the liquid state spectrum.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most definitive technique for isomer identification, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy
The chemical shift (δ) of the aldehydic proton and the aromatic protons is dictated by the electronic effects of the substituents.
-
Aldehydic Proton: This proton appears as a singlet far downfield (9.9-10.5 ppm) due to the deshielding effect of the carbonyl group. Its position can be subtly influenced by the chlorine's proximity. In this compound, the "ortho effect" and potential non-planarity can cause this proton to shift relative to the meta and para isomers.
-
Aromatic Protons: The substitution pattern creates unique chemical shifts and splitting patterns (coupling) for each isomer.
-
4-Chlorobenzaldehyde: Exhibits a symmetrical AA'BB' system, appearing as two distinct doublets.[8]
-
3-Chlorobenzaldehyde: Shows a more complex pattern with four distinct aromatic proton signals.[9]
-
This compound: Also displays a complex pattern with four signals, with the proton adjacent to the aldehyde group typically being the most downfield.
-
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms, particularly the carbonyl carbon and the ring carbons, are also diagnostic. The carbon directly attached to the chlorine atom (C-Cl) will show a significant shift, and the electronic effects will propagate around the ring, leading to a unique set of six aromatic carbon signals for each isomer.
Comparative NMR Data (δ, ppm)
| Isomer | Solvent | Aldehyde ¹H | Aromatic ¹H | Carbonyl ¹³C |
| This compound | CDCl₃ | ~10.4 | ~7.9, 7.4-7.6 (m) | ~189.9 |
| 3-Chlorobenzaldehyde | CDCl₃ | ~9.97 | 7.48 - 7.82 (m) | ~190.8 |
| 4-Chlorobenzaldehyde | CDCl₃ | ~9.99 | ~7.82 (d), ~7.52 (d) | ~190.9 |
Data compiled from multiple sources and databases.[8][9][10][11][12][13]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For all chlorobenzaldehyde isomers, two key features are expected in the electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₇H₅ClO), which is approximately 140 g/mol .[14]
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic [M]⁺ peak at m/z 140 and an [M+2]⁺ peak at m/z 142 will be observed, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. This pattern is a definitive indicator of a monochlorinated compound.[15]
Fragmentation Patterns While the initial fragmentation patterns are similar, the relative abundances of fragment ions can differ. Common fragmentation pathways for aromatic aldehydes include:
-
Loss of a hydrogen atom ([M-H]⁺): Often the base peak (most abundant ion), resulting in a stable acylium ion at m/z 139/141.[15][16]
-
Loss of the formyl group ([M-CHO]⁺): Results in a chlorophenyl cation at m/z 111/113.[15][17]
-
Loss of a chlorine atom ([M-Cl]⁺): Produces a benzoyl cation at m/z 105.
The "ortho effect" can sometimes lead to unique fragmentation pathways for the 2-chloro isomer that are less prominent in the meta and para isomers, although for chlorobenzaldehyde, the primary fragmentation is often dominated by the loss of the aldehydic hydrogen.[18]
Key Mass Spectrometry Fragments (m/z)
| Fragment | This compound | 3-Chlorobenzaldehyde | 4-Chlorobenzaldehyde |
| [M]⁺ / [M+2]⁺ | 140 / 142 | 140 / 142 | 140 / 142 |
| [M-H]⁺ / [M-H+2]⁺ | 139 / 141 | 139 / 141 | 139 / 141 |
| [M-CHO]⁺ / [M-CHO+2]⁺ | 111 / 113 | 111 / 113 | 111 / 113 |
| [C₆H₄]⁺ | 75 | 75 | 75 |
Data compiled from NIST Mass Spectrometry Data Center and other sources.[1][14][19]
Experimental Protocols & Workflows
To ensure reproducibility and accuracy, standardized protocols are essential. The following outlines the general workflow and specific methodologies for each technique.
Caption: A typical experimental workflow for isomer comparison.[20]
Protocol 1: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the chlorobenzaldehyde isomer in a UV-transparent solvent (e.g., hexane or cyclohexane).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm path length.
-
Blanking: Record a baseline spectrum using a cuvette filled only with the solvent.
-
Data Acquisition: Record the absorption spectrum of the sample from 200 nm to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max).
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples (2- and 3-isomer): Place a single drop of the neat liquid between two KBr or NaCl salt plates.
-
Solid Samples (4-isomer): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrument Setup: Use an FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify the frequencies of key functional group vibrations.
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Determine the chemical shifts, integration, and multiplicity (splitting patterns) of the signals.
Protocol 4: Mass Spectrometry (EI-MS)
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.[20]
-
Instrument Setup: Use a mass spectrometer with an electron impact (EI) ionization source, typically operating at 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40 to 200).
-
Analysis: Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ peak. Analyze the major fragment ions and compare the fragmentation pattern to known spectra.
Conclusion
While each spectroscopic technique provides valuable data, a conclusive identification of chlorobenzaldehyde isomers is best achieved through a multi-technique approach. ¹H and ¹³C NMR spectroscopy offer the most definitive structural information due to the unique chemical shifts and coupling patterns generated by each substitution pattern. However, IR spectroscopy provides a rapid and cost-effective method for distinguishing isomers based on their vibrational fingerprints, particularly the C-H bending modes. Finally, mass spectrometry confirms the molecular weight and elemental composition , with its characteristic chlorine isotopic pattern serving as an unmistakable marker. By synergistically applying these methods, researchers can confidently differentiate and characterize these closely related isomers, ensuring the integrity and success of their scientific endeavors.
References
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- 2. mdpi.com [mdpi.com]
- 3. ijsr.net [ijsr.net]
- 4. Benzaldehyde, 2-chloro- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. 4-Chlorobenzaldehyde(104-88-1) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Chlorobenzaldehyde(587-04-2) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. 3-Chlorobenzaldehyde(587-04-2) 13C NMR spectrum [chemicalbook.com]
- 13. 4-Chlorobenzaldehyde(104-88-1) 13C NMR spectrum [chemicalbook.com]
- 14. Benzaldehyde, 4-chloro- [webbook.nist.gov]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzaldehyde, 3-chloro- [webbook.nist.gov]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist’s Guide to In-Silico Analysis of 2-Chlorobenzaldehyde Reaction Mechanisms
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the computational analysis of 2-Chlorobenzaldehyde, an essential intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its reactivity, governed by the interplay between the electrophilic aldehyde group and the electron-withdrawing chlorine atom on the aromatic ring, presents a fascinating landscape for mechanistic investigation.[2][3] This guide moves beyond mere protocol recitation. It is designed to provide you, a fellow scientist, with the strategic insights and comparative data necessary to select and apply in-silico techniques for predicting and understanding the complex reaction pathways of this versatile molecule. We will delve into the causality behind computational choices, compare methodologies with supporting data, and provide validated, step-by-step workflows for practical application.
Part 1: The Reactive Landscape of this compound
This compound (C₇H₅ClO) is a colorless to yellowish liquid known for its chemical versatility.[4][5] The molecule's reactivity is primarily centered around two features: the carbonyl group and the chlorine-substituted benzene ring. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack, while the ortho-chlorine substituent influences the electron density of the ring and can participate in its own unique transformations.[2]
This dual reactivity allows this compound to engage in a wide array of chemical transformations, including:
-
Nucleophilic Addition & Acetalization: The quintessential reaction of aldehydes, where nucleophiles attack the carbonyl carbon. A prime example is acid-catalyzed acetalization, forming a key protecting group in multi-step syntheses.[6][7]
-
Condensation Reactions: Such as the Claisen-Schmidt condensation, where it reacts with a ketone to form chalcone derivatives, which are precursors to flavonoids and other biologically active compounds.[8][9]
-
Redox Reactions: It can be oxidized to 2-chlorobenzoic acid or reduced to 2-chlorobenzyl alcohol. The selectivity of these reactions is often a key synthetic challenge.[1][2]
-
Reductive Amination & Schiff Base Formation: Reaction with primary amines to form imines (Schiff bases), which are versatile intermediates in drug discovery.[2][10]
Understanding the mechanisms of these reactions—the transition states, energy barriers, and intermediate stabilities—is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. In-silico analysis provides a powerful lens to visualize and quantify these transient phenomena that are often inaccessible to direct experimental observation.[3]
Part 2: A Comparative Overview of In-Silico Methodologies
The choice of computational method is a critical decision that balances accuracy against computational cost. For reaction mechanism analysis, the primary goal is to accurately map the potential energy surface, identifying the lowest energy paths from reactants to products. Here, we compare the two most prevalent quantum mechanical approaches.
| Methodology | Theoretical Basis | Common Applications | Computational Cost | Key Outputs |
| Ab Initio (Hartree-Fock) | Solves the electronic Schrödinger equation without empirical data, but approximates the electron-electron repulsion term. | Initial geometry optimizations, systems where electron correlation is less critical. | Moderate to High | Molecular orbitals, electronic energies, optimized geometries. |
| Density Functional Theory (DFT) | Models the electronic energy and properties based on the electron density, including an approximation for electron correlation effects. | Transition state searching, reaction energy profiles, spectroscopic predictions. | Moderate | More accurate energies, reaction barriers, thermodynamic properties. |
Expertise in Practice: While ab initio methods like Hartree-Fock provide a fundamental, parameter-free approach, they systematically neglect electron correlation, a crucial factor for accurately describing bond breaking and forming. DFT includes an approximation for this correlation, generally offering a more robust and accurate description of reaction energetics for a comparable computational cost.[11][12] Therefore, for new investigations into reaction mechanisms, DFT is the recommended and prevailing methodology . The ab initio analysis presented in the next section serves as a valuable, published case study, which we will use as a foundation for comparison with a modern DFT workflow.
Part 3: Deep Dive - The Acetalization of this compound
We will first examine a published in-silico study on the acid-catalyzed acetalization of this compound with methanol, which employed an ab initio approach.[6][7] This reaction proceeds in two main stages: the formation of a hemiacetal intermediate, followed by its conversion to the final acetal product.[6]
Workflow 1: An Ab Initio Analysis of Acetalization
This workflow is based on the methodology reported by Yusuf et al.[6][7] It provides a foundational, albeit older, approach to the problem.
Causality Behind the Protocol: The choice of the 6-31G* basis set represents a compromise. It includes polarization functions (*) on heavy atoms, which are essential for describing the non-spherical electron distribution in bonded atoms like the carbonyl oxygen, providing a more accurate geometry and energy compared to a minimal basis set.[6] The ab initio method was chosen for its fundamental nature.
Protocol: Ab Initio Calculation of Acetalization Pathway
-
Software: Hyperchem (or equivalent quantum chemistry software).
-
Structure Drawing: Draw the structures for the reactant (this compound), intermediates (protonated aldehyde, hemiacetal, etc.), and the final acetal product.
-
Pre-optimization: Perform an initial geometry optimization using a lower-level method like Molecular Mechanics (e.g., MM+ force field) to obtain a reasonable starting structure.
-
Quantum Mechanical Setup:
-
Select the ab initio calculation method.
-
Choose the 6-31G* basis set.
-
Set the charge and spin multiplicity for each species (e.g., neutral species are singlets, protonated intermediates are singlets with a +1 charge).
-
-
Geometry Optimization: Run a full geometry optimization for each structure to find its lowest energy conformation. Use a stringent convergence criterion (e.g., Polak-Ribiere algorithm with an RMS gradient of 0.01 kcal/Å·mol).
-
Energy Calculation: Once optimized, perform a single-point energy calculation on each structure to obtain its total electronic energy.
-
Analysis: Compare the relative energies of all species to construct the reaction energy profile. The formation energy of each step can be calculated relative to the starting substrate.
Quantitative Data from Ab Initio Analysis
The study calculated the formation energies for the key species in the reaction pathway.[6]
| Species | Role | Calculated Formation Energy (kJ/mol) |
| This compound | Substrate | 0 (Reference) |
| Hemiacetal Intermediate | Unstable Intermediate | 536.85 |
| Acetal Product | Product | 20.92 |
| (Data sourced from Yusuf et al.)[6] |
The data clearly shows the high energy and instability of the hemiacetal intermediate, which is consistent with experimental observations that it is a transient species, readily converting to the more stable acetal product.[6]
Visualizing the Acetalization Mechanism
Caption: Acid-catalyzed acetalization mechanism of this compound.
Workflow 2: A Modern DFT-Based Comparative Analysis
To enhance accuracy, a DFT approach is superior for locating and verifying transition states (TS), the maxima on the reaction coordinate. This workflow provides a more rigorous and predictive alternative.
Causality Behind the Protocol: We select the B3LYP functional as it is a well-established hybrid functional that provides a good balance of accuracy for many organic reactions. The 6-311+G(d,p) basis set is an improvement over 6-31G*, offering more flexibility with diffuse functions (+) for describing anions and triple-zeta representation for valence electrons. Frequency calculations are a critical, self-validating step: a true minimum on the potential energy surface has zero imaginary frequencies, while a true transition state has exactly one.[11]
Visualizing the DFT Workflow
Caption: A standard workflow for transition state analysis using DFT.
Protocol: DFT Transition State Analysis
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Initial Optimizations: Perform geometry optimizations and frequency calculations on all minima (reactants, intermediates, products) using your chosen level of theory (e.g., B3LYP/6-311+G(d,p)). Confirm they have zero imaginary frequencies.
-
Transition State Search:
-
For each elementary step, generate an initial guess for the transition state (TS) structure. This can be done manually or using built-in algorithms like QST2/QST3.
-
Perform a TS optimization using an appropriate algorithm (e.g., Berny optimization).
-
-
Transition State Verification:
-
Conduct a frequency calculation on the optimized TS structure. A valid TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS. This traces the reaction path downhill to confirm that the TS correctly connects the intended reactant and product.
-
-
Energy Refinement: Perform higher-level single-point energy calculations (e.g., using a larger basis set or a more accurate method like CCSD(T)) on all optimized geometries to obtain more accurate reaction and activation energies.
-
Thermodynamic Corrections: Use the output from the frequency calculations to compute zero-point vibrational energies (ZPVE) and other thermal corrections to obtain Gibbs free energies of activation (ΔG‡).
By applying this DFT workflow, a researcher could generate a more detailed and accurate energy profile, including the activation barriers for each step, which is critical for understanding the reaction kinetics—an aspect not captured by the analysis of minima alone.
Part 4: Broadening the Scope - In-Silico Analysis of Other Key Reactions
The true power of computational analysis lies in its comparative application. Let's explore how DFT-based workflows can be applied to other critical reactions of this compound.
Alternative 1: Claisen-Schmidt Condensation
This reaction involves the base-catalyzed condensation of this compound with a ketone.[9][13] The key mechanistic questions involve the relative acidity of the ketone's α-protons, the energy barrier for the C-C bond-forming nucleophilic attack, and the barrier for the final dehydration step.
-
In-Silico Approach: A DFT study could model the entire catalytic cycle. By calculating the Gibbs free energies of all intermediates and transition states, one can determine the rate-limiting step. Furthermore, one could compare the reaction profiles using different ketones or bases to computationally screen for optimal reaction conditions. This provides a direct link between computational prediction and experimental design.
Alternative 2: Selective Reduction
The reduction of this compound can yield either 2-chlorobenzyl alcohol (carbonyl reduction) or benzaldehyde (hydrodechlorination). Achieving selectivity is a common synthetic challenge.
-
In-Silico Approach: Drawing inspiration from studies on related haloarenes, DFT can be used to investigate the mechanism of reduction on a catalyst surface (e.g., TiO₂) or with a reducing agent.[14] By modeling the adsorption of the molecule onto a catalyst surface in different orientations (e.g., through the aldehyde vs. the chlorine), one can calculate the activation barriers for both competing pathways. This allows for the rational design of catalysts or reaction conditions that preferentially lower the barrier for the desired transformation.[14][15]
Comparative Summary of In-Silico Applications
| Reaction Type | Key Mechanistic Question | Primary In-Silico Objective | Recommended Method |
| Acetalization | Stability of intermediates, role of acid catalyst. | Calculate relative energies of minima and transition states. | DFT (with explicit solvent models for proton transfer). |
| Condensation | Rate-limiting step, substituent effects. | Determine the highest activation energy (ΔG‡) in the catalytic cycle. | DFT. |
| Selective Reduction | Carbonyl reduction vs. dehalogenation. | Compare activation barriers for competing reaction pathways on a catalyst surface or with a reagent. | DFT (often requires catalyst slab models or cluster models).[14] |
Part 5: Conclusion and Future Outlook
In-silico analysis, particularly through robust DFT-based workflows, offers an indispensable toolkit for the modern chemist. It transforms our understanding of reaction mechanisms from a qualitative schematic to a quantitative, predictive model. For a molecule like this compound, these computational tools allow us to dissect competing pathways, rationalize the stability of transient intermediates, and calculate the energy barriers that dictate reaction outcomes.
The self-validating nature of these protocols—where frequency and IRC calculations confirm the identity of stationary points—provides a high degree of confidence in the results.[11] By comparing different computational approaches and applying them to various reaction types, we can move beyond trial-and-error experimentation towards the rational, in-silico-guided design of chemical syntheses.
Looking ahead, the integration of machine learning with quantum mechanical calculations promises to further accelerate catalyst discovery and reaction optimization. However, the foundational principles of mechanistic analysis detailed in this guide will remain the bedrock upon which these future innovations are built.
References
- 1. mdpi.com [mdpi.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. (gc3568)Computational Design of Catalysts: The Control of Chemical Transformation [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 8. scribd.com [scribd.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. A DFT study on the mechanism of photoselective catalytic reduction of 4-bromobenzaldehyde in different solvents employing an OH-defected TiO2 cluster model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide: 2-Chlorobenzaldehyde vs. 2-Nitrobenzaldehyde in Organic Synthesis
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates reaction pathways, efficiency, and the ultimate success of a synthetic campaign. Among the vast arsenal of aromatic aldehydes, 2-Chlorobenzaldehyde and 2-Nitrobenzaldehyde stand out as versatile and widely utilized building blocks. While structurally similar, the ortho-substitution of a chloro versus a nitro group imparts dramatically different electronic properties, leading to distinct reactivity profiles. This guide provides an in-depth comparison of these two reagents, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies in pharmaceutical and fine chemical development.
Physicochemical and Electronic Properties: The Foundation of Reactivity
At a glance, both molecules are benzaldehyde derivatives. However, their physical state at room temperature and, more importantly, the electronic influence of their respective substituents, set the stage for their divergent chemical behavior.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2-Nitrobenzaldehyde |
| Molecular Formula | C₇H₅ClO[1] | C₇H₅NO₃[2] |
| Molecular Weight | 140.57 g/mol [3] | 151.12 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1][4][5] | Pale yellow crystalline powder[2][6][7][8] |
| Melting Point | 9–12 °C[3] | 42–44 °C[2][7] |
| Boiling Point | 209–215 °C[3] | 152–153 °C[6][7] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, benzene[4][5] | Insoluble in water; soluble in ethanol, ether, acetone, benzene[4][6][9] |
The core difference lies in the electronic nature of the chloro and nitro groups. Both are electron-withdrawing groups (EWGs) that increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than unsubstituted benzaldehyde. However, the nitro group is a significantly more potent EWG than the chloro group, a consequence of its combined strong inductive (-I) and resonance (-M) effects.[10][11] This heightened electron withdrawal renders the carbonyl carbon in 2-nitrobenzaldehyde substantially more electron-deficient and, therefore, more reactive towards nucleophiles.[4][10][11]
Comparative Reactivity in Key Transformations
The difference in electrophilicity directly translates to performance in common synthetic reactions.
Nucleophilic Addition and Condensation Reactions
In reactions where nucleophilic attack on the carbonyl is the key step, such as Knoevenagel, aldol, and Claisen-Schmidt condensations, 2-nitrobenzaldehyde consistently demonstrates higher reactivity. This can manifest as faster reaction times, higher yields, or the ability to use milder reaction conditions compared to this compound.[10]
A classic example is the Baeyer-Drewson Indigo Synthesis , a robust reaction that proceeds efficiently with 2-nitrobenzaldehyde due to the facile initial aldol condensation with acetone.[6][12]
Table 2: Comparative Performance in Condensation Reactions
| Reaction Type | Aldehyde | Typical Conditions | Outcome | Reference |
| Indigo Synthesis | 2-Nitrobenzaldehyde | Acetone, NaOH (aq) | Efficient formation of indigo dye. | [8][12] |
| Indigo Synthesis | This compound | Not a standard precursor for this reaction. | - | |
| Knoevenagel | 2-Nitrobenzaldehyde | Malononitrile, Piperidine (cat.) | Generally faster reaction and higher yield. | [10] |
| Knoevenagel | This compound | Malononitrile, Piperidine (cat.) | Slower reaction or requires more forcing conditions. | [3][10] |
Schiff Base Formation
The formation of imines (Schiff bases) via reaction with primary amines also favors 2-nitrobenzaldehyde. Its heightened electrophilicity accelerates the initial nucleophilic attack by the amine and the subsequent dehydration step.[4][13]
Reduction Reactions: A Tale of Two Groups
Both aldehydes can be readily reduced to their corresponding benzyl alcohols using standard reducing agents like sodium borohydride (NaBH₄).[10] However, the nitro group in 2-nitrobenzaldehyde introduces a crucial, secondary reaction handle. It can be selectively reduced to an amine (2-aminobenzaldehyde), a transformation that unlocks pathways to a vast array of heterocyclic compounds, most notably quinolines.[7][14][15] This dual reactivity is a significant advantage of 2-nitrobenzaldehyde in complex molecule synthesis.
Unique Synthetic Utility
Beyond the reactivity of the aldehyde, the ortho-substituents enable unique and powerful applications.
2-Nitrobenzaldehyde's Special Roles:
-
Photoremovable Protecting Groups (PPGs): The 2-nitrobenzyl moiety is a cornerstone of photochemistry. It can be attached to various functional groups (alcohols, amines, etc.) to "cage" them. Upon irradiation with UV light, an intramolecular rearrangement cleaves the protecting group, releasing the active molecule with high spatial and temporal control.[6][8][16] This technology is invaluable in chemical biology and drug delivery.[16]
-
Heterocycle Synthesis: As mentioned, it is a key precursor for indigo dyes and, upon reduction, for quinoline-based drugs.[2][7][14]
This compound's Special Roles:
-
CS Gas Synthesis: this compound is the direct precursor to 2-chlorobenzalmalononitrile (CS gas) through a Knoevenagel condensation with malononitrile.[3]
-
Cannizzaro Reaction: In the absence of alpha-hydrogens, it can undergo the Cannizzaro reaction under strong basic conditions to yield both 2-chlorobenzyl alcohol and 2-chlorobenzoic acid.[17]
-
Cross-Coupling Reactions: The chlorine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of further complexity onto the aromatic ring at a later synthetic stage.
Applications in Pharmaceutical Synthesis
The distinct reactivity of these aldehydes has led to their incorporation into the synthesis of major pharmaceutical agents.
Case Study 1: this compound in the Synthesis of Lorazepam
Lorazepam, a benzodiazepine anxiolytic on the WHO's list of essential medicines, utilizes this compound as a key structural fragment. The synthesis often involves the construction of a benzodiazepine core where the 2-chlorophenyl group is a defining feature.
Case Study 2: 2-Nitrobenzaldehyde in the Synthesis of Nitrendipine
Nitrendipine is a dihydropyridine calcium channel blocker used to treat hypertension. Its synthesis is a classic example of the Hantzsch dihydropyridine synthesis, where 2-nitrobenzaldehyde (or its 3-nitro isomer for Nitrendipine itself) condenses with two equivalents of a β-ketoester and ammonia.[14][21] The nitro group is crucial for the drug's activity profile.
Experimental Protocols
To provide a practical context, the following are representative, detailed laboratory protocols.
Protocol 1: Baeyer-Drewson Indigo Synthesis using 2-Nitrobenzaldehyde
This protocol demonstrates the high reactivity of 2-nitrobenzaldehyde in a classic condensation reaction.
Materials:
-
2-Nitrobenzaldehyde (1.0 g)[12]
-
Acetone (20 mL)[12]
-
2 M Sodium Hydroxide (NaOH) solution (5 mL)[12]
-
Deionized Water (35 mL)[12]
-
Ethanol (for washing)
-
100 mL Beaker, Stirring Rod, Büchner Funnel and Flask
Procedure:
-
In a 100 mL beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.[12]
-
To this solution, add 35 mL of deionized water and stir vigorously.[12]
-
Slowly add 5 mL of 2 M NaOH solution while continuing to stir.
-
Observe the formation of a dark blue/purple precipitate of indigo dye almost immediately.
-
Allow the mixture to stand for 5-10 minutes to ensure complete precipitation.
-
Collect the solid indigo by vacuum filtration using a Büchner funnel.
-
Wash the precipitate sequentially with deionized water and then with a small amount of cold ethanol to remove unreacted starting materials.[12]
-
Dry the purified product under vacuum.
Protocol 2: Knoevenagel Condensation using this compound
This protocol illustrates a typical condensation where this compound is an effective, albeit less reactive, substrate.
Materials:
-
This compound (10 mmol, 1.41 g)[10]
-
Malononitrile (10 mmol, 0.66 g)[10]
-
Ethanol (10 mL)[10]
-
Piperidine (catalytic amount, 2-3 drops)[10]
-
Round-bottom flask, Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.41 g of this compound and 0.66 g of malononitrile in 10 mL of ethanol.[10]
-
Add 2-3 drops of piperidine to the solution to catalyze the reaction.[10]
-
Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove impurities.[10]
-
Dry the purified 2-chlorobenzalmalononitrile product.
Guidance for Reagent Selection
The choice between these two aldehydes is not merely one of availability but a strategic decision based on the desired outcome.
Choose 2-Nitrobenzaldehyde when:
-
High Reactivity is Essential: For rapid condensations or reactions with weak nucleophiles.
-
Subsequent Nitro Group Reduction is Planned: The synthesis of quinolines or other nitrogen-containing heterocycles is the goal.
-
Photolabile Properties are Required: The target application involves caged compounds or photo-triggered release.
Choose this compound when:
-
Moderate Reactivity is Preferred: To minimize side reactions or polymerization with highly sensitive substrates.
-
The Chlorine Atom is a Functional Handle: The synthetic route involves subsequent cross-coupling or nucleophilic aromatic substitution reactions.
-
Avoiding Harsh Reducing Conditions: The presence of a nitro group would require strong reduction methods that may be incompatible with other functional groups in the molecule.
Conclusion
While both this compound and 2-Nitrobenzaldehyde are powerful reagents in the synthetic chemist's toolbox, they are not interchangeable. 2-Nitrobenzaldehyde is the more reactive, electrophilic partner, prized for its speed in condensation reactions and the unique synthetic avenues opened by its reducible nitro group and photochemical properties. This compound offers a more moderately activated aldehyde, providing control and stability, with the chloro-substituent serving as a valuable handle for late-stage functionalization. A thorough understanding of their electronic properties and respective reaction profiles, as outlined in this guide, is paramount for the logical and efficient design of novel synthetic routes in research and development.
References
- 1. CAS 89-98-5: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. This compound: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. innospk.com [innospk.com]
- 8. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. 2-Nitrobenzaldehyde: Key Properties and Applications in Analytical Chemistry_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
- 15. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and this compound | Fine Chemical Engineering [ojs.wiserpub.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]
- 20. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
- 21. ijpsonline.com [ijpsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. CN109734656B - Preparation method of nitrendipine - Google Patents [patents.google.com]
- 24. CN109734656A - A kind of preparation method of nitrendipine - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis and Stereochemical Analysis of 2-Chlorostilbene Isomers
For researchers and professionals in drug development and materials science, the precise control and analysis of geometric isomers are paramount. The cis and trans isomers of substituted stilbenes, such as 2-chlorostilbene, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth comparison of common synthetic routes to 2-chlorostilbene, focusing on the factors that govern the stereochemical outcome. Furthermore, it details the analytical methodologies required for the unambiguous differentiation and quantification of the resulting cis and trans isomers.
Understanding Cis-Trans Isomerism in 2-Chlorostilbene
Cis-trans isomerism, also known as geometric isomerism, arises in 2-chlorostilbene due to the restricted rotation around the carbon-carbon double bond. This results in two distinct spatial arrangements of the phenyl and 2-chlorophenyl groups relative to the double bond.
-
cis-(Z)-2-Chlorostilbene: The phenyl and 2-chlorophenyl groups are on the same side of the double bond. This arrangement often leads to greater steric hindrance, affecting the molecule's stability and physical properties.
-
trans-(E)-2-Chlorostilbene: The phenyl and 2-chlorophenyl groups are on opposite sides of the double bond. This isomer is generally more thermodynamically stable due to reduced steric strain.
The ability to selectively synthesize one isomer over the other is a critical aspect of synthetic organic chemistry, as the biological activity and material properties of the two isomers can differ significantly.
Comparative Analysis of Synthetic Methodologies
Several classical organic reactions can be employed to synthesize 2-chlorostilbene from 2-chlorobenzaldehyde. Here, we compare three prominent methods: the Wittig reaction, the Perkin reaction, and the Knoevenagel condensation, with a focus on their stereoselectivity.
The Wittig Reaction: A Versatile Route to Alkenes
The Wittig reaction is a widely used method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide.[1] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
Mechanism and Stereoselectivity:
The reaction proceeds through a betaine or an oxaphosphetane intermediate.[2] For the synthesis of 2-chlorostilbene from this compound and benzyltriphenylphosphonium chloride, a non-stabilized ylide is generated in situ. Reactions involving non-stabilized ylides typically favor the formation of the cis-(Z)-isomer. This preference is attributed to the kinetic control of the reaction, where the sterically less hindered approach of the ylide and aldehyde leads to the cis-substituted oxaphosphetane intermediate, which then collapses to the cis-alkene.
Experimental Protocol: Wittig Reaction
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane
-
1-Propanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (200 mg) and this compound (115 mg) in dichloromethane (1.0 mL).[3]
-
With vigorous stirring, add 50% aqueous sodium hydroxide (0.26 mL) dropwise to the reaction mixture.[3]
-
Cap the reaction vessel and continue to stir vigorously for 30 minutes at room temperature.[3]
-
Quench the reaction by adding water (1.5 mL) and dichloromethane (1.5 mL).[3]
-
Separate the organic layer, and wash the aqueous layer with two additional portions of dichloromethane (1 mL each).[3]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[3]
-
Recrystallize the crude product from 1-propanol to yield the 2-chlorostilbene isomers.[3]
Expected Outcome:
This reaction is expected to yield a mixture of cis- and trans-2-chlorostilbene, with the cis isomer being the major product. The exact ratio can be influenced by the reaction conditions, such as the base and solvent used.
The Perkin Reaction: A Pathway to trans-Unsaturated Acids
The Perkin reaction is a condensation reaction between an aromatic aldehyde, an acid anhydride, and the alkali salt of the acid to produce an α,β-unsaturated aromatic acid.[4] This unsaturated acid can then be decarboxylated to yield the corresponding stilbene.
Mechanism and Stereoselectivity:
The Perkin reaction generally favors the formation of the trans-(E)-isomer.[5] The reaction proceeds via an aldol-type condensation, and the subsequent elimination of water from the intermediate is believed to proceed through a transition state that minimizes steric interactions, leading to the more stable trans product.[6]
Experimental Protocol: Perkin Reaction (leading to a stilbene precursor)
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Water
-
Sodium hydroxide solution (20%)
Procedure:
-
In a flask equipped with a reflux condenser, combine this compound (2.81 g, 20 mmol), an excess of acetic anhydride, and anhydrous sodium acetate.[7]
-
Heat the mixture under reflux for several hours.
-
After cooling, add water (70-80 mL) to the reaction mixture.[7]
-
Adjust the pH to 9-10 with a 20% NaOH solution to hydrolyze the excess anhydride and convert the product to its sodium salt.[7]
-
The resulting 2-chlorocinnamic acid, a precursor to 2-chlorostilbene, can be isolated by acidification. Further decarboxylation would be required to obtain 2-chlorostilbene.
Expected Outcome:
The Perkin reaction is expected to predominantly yield the trans-(E)-2-chlorocinnamic acid. Subsequent decarboxylation would likely retain this stereochemistry, favoring the formation of trans-2-chlorostilbene.
The Knoevenagel Condensation: A Mild Approach to C=C Bond Formation
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base as a catalyst.
Mechanism and Stereoselectivity:
The reaction is initiated by the deprotonation of the active methylene compound by the base, forming a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the α,β-unsaturated product. The stereoselectivity of the Knoevenagel condensation can be influenced by the choice of catalyst and reaction conditions, though it often favors the more stable trans product.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Benzene
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
Procedure (adapted from a general procedure):
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (0.66 mole), diethyl malonate (0.63 mole), and a catalytic amount of piperidine in benzene (200 mL).[8]
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.[8]
-
After cooling, wash the reaction mixture successively with water, 1 N hydrochloric acid, and saturated sodium bicarbonate solution.[8]
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The resulting diethyl 2-chlorobenzalmalonate can be further processed (e.g., hydrolysis and decarboxylation) to yield 2-chlorostilbene.
Expected Outcome:
This reaction is expected to produce the trans isomer as the major product due to thermodynamic control.
Analytical Techniques for Isomer Differentiation
The accurate identification and quantification of cis and trans isomers are crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose.
¹H NMR Spectroscopy: A Window into Molecular Geometry
The key to distinguishing cis and trans isomers of 2-chlorostilbene lies in the analysis of the vinylic protons (the protons on the carbon-carbon double bond).
-
Chemical Shift: The chemical environment of the vinylic protons differs between the two isomers. In the trans isomer, the vinylic protons are generally more deshielded and appear at a higher chemical shift (further downfield) compared to the cis isomer.
-
Coupling Constants (J-values): The magnitude of the coupling constant between the two vinylic protons is highly dependent on the dihedral angle between them.
-
For trans isomers , the dihedral angle is approximately 180°, resulting in a large vicinal coupling constant, typically in the range of 12-18 Hz .
-
For cis isomers , the dihedral angle is close to 0°, leading to a smaller coupling constant, usually between 6-12 Hz .
-
This significant difference in coupling constants provides an unambiguous method for assigning the stereochemistry of the double bond.
Experimental Protocol: ¹H NMR Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 2-chlorostilbene product mixture in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure good signal dispersion.
-
Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference.
Data Analysis:
-
Identify the signals corresponding to the vinylic protons. These will typically be doublets in the alkene region of the spectrum (around 6.5-7.5 ppm).
-
Measure the coupling constant (J) for each doublet. A J-value in the range of 12-18 Hz indicates the trans isomer, while a J-value between 6-12 Hz confirms the presence of the cis isomer.
-
Integrate the signals corresponding to the vinylic protons of both isomers to determine the relative ratio of the cis and trans products in the mixture.
Summary and Comparison of Synthetic Routes
| Reaction | Typical Major Isomer | Key Advantages | Key Disadvantages |
| Wittig Reaction | cis (with non-stabilized ylides) | Versatile, reliable for C=C bond formation.[1] | Can produce a mixture of isomers, requires stoichiometric phosphine reagent. |
| Perkin Reaction | trans | Utilizes readily available starting materials.[4] | Often requires high temperatures and can have moderate yields.[5] |
| Knoevenagel Condensation | trans | Mild reaction conditions, often high yields. | May require a multi-step process to reach the final stilbene product. |
Visualizing the Chemistry
Reaction Mechanisms
Caption: The Wittig reaction mechanism for the synthesis of 2-chlorostilbene.
Caption: The Perkin reaction mechanism for the synthesis of a 2-chlorostilbene precursor.
Experimental Workflow
Caption: Overall workflow for the synthesis and analysis of 2-chlorostilbene isomers.
Conclusion
The synthesis of cis- and trans-2-chlorostilbene can be achieved through various established organic reactions, with the choice of method dictating the predominant stereoisomer. The Wittig reaction, particularly with non-stabilized ylides, offers a route to the cis isomer, while the Perkin and Knoevenagel reactions generally favor the formation of the more stable trans isomer. For definitive stereochemical assignment and quantification of the isomer ratio, ¹H NMR spectroscopy stands as the gold standard analytical technique, providing clear and unambiguous data based on the distinct coupling constants of the vinylic protons. This guide serves as a foundational resource for researchers to make informed decisions in the synthesis and characterization of these and similar isomeric compounds.
References
Safety Operating Guide
Personal protective equipment for handling 2-Chlorobenzaldehyde
A Researcher's Guide to Safely Handling 2-Chlorobenzaldehyde
An Essential Operational Plan for Laboratory Safety and Chemical Management
As a senior application scientist, this guide provides a comprehensive framework for the safe handling, use, and disposal of this compound in a laboratory setting. This document moves beyond a simple checklist, offering a deep dive into the "why" behind each procedural step, grounded in established safety protocols and chemical reactivity principles. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring personal protection and experimental integrity.
Understanding the Hazard: A Profile of this compound
This compound (CAS No: 89-98-5) is a combustible liquid that poses significant health risks upon exposure.[1][2][3] It is classified as a substance that causes severe skin burns and serious eye damage.[1][2][4] Inhalation may lead to irritation of the respiratory tract, while ingestion can cause internal damage.[4][5][6] Understanding these hazards is the foundational step in developing a robust safety plan.
Key Hazards:
-
Corrosive: Causes severe burns to skin and eyes upon contact.[2][4][6]
-
Combustible: The liquid can ignite when exposed to a heat source.[2][5][7]
Your First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the essential equipment, and the subsequent sections detail the rationale for each.
| Protection Type | Specific PPE Requirement | Rationale |
| Eye and Face | Tightly fitting safety goggles and a face shield (minimum 8-inch).[2] | Protects against splashes that can cause severe eye damage and facial burns.[1][4] |
| Hand | Chemical-resistant gloves (e.g., Neoprene or Nitrile). | Prevents direct skin contact, which can lead to severe burns.[4][6] Glove selection is critical and is discussed in detail below. |
| Body | A complete chemical-resistant suit and appropriate footwear.[2] | Protects underlying clothing and skin from potential splashes and spills. |
| Respiratory | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[5] | Necessary when working outside of a certified chemical fume hood or when vapors may be generated.[2][4] |
A Deeper Look at Glove Selection
The choice of glove material is critical for preventing skin contact. While safety data sheets often generically call for "protective gloves," a more nuanced selection is required.[2][4] For aldehydes like this compound, both Neoprene and Nitrile gloves are generally considered suitable. However, it is imperative to consult the specific glove manufacturer's chemical resistance data, as performance can vary.
-
Neoprene gloves offer good resistance to a broad range of chemicals, including some acids and caustics.
-
Nitrile gloves provide excellent resistance to oils, greases, and some organic solvents.[8]
Important Note: Disposable gloves should be for incidental splash protection only. If direct contact with this compound occurs, the gloves should be removed and replaced immediately.[4]
Operational Blueprint: A Step-by-Step Handling Protocol
This workflow is designed to minimize exposure and prevent accidental release.
Caption: A workflow for the safe handling of this compound.
Secure Storage: Maintaining Chemical Integrity and Safety
Proper storage is crucial to prevent degradation and accidental release.
-
Location: Store in a cool, dry, and well-ventilated area.[2]
-
Container: Keep the container tightly closed.[2][6] Containers that have been opened must be carefully resealed and kept upright.[2]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, strong reducing agents, and sources of ignition.[5][6]
Emergency Response: Spill and Exposure Management
Immediate and correct response to a spill or exposure is critical.
Spill Response
Caption: A decision-making workflow for responding to a this compound spill.
First Aid Measures
The following table outlines the immediate actions to be taken in case of exposure.
| Exposure Route | Immediate First Aid |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][5][6] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention from an ophthalmologist.[4][6] |
| Skin Contact | Immediately remove all contaminated clothing.[4][6] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][4][6] Seek immediate medical attention.[3][4] |
| Inhalation | Move the victim to fresh air.[2][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting.[2][4][6] Rinse mouth with water.[2][6] Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.[3][4][6] |
End of Lifecycle: Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Contaminated Materials: Absorbent materials used for spills, contaminated gloves, and other disposable PPE should be collected in a sealed, labeled container for hazardous waste disposal.[5]
-
Unused Product: Unused or surplus this compound should be disposed of through a licensed disposal company.[2] Do not dispose of it down the drain.[6][9]
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- 1. chemistry.osu.edu [chemistry.osu.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehss.syr.edu [ehss.syr.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. gloves.com [gloves.com]
- 6. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 7. safety.duke.edu [safety.duke.edu]
- 8. oehs.ecu.edu [oehs.ecu.edu]
- 9. glovesbyweb.com [glovesbyweb.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
